molecular formula C6H8N2O B3426964 4-(Aminomethyl)pyridin-3-OL CAS No. 55717-47-0

4-(Aminomethyl)pyridin-3-OL

Cat. No.: B3426964
CAS No.: 55717-47-0
M. Wt: 124.14 g/mol
InChI Key: SQKRQPZSEAOKMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)pyridin-3-OL is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 124.063662883 g/mol and the complexity rating of the compound is 87.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-3-5-1-2-8-4-6(5)9/h1-2,4,9H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKRQPZSEAOKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578854
Record name 4-(Aminomethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55717-47-0, 20485-35-2
Record name 3-Pyridinol, 4-(aminomethyl)-, radical ion(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55717-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Aminomethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Aminomethyl)pyridin-3-ol is a heterocyclic compound of significant interest due to its structural similarity to pyridoxamine, a vitamer of Vitamin B6. This relationship suggests potential applications in medicinal chemistry and drug development, where the pyridine scaffold is a well-established privileged structure.[1][2] This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, rooted in established pyridine chemistry, and details the rigorous analytical methodologies required for its structural confirmation and purity assessment. By explaining the causality behind experimental choices and integrating self-validating protocols, this document serves as a practical resource for researchers aiming to synthesize and characterize this and related pyridine derivatives.

Introduction and Strategic Overview

This compound, with the CAS number 20485-35-2, is a substituted pyridine featuring a hydroxyl group at the 3-position and an aminomethyl group at the 4-position. This arrangement makes it a structural analog of the natural Vitamin B6 vitamer, pyridoxamine.[3][4] The Vitamin B6 family of compounds, particularly their phosphorylated forms like pyridoxal 5'-phosphate (PLP), act as essential coenzymes in a vast array of metabolic processes, including amino acid metabolism.[4][5]

The development of novel Vitamin B6 analogs is a field of continuous research, with applications ranging from enzyme inhibition to antimicrobial agents.[6][7] Given the prevalence of the pyridine motif in pharmaceuticals, developing robust synthetic routes and characterization protocols for novel derivatives like this compound is critical for exploring their therapeutic potential.

This guide outlines a logical, multi-step synthesis designed to be both efficient and adaptable. The subsequent characterization workflow forms a self-validating system, ensuring that the identity and purity of the final compound can be unequivocally established.

Retrosynthetic Analysis and Proposed Synthesis Pathway

Direct, published synthetic procedures for this compound are not extensively documented. Therefore, a rational synthesis is proposed based on well-established transformations in pyridine chemistry, particularly drawing from methodologies used for Vitamin B6 and its derivatives.[8][9]

The core challenge in synthesizing this molecule lies in the selective functionalization of the pyridine ring at the 4-position without interfering with the pre-existing hydroxyl group at the 3-position. The phenolic nature of the 3-hydroxyl group necessitates a protection strategy to prevent its interference with subsequent C-C bond-forming or reduction steps.

Our proposed pathway begins with commercially available 3-hydroxypyridine and proceeds through three key stages:

  • Protection: The 3-hydroxyl group is protected to prevent its acidity from interfering with downstream reagents.

  • Functionalization: A cyano group is introduced at the 4-position. This is a versatile handle that can be readily converted to the desired aminomethyl group.

  • Reduction and Deprotection: The cyano group is reduced to a primary amine, followed by the removal of the hydroxyl protecting group to yield the final product.

Synthesis_Workflow cluster_0 Stage 1: Protection cluster_1 Stage 2: Functionalization cluster_2 Stage 3: Reduction & Deprotection Start 3-Hydroxypyridine Protected 3-(Benzyloxy)pyridine Start->Protected BnBr, K2CO3, Acetone, reflux N_Oxide 3-(Benzyloxy)pyridine N-oxide Protected->N_Oxide m-CPBA, DCM Cyano 4-Cyano-3-(benzyloxy)pyridine N_Oxide->Cyano TMSCN, Et3N, Acetonitrile Reduced 4-(Aminomethyl)-3-(benzyloxy)pyridine Cyano->Reduced H2, Pd/C, or LiAlH4, THF Final This compound Reduced->Final H2, Pd/C, Methanol, HCl

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the proposed synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 3-(Benzyloxy)pyridine (Protection)
  • Rationale: The benzyl group is chosen as a protecting group for the hydroxyl function due to its stability under a range of conditions and its ease of removal via catalytic hydrogenation in the final step, which can potentially be combined with the nitrile reduction.

  • Procedure:

    • To a solution of 3-hydroxypyridine (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

    • Stir the suspension vigorously and add benzyl bromide (BnBr, 1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring by TLC (Thin Layer Chromatography).

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 3-(benzyloxy)pyridine.

Step 2: Synthesis of 4-Cyano-3-(benzyloxy)pyridine (Functionalization)
  • Rationale: The introduction of a cyano group is achieved via N-oxidation followed by nucleophilic cyanation. The N-oxide activates the pyridine ring for nucleophilic attack, particularly at the 2- and 4-positions.

  • Procedure:

    • Dissolve 3-(benzyloxy)pyridine (1.0 eq) in dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates complete consumption of the starting material.

    • Quench the reaction by adding aqueous sodium thiosulfate solution. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain crude 3-(benzyloxy)pyridine N-oxide, which can often be used without further purification.

    • Dissolve the crude N-oxide in acetonitrile, add triethylamine (Et₃N, 2.0 eq), and then add trimethylsilyl cyanide (TMSCN, 1.5 eq) dropwise at room temperature.

    • Stir the reaction for 12-18 hours. Monitor by TLC.

    • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Purify by column chromatography (silica gel, ethyl acetate/hexanes) to yield 4-cyano-3-(benzyloxy)pyridine.

Step 3: Synthesis of this compound (Reduction & Deprotection)
  • Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is an effective method for both reducing the nitrile to a primary amine and cleaving the benzyl ether protecting group in a single step.

  • Procedure:

    • Dissolve 4-cyano-3-(benzyloxy)pyridine (1.0 eq) in methanol containing hydrochloric acid (HCl, 1.1 eq).

    • Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the substrate).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 16-24 hours.

    • Monitor the reaction by HPLC or TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, likely as the hydrochloride salt.

    • The product can be purified by recrystallization or by conversion to the free base followed by column chromatography.

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the successful synthesis of this compound and to determine its purity. Each technique provides complementary information for a complete structural elucidation.

Characterization_Workflow cluster_0 Purity & Identity Confirmation cluster_1 Spectroscopy cluster_2 Chromatography Product Synthesized Product (this compound) NMR 1H & 13C NMR Product->NMR Structural Elucidation MS Mass Spectrometry Product->MS Molecular Weight IR FT-IR Product->IR Functional Groups HPLC HPLC-UV Product->HPLC Purity Assessment Final Confirmed Structure & Purity >95% NMR->Final MS->Final IR->Final HPLC->Final

Caption: Analytical workflow for structure and purity validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. Spectra should be recorded in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, the methylene (-CH₂-) protons, and exchangeable protons from the amine (-NH₂) and hydroxyl (-OH) groups. Based on data from similar structures like 4-(aminomethyl)pyridine, the aromatic protons adjacent to the nitrogen will be the most downfield.[10]

  • ¹³C NMR: The carbon NMR spectrum should display six unique signals, corresponding to the five carbons of the pyridine ring and the one methylene carbon.

Predicted ¹H NMR Data (in D₂O) Predicted ¹³C NMR Data (in D₂O)
Chemical Shift (ppm) Assignment
~ 8.0-8.2Aromatic H (d)
~ 7.8-8.0Aromatic H (s)
~ 7.3-7.5Aromatic H (d)
~ 4.0-4.2Methylene (-CH₂-) (s)
4.9 (solvent peak)-OH, -NH₂ (broad, exchangeable)
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected observation is the protonated molecular ion.

Parameter Expected Value
Molecular FormulaC₆H₈N₂O
Molecular Weight124.14 g/mol [11]
Expected Ion (ESI+)[M+H]⁺
Expected m/z125.07
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum will confirm the presence of O-H, N-H, and aromatic C-H bonds.[12][13]

Predicted FT-IR Data
Wavenumber (cm⁻¹) Assignment
3200 - 3500 (broad)O-H stretch (hydroxyl) & N-H stretch (amine)
3000 - 3100Aromatic C-H stretch
1580 - 1610Aromatic C=C and C=N ring stretching
1400 - 1450-CH₂- scissoring
1200 - 1300C-O stretch (phenol-like)
1000 - 1100C-N stretch
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final compound. A reverse-phase method is generally suitable for polar, aromatic compounds.[14][15]

Suggested HPLC Method
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile with 0.1% TFA or Formic Acid
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Expected Result A single major peak with >95% peak area, indicating a pure compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. By leveraging established chemical principles and proposing a logical, multi-step synthetic route, researchers are equipped with a robust starting point for obtaining this valuable compound. The detailed characterization workflow, integrating NMR, MS, IR, and HPLC, establishes a self-validating system to ensure the unequivocal confirmation of the molecule's structure and purity. This foundational work enables further investigation into the biological and medicinal properties of this promising Vitamin B6 analog.

References

  • The Chemistry and Biochemistry of Vitamin B6: Synthesis of Novel Analogues of Vitamin B6.
  • Korytnyk, W. (1979). Synthesis and biological activity of vitamin B6 analogs. Methods in Enzymology, 62, 454-81. Link
  • Paul, B., & Korytnyk, W. (1976). Synthesis of certain metabolites and analogs of vitamin B6 and their ring-chain tautomerism. Journal of Heterocyclic Chemistry, 13(4), 701-709. Link
  • Vitamin B6: Pyridoxine, Pyridoxal and Pyridoxamine. Vitamins and Hormones, 4, 113-152. Link
  • Wikipedia. (n.d.). Vitamin B6.
  • The Chemistry and Biochemistry of Vitamin B6: Synthesis of Novel Analogues of Vitamin B6.
  • Process for the preparation of pyridoxine or its acid addition salt.
  • Biosynthesis of vitamin B6 and structurally related derivatives.
  • B6 Vitamers Labelled at Three Consecutive Positions Starting from [13C3]-Propionic Acid.
  • 4-(Aminomethyl)pyridine. NIST WebBook. Link
  • 4-Pyridinemethaneamine (3731-53-1) 1H NMR spectrum. ChemicalBook. Link
  • 4-(Aminomethyl)pyridine. NIST WebBook. Link
  • 4-(Aminomethyl)pyridine 98%. Sigma-Aldrich. Link
  • (4-amino-pyridin-3-yl)-methanol(138116-34-4) 1h nmr. ChemicalBook. Link
  • HPLC Methods for analysis of 4-Aminopyridine.
  • 4-(Aminomethyl)pyridine 98%. Sigma-Aldrich. Link
  • Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1-Amidopyridin-1-ium Salts. The Royal Society of Chemistry. Link
  • 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR spectrum. ChemicalBook. Link
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Link
  • This compound. Crysdot LLC. Link
  • 4-(Aminomethyl)pyridine, 98%. SLS Ireland. Link
  • 4-(aminomethyl)pyridin-3-amine (C6H9N3). PubChemLite. Link
  • 4-(Aminomethyl)pyridine. NIST WebBook. Link
  • This compound manufacturers and suppliers in india. ChemicalBook. Link
  • 4-Aminomethyl-pyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Link
  • 4-(Aminomethyl)pyridine. NIST WebBook. Link
  • Application of Pyridin-4-ol in Pharmaceutical Synthesis: Detailed Notes and Protocols. Benchchem. Link
  • Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts.
  • 3-(AMINOMETHYL)PYRIDINE(20173-04-0) 1H NMR spectrum. ChemicalBook. Link
  • Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. PubMed. Link
  • 6-(Aminomethyl)pyridin-3-ol. ChemScene. Link
  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. Link
  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold.
  • 3-(Aminomethyl)pyridine. SIELC Technologies. Link
  • Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. NIH. Link
  • Synthesis method of 3-fluorine-4-aminopyridine.
  • Pyridine synthesis. Organic Chemistry Portal. Link
  • 4-Aminopyridine. NIST WebBook. Link
  • 4-(Aminomethyl)pyridine, 1 X 25 g (A65603-25G). Alkali Scientific. Link
  • A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC. Benchchem. Link
  • A reducing-difference IR-spectral study of 4-aminopyridine.

Sources

Foreword: Navigating the Data Landscape for Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-(Aminomethyl)pyridin-3-ol

In drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock upon which successful candidates are built. These parameters govern everything from solubility and absorption to metabolic stability and target engagement. This guide focuses on This compound (CAS: 20485-35-2), a pyridinol derivative with a structure suggestive of high biological potential, belonging to a class of compounds known for their roles as bioisosteres and privileged scaffolds in medicinal chemistry.[1]

It is crucial to note that while the aminopyridine and hydroxypyridine scaffolds are well-represented in scientific literature, specific experimental data for this compound is not extensively available in public databases. This is a common scenario for novel or specialized research chemicals. Therefore, this guide adopts a dual-pronged approach essential for a practicing scientist:

  • Data Synthesis: We will present a combination of available computed data for this compound and relevant experimental data from its closest structural analogs to build a robust predictive profile.

  • Methodological Enablement: We will provide detailed, field-proven experimental protocols for determining these critical properties. This empowers researchers to not only verify the predicted values but also to generate the precise, high-quality data required for their specific research context.

This document is structured not as a rigid report, but as a practical guide for the laboratory scientist, blending established data with the "how-to" and "why" of property determination.

Molecular Identity and Structural Attributes

The first step in characterizing any compound is to define its fundamental identity.

Table 1: Core Molecular Identifiers for this compound

IdentifierValueSource(s)
CAS Number 20485-35-2[2]
Molecular Formula C₆H₈N₂O[3][4]
Molecular Weight 124.14 g/mol [3][4]
SMILES OC1=C(CN)C=CN=C1[3]
InChIKey SQKRQPZSEAOKMK-UHFFFAOYSA-N[3][4]

The structure combines three key functional groups that dictate its physicochemical behavior:

  • A Pyridine Ring: A basic, aromatic heterocycle that can accept a proton. Its pKa is a primary determinant of ionization state at physiological pH.

  • A Phenolic Hydroxyl Group (-OH): An acidic group that can donate a proton. It is also a potent hydrogen bond donor and acceptor, significantly influencing solubility and target interactions.

  • An Aminomethyl Group (-CH₂NH₂): A primary aliphatic amine, which is basic and will be protonated at physiological pH. This group is a key hydrogen bond donor.

The interplay between the basic pyridine nitrogen, the acidic hydroxyl group, and the basic aminomethyl group makes this molecule a zwitterionic species, capable of existing in multiple ionization states depending on the pH.

Key Physicochemical Properties: A Predictive and Analog-Based Analysis

Understanding the following properties is critical for predicting a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Ionization Constant (pKa)

The pKa values define the extent of ionization of a molecule at a given pH. For this compound, we anticipate at least three distinct pKa values corresponding to the three ionizable centers.

  • Expert Analysis: The aminomethyl group is expected to be the most basic site, with a pKa likely in the range of 9-10, typical for primary alkylamines. The pyridine ring nitrogen's basicity will be reduced by the electron-withdrawing effect of the adjacent hydroxyl group, likely resulting in a pKa around 4-5. The phenolic hydroxyl group is acidic, and its pKa is expected to be in the 8-9 range, influenced by the electronic environment of the pyridine ring. The exact values are critical as they determine the charge state and, consequently, the solubility and permeability across biological membranes. A predicted pKa for the related isomer, (4-amino-pyridin-3-yl)-methanol, is 13.54, which likely corresponds to the hydroxyl group, though this seems high and should be experimentally verified.[5]

Lipophilicity (LogP and LogD)

Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a crucial determinant of its ability to cross cell membranes. It is expressed as LogP (for the neutral species) and LogD (the partition coefficient at a specific pH, accounting for all ionic forms).

  • Expert Analysis: The presence of two hydrogen bond donors (-OH, -NH₂) and three hydrogen bond acceptors (N, -OH, -NH₂) suggests that this compound is a relatively polar molecule.[3] A computed LogP for the isomer 6-(Aminomethyl)pyridin-3-ol is 0.2459 , indicating low lipophilicity.[6] The XLogP3 for another related compound, 4-(aminomethyl)pyridin-3-amine, is predicted to be -0.4.[7] Given its zwitterionic nature, the LogD at physiological pH (7.4) is expected to be significantly lower (more negative) than the LogP, indicating that the compound will predominantly reside in the aqueous phase. This high polarity is favorable for aqueous solubility but may present challenges for passive diffusion across the blood-brain barrier.

Solubility

Aqueous solubility is a prerequisite for absorption and distribution. For ionizable compounds, solubility is highly pH-dependent, typically being lowest near the isoelectric point and highest at pH values where the molecule is fully ionized.

  • Expert Analysis: The high polarity and multiple hydrogen bonding groups suggest good intrinsic aqueous solubility. The related compound (4-amino-pyridin-3-yl)-methanol is described as "slightly soluble in water," while 3-(Aminomethyl)pyridine is "fully miscible in water".[5][8] Given the zwitterionic character of this compound, its solubility is expected to be minimal at its isoelectric point and significantly higher at low pH (where the amines are protonated) and high pH (where the phenol is deprotonated). For early drug discovery, a kinetic solubility of >60 µg/mL is often considered a good target.[9]

Other Physical Properties

Melting and boiling points provide information about the purity and the strength of intermolecular forces.

Table 2: Summary of Physicochemical Properties (Predicted and Analog Data)

PropertyValueTypeComments and Analog Comparison
pKa₁ (Pyridine-N) ~4-5PredictedExpected to be acidic due to protonation.
pKa₂ (Phenol-OH) ~8-9PredictedAcidic proton.
pKa₃ (Amine-NH₃⁺) ~9-10PredictedAcidic proton of the conjugate acid.
cLogP 0.2459 Computed (Isomer)Value for 6-(Aminomethyl)pyridin-3-ol.[6] Suggests hydrophilicity.
XLogP3 -0.2 Computed (Isomer)Value for 4-Aminopyridine-3-methanol.[10]
Topological Polar Surface Area (TPSA) 59.1 ŲComputed (Isomer)Value for 4-Aminopyridine-3-methanol.[10] Indicates good potential for oral absorption.
Melting Point N/A-The analog 4-(Aminomethyl)pyridine has a melting point of -8 °C. The isomer (4-Amino-pyridin-3-yl)-methanol has a melting point of 167-169 °C.[5] The high value for the isomer suggests strong crystal lattice forces due to hydrogen bonding, which is also expected for the target compound.
Boiling Point N/A-The analog 4-(Aminomethyl)pyridine has a boiling point of 230 °C.
Aqueous Solubility pH-dependentPredictedExpected to be good at acidic and basic pH values.

Experimental Protocols for Physicochemical Characterization

As a self-validating system, predicted data must be confirmed experimentally. The following protocols provide robust methodologies for determining the key physicochemical parameters for this compound.

Determination of pKa by Potentiometric Titration
  • Causality: Potentiometric titration is the gold standard for pKa determination. It relies on measuring the change in pH of a solution of the compound as a titrant (a strong acid or base) is added. The pKa corresponds to the pH at which the compound is 50% ionized, which is identified from the inflection points on the titration curve. For a multi-protic compound like ours, multiple inflection points will reveal the different pKa values.[3]

  • Protocol:

    • System Calibration: Calibrate a high-precision pH meter using standard aqueous buffers at pH 4, 7, and 10.[3]

    • Sample Preparation: Prepare a 1 mM solution of this compound in deionized water. To ensure a constant ionic strength throughout the titration, add potassium chloride to a final concentration of 0.15 M.[3]

    • Titration Setup: Place 20 mL of the sample solution in a jacketed beaker maintained at 25 °C. Purge the solution with nitrogen to remove dissolved CO₂.[3] Immerse the calibrated pH electrode and a magnetic stirrer.

    • Acidification: Acidify the sample solution to ~pH 2 by adding 0.1 M HCl.

    • Titration: Titrate the solution by adding small, precise aliquots (e.g., 10-20 µL) of 0.1 M NaOH. Record the pH after each addition, allowing the reading to stabilize. Continue until the pH reaches ~12.[3]

    • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values can be determined from the half-equivalence points of the resulting titration curve.[11] Perform the titration in triplicate to ensure reproducibility.[3]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter PrepareSample Prepare 1 mM Sample (0.15 M KCl) Calibrate->PrepareSample Acidify Acidify to pH 2 (0.1 M HCl) PrepareSample->Acidify Titrate Titrate with 0.1 M NaOH to pH 12 Acidify->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Analyze Determine pKa values from Half-Equivalence Points Plot->Analyze

Workflow for pKa determination by potentiometric titration.
Determination of LogD by Shake-Flask Method
  • Causality: The shake-flask method is the definitive technique for measuring the partition coefficient.[4] It involves dissolving the compound in a biphasic system of n-octanol (simulating a lipid membrane) and an aqueous buffer (simulating physiological fluid). After equilibration, the concentration of the compound in each phase is measured. The ratio of these concentrations gives the distribution coefficient, D. This method directly measures the partitioning behavior, providing a highly reliable result.

  • Protocol:

    • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) for 24 hours to ensure mutual saturation. Separate the two phases.[4]

    • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[4]

    • Partitioning: In a vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 500 µL of each). Spike with a small volume of the DMSO stock solution (e.g., 1 µL) to achieve the desired starting concentration.

    • Equilibration: Cap the vial and shake vigorously or sonicate for 30 minutes, followed by gentle agitation at room temperature overnight (~16 hours) to allow the system to reach thermodynamic equilibrium.[7]

    • Phase Separation: Centrifuge the vial at high speed (e.g., 16,000 x g for 4 minutes) to ensure complete separation of the two phases.[7]

    • Quantification: Carefully withdraw an aliquot from the aqueous phase and an aliquot from the n-octanol phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.

    • Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]octanol / [Compound]buffer).

LogD_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Saturate Pre-saturate n-Octanol & Buffer Mix Mix Phases & Spike with Stock Saturate->Mix Stock Prepare 10 mM DMSO Stock Stock->Mix Equilibrate Shake/Agitate Overnight Mix->Equilibrate Separate Centrifuge to Separate Phases Equilibrate->Separate Quantify Quantify Concentration in each Phase (LC-MS) Separate->Quantify Calculate Calculate LogD Quantify->Calculate

Workflow for LogD determination by the shake-flask method.
Determination of Kinetic Aqueous Solubility
  • Causality: In early drug discovery, kinetic solubility is often measured instead of thermodynamic solubility due to its higher throughput. This method mimics the situation where a compound, dissolved in an organic solvent like DMSO, is introduced into an aqueous buffer. It measures the concentration of the compound that remains in solution after a short incubation period, identifying potential precipitation issues early in the discovery process.

  • Protocol (Nephelometric Assay):

    • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[12]

    • Plate Setup: In a 96-well microtiter plate, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells.[9][12]

    • Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., <2%) to minimize co-solvent effects.[13]

    • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 2 hours).[12]

    • Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate formed.[9]

    • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to controls.

Relevance and Applications in Drug Discovery

The this compound scaffold is of significant interest to medicinal chemists. The pyridine ring is a common bioisostere for a phenyl ring, often introduced to improve metabolic stability, modulate pKa, or enhance solubility.[1]

  • Enzyme Inhibition: The aminomethyl-pyridine core is a known pharmacophore in various enzyme inhibitors. For instance, novel aminomethyl-pyridines have been designed and synthesized as potent and selective inhibitors of Dipeptidyl Peptidase IV (DPP-4), a key target in the treatment of type 2 diabetes.[14]

  • Receptor Modulation: Pyridine-based structures are central to compounds targeting G-protein coupled receptors (GPCRs). For example, pyrazolo[4,3-b]pyridine derivatives have been developed as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4), a target for Parkinson's disease.[15]

  • Kinase Inhibition: The aminopyridinol scaffold can be found in inhibitors of fibroblast growth factor receptor 4 (FGFR4), which is a target in hepatocellular carcinoma.[6] The hydrogen bonding capabilities of the amine and hydroxyl groups are critical for anchoring the molecule within the ATP-binding pocket of kinases.

The specific substitution pattern of this compound, with its potential for zwitterionic character and defined vectoral array of hydrogen bond donors and acceptors, makes it an attractive starting point for fragment-based or structure-based drug design campaigns.

Stability and Storage

  • Expert Analysis: While specific stability data for this compound is not available, related aminopyridines are known to be stable. A study on 4-aminopyridine capsules showed excellent chemical stability for 6 months at both refrigerated and room temperatures. However, compounds with phenolic hydroxyl groups can be susceptible to oxidation, which may lead to coloration over time. The aminomethyl group makes the compound air-sensitive.[8]

  • Recommended Storage: Based on the properties of its functional groups, this compound should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and protected from light. Refrigeration (2-8 °C) is recommended for long-term storage to minimize potential degradation.[6]

Conclusion

This compound represents a molecule of high interest for chemical and pharmaceutical research, yet it exists in a common data-poor state. This guide has synthesized a robust physicochemical profile by integrating computed data with experimental values from close structural analogs. More importantly, it provides the detailed, actionable protocols necessary for researchers to generate definitive experimental data. By understanding the core properties of pKa, lipophilicity, and solubility, and by applying the rigorous methodologies described herein, scientists can effectively unlock the full potential of this promising scaffold in their drug discovery and development endeavors.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io.
  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.
  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed.
  • Bui, T., & Lewis, R. E. (2021). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Study.com.
  • Lokey Lab Protocols. (2017). Shake Flask logK.
  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay.
  • PubChemLite. 4-(aminomethyl)pyridin-3-amine (C6H9N3).
  • BIOFOUNT. This compound (CAS 20485-35-2).
  • PubChem. 4-Aminopyridine-3-methanol | C6H8N2O | CID 10796739.
  • Sudharani, K., et al. (2023). SYNTHESIS AND INSILICO EVALUATION OF 4, 6- DIPHENYL PYRIDINE-3 (2H) - ONEDERIVATIVES. Indo American Journal of Pharmaceutical Research.
  • Engers, D. W., et al. (2016). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). PubMed.
  • Sławiński, J., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. National Institutes of Health.
  • Trissel, L. A., & Flora, K. P. (1988). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed.

Sources

An In-depth Technical Guide to 4-(Aminomethyl)pyridin-3-ol: Structure, Properties, and Synthetic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining a Niche Pyridine Scaffold

In the vast landscape of heterocyclic chemistry, pyridinols and their derivatives represent a cornerstone for the development of biologically active compounds. This guide focuses on a specific, yet intriguing molecule: 4-(Aminomethyl)pyridin-3-ol . While structurally reminiscent of the well-known Vitamin B6 vitamer, Pyridoxamine, this compound presents a simplified scaffold that holds unique potential as a building block in medicinal chemistry and materials science.

This document provides a comprehensive overview of this compound, covering its fundamental chemical identity, physicochemical properties, and potential synthetic utility. We will distinguish it from its more complex biological counterpart, Pyridoxamine, and explore the implications of its structural simplicity for researchers aiming to design novel molecular entities. The insights provided herein are intended to equip scientists and drug development professionals with the foundational knowledge required to harness the potential of this versatile intermediate.

Part 1: Core Chemical Identity and Structure

The foundational step in understanding any chemical entity is to precisely define its structure and nomenclature.

IUPAC Name and CAS Registry
  • Preferred IUPAC Name: this compound[1][2][3]

  • CAS Number: 20485-35-2[2][3]

Molecular Structure and Formula

The structure consists of a pyridine ring hydroxylated at the 3-position and substituted with an aminomethyl group at the 4-position.

  • Molecular Formula: C₆H₈N₂O[1][3]

  • Molecular Weight: 124.14 g/mol [1][3]

  • SMILES Code: OC1=C(CN)C=CN=C1[2]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Distinction from Pyridoxamine (Vitamin B6)

A critical point of clarification is the structural difference between this compound and Pyridoxamine. Pyridoxamine, a vitamer of Vitamin B6, contains two additional substituents on the pyridine ring: a methyl group at the 2-position and a hydroxymethyl group at the 5-position.[4][5]

  • Pyridoxamine IUPAC Name: 4-(Aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol[4][5]

The absence of these groups in this compound results in a lower molecular weight and different physicochemical properties, which can be strategically exploited in drug design to reduce complexity and potentially alter metabolic profiles.

comparison cluster_0 This compound cluster_1 Pyridoxamine (Vitamin B6) a a b b synthesis_workflow start Substituted Pyridine (e.g., 3-hydroxy-4-cyanopyridine) step1 Reduction of Nitrile start->step1 e.g., LiAlH₄ or Catalytic Hydrogenation step2 Purification step1->step2 Chromatography / Recrystallization final This compound step2->final

Caption: Conceptual workflow for the synthesis of this compound.

Example Protocol: Reduction of a Cyanopyridine Precursor (Hypothetical)

Disclaimer: This protocol is a generalized, hypothetical procedure for illustrative purposes. Researchers must consult safety data sheets (SDS) and perform appropriate risk assessments before undertaking any chemical synthesis.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add a solution of 3-hydroxy-4-cyanopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: Cool the flask to 0°C in an ice bath. Slowly add a solution of a suitable reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) (approx. 1.5-2.0 eq), in THF.

    • Causality Insight: LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is highly exothermic and requires careful temperature control to prevent side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction at 0°C by the sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

    • Trustworthiness Note: Proper quenching of LiAlH₄ is critical for safety and for the formation of a granular precipitate that can be easily filtered.

  • Workup and Extraction: Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by extraction if necessary.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/ether).

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Part 4: Applications and Future Research Directions

The primary value of this compound for researchers lies in its role as a versatile chemical intermediate and a scaffold for fragment-based drug design.

Pharmaceutical and Medicinal Chemistry

The aminomethyl-pyridine motif is a recognized pharmacophore present in numerous biologically active compounds. Research on related structures has shown their potential as inhibitors of enzymes like Dipeptidyl peptidase IV (DPP-4), which is relevant for diabetes treatment. [6]

  • Scaffold for Drug Discovery: This molecule can serve as a starting point for the synthesis of novel compound libraries. The primary amine allows for the introduction of diverse side chains, while the phenol and pyridine nitrogen offer additional points for modification or interaction with biological targets. [7]* Bioisosteric Replacement: In drug design, it could be used as a bioisostere for other aromatic or heterocyclic rings to modulate properties like solubility, metabolism, and target binding. Studies on related aminopyridinol derivatives have explored their potential as inhibitors for targets like the Fibroblast Growth Factor Receptor 4 (FGFR4) in hepatocellular carcinoma. [8]

Material Science and Catalysis

Similar to its simpler analog, 4-(aminomethyl)pyridine, this compound has potential as a ligand in coordination chemistry. [9]The ability to chelate metals could be exploited in the development of:

  • Novel Catalysts: Forming complexes with transition metals to catalyze organic reactions.

  • Functional Materials: Incorporation into polymers or metal-organic frameworks (MOFs) to impart specific thermal or chemical properties.

Conclusion

This compound is a structurally precise and valuable heterocyclic building block. While it lacks the direct biological role of its more famous relative, Pyridoxamine, its simplicity is its strength. For the medicinal chemist, it offers a decomplexed scaffold ripe for elaboration. For the materials scientist, it provides a functionalized pyridine core with chelating potential. This guide has illuminated its fundamental structure, properties, and synthetic logic, providing a solid, authoritative grounding for researchers and drug development professionals to explore its full potential in their respective fields.

References

  • Wikipedia. Pyridoxamine. [Link]
  • PubChem - NIH. Pyridoxamine | C8H12N2O2 | CID 1052. [Link]
  • Queen Mary University of London.
  • NIH. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. [Link]
  • PubMed Central.

Sources

The Core Scaffold: A Technical Guide to 4-(Aminomethyl)pyridin-3-ol, a Simplified Analog of Pyridoxamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Essential Pyridine Core

In the vast landscape of bioactive molecules, the pyridine ring stands as a privileged scaffold, forming the backbone of numerous pharmaceuticals and essential nutrients. Among these, the Vitamin B6 family, particularly pyridoxamine, has garnered significant attention for its critical role in metabolism and its therapeutic potential. This guide delves into the discovery and background of a fundamental structural analog, 4-(Aminomethyl)pyridin-munderover-ol , a molecule that encapsulates the core reactive moieties of pyridoxamine. While less complex than its vitamin counterpart, understanding this foundational structure provides invaluable insights into the chemical properties and biological activities that make the pyridoxamine class of compounds a subject of intense research for drug development professionals.

This technical guide will provide a comprehensive overview of 4-(Aminomethyl)pyridin-3-ol, from its conceptual discovery rooted in Vitamin B6 research to its synthesis and anticipated biological functions. We will explore the causality behind experimental designs and the self-validating systems inherent in the described protocols, offering a robust resource for researchers and scientists in the field.

Discovery and Background: A Legacy of Vitamin B6 Research

The story of this compound is intrinsically linked to the discovery and elucidation of the functions of Vitamin B6. Pyridoxamine, chemically known as 4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol, is one of the three natural forms of Vitamin B6.[1] Its structure, featuring a pyridine ring with hydroxyl, methyl, aminomethyl, and hydroxymethyl substituents, is key to its biological activity.[1] The hydroxyl group at the 3-position and the aminomethyl group at the 4-position are particularly crucial for its diverse chemical properties.[1]

These properties include the scavenging of free radicals and reactive carbonyl species that are formed during the degradation of sugars and lipids.[1] Furthermore, pyridoxamine can chelate metal ions that catalyze Amadori reactions, a key step in the formation of advanced glycation endproducts (AGEs).[1] AGEs are strongly implicated in the complications associated with diabetes, such as nephropathy, retinopathy, and neuropathy.[1]

The synthesis and study of simpler analogs like this compound are a direct result of the desire to understand the structure-activity relationship of pyridoxamine. By removing the methyl group at the 2-position and the hydroxymethyl group at the 5-position, researchers can isolate the functional contributions of the core this compound scaffold. This minimalist approach allows for a clearer understanding of the fundamental chemical interactions responsible for the therapeutic effects of pyridoxamine and related compounds.

Synthesis of this compound: A Plausible Retrosynthetic Approach

While a definitive, seminal paper on the first synthesis of this compound is not readily apparent in the literature, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of substituted pyridines. A common strategy involves the construction of the pyridine ring followed by functional group interconversions.

A logical starting point for the synthesis is 3-hydroxypyridine, a commercially available precursor. The introduction of the aminomethyl group at the 4-position can be achieved through a multi-step sequence.

Proposed Synthetic Workflow

A 3-Hydroxypyridine B Nitration (HNO3/H2SO4) A->B C 3-Hydroxy-4-nitropyridine B->C D Reduction of Nitro Group (e.g., H2, Pd/C) C->D E 4-Amino-3-hydroxypyridine D->E F Diazotization and Cyanation (Sandmeyer Reaction) E->F G 3-Hydroxy-4-cyanopyridine F->G H Reduction of Nitrile (e.g., LiAlH4 or Catalytic Hydrogenation) G->H I This compound H->I

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 3-Hydroxypyridine

  • To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice bath.

  • Slowly add 3-hydroxypyridine.

  • Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.

  • Filter, wash with cold water, and dry to obtain 3-hydroxy-4-nitropyridine.

Step 2: Reduction of the Nitro Group

  • Dissolve 3-hydroxy-4-nitropyridine in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on charcoal (10% Pd/C).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to yield 4-amino-3-hydroxypyridine.

Step 3: Sandmeyer Reaction

  • Dissolve 4-amino-3-hydroxypyridine in an aqueous solution of a strong acid (e.g., HCl).

  • Cool the solution to 0-5°C.

  • Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Warm the reaction mixture to facilitate the displacement of the diazonium group with a cyanide group.

  • Extract the product, 3-hydroxy-4-cyanopyridine, with an organic solvent.

Step 4: Reduction of the Nitrile

  • In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH4) in an anhydrous ether (e.g., THF).

  • Add a solution of 3-hydroxy-4-cyanopyridine in the same solvent dropwise.

  • Reflux the mixture for several hours.

  • Cool the reaction and quench cautiously with water and a sodium hydroxide solution.

  • Filter the aluminum salts and extract the filtrate with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by chromatography or recrystallization to obtain this compound.

Table of Reagents and Properties
ReagentFormulaMolar Mass ( g/mol )Role
3-HydroxypyridineC₅H₅NO95.10Starting Material
Nitric AcidHNO₃63.01Nitrating Agent
Sulfuric AcidH₂SO₄98.08Catalyst
Palladium on CharcoalPd/C-Catalyst
Hydrogen GasH₂2.02Reducing Agent
Sodium NitriteNaNO₂69.00Diazotizing Agent
Copper(I) CyanideCuCN89.56Cyanating Agent
Lithium Aluminum HydrideLiAlH₄37.95Reducing Agent

Biological Activity and Mechanism of Action: Inferences from Pyridoxamine

Direct studies on the biological activity of this compound are limited. However, based on its structural similarity to pyridoxamine, we can infer its likely mechanisms of action. The key functional groups, the 3-hydroxyl and the 4-aminomethyl, are present in both molecules and are central to the biological effects of pyridoxamine.

Inhibition of Advanced Glycation Endproduct (AGE) Formation

One of the most studied activities of pyridoxamine is its ability to inhibit the formation of AGEs.[1] This process is believed to occur through several mechanisms:

  • Trapping of Reactive Carbonyl Species: The aminomethyl group can react with dicarbonyl intermediates, which are precursors to AGEs, effectively sequestering them.

  • Chelation of Metal Ions: The 3-hydroxyl and the aminomethyl group can coordinate with metal ions like copper (Cu²⁺) and iron (Fe³⁺), which are catalysts in the oxidation reactions that lead to AGE formation.[1]

It is highly probable that this compound would also exhibit these properties due to the presence of the same functional arrangement on the pyridine ring.

Radical Scavenging Activity

The 3-hydroxyl group on the pyridine ring is a key contributor to the antioxidant properties of pyridoxamine, allowing for the scavenging of hydroxyl radicals.[1] This activity is expected to be retained in this compound.

Potential as a Vitamin B6 Analog

While lacking the additional functional groups of pyridoxamine, this compound could potentially interact with enzymes in the Vitamin B6 metabolic pathway, although likely with different affinity and efficacy. Further research would be needed to determine if it can be phosphorylated and act as a coenzyme or if it acts as an antagonist.

Visualizing the Mechanism of Action

cluster_0 AGE Formation Pathway cluster_1 Therapeutic Intervention Glucose Glucose Reactive Carbonyls Reactive Carbonyls Glucose->Reactive Carbonyls AGEs AGEs Reactive Carbonyls->AGEs AMP This compound Trapping Trapping AMP->Trapping Aminomethyl group Chelation Chelation AMP->Chelation Hydroxyl and Amino groups Trapping->Reactive Carbonyls Metal Ions (Cu2+, Fe3+) Metal Ions (Cu2+, Fe3+) Chelation->Metal Ions (Cu2+, Fe3+) Metal Ions (Cu2+, Fe3+)->Reactive Carbonyls Catalyzes

Caption: Postulated mechanism of AGE inhibition by this compound.

Conclusion and Future Directions

This compound represents the core functional scaffold of the more complex Vitamin B6 vitamer, pyridoxamine. While direct research on this specific molecule is not extensive, its structural relationship to pyridoxamine provides a strong basis for predicting its biological activities, particularly as an inhibitor of advanced glycation endproduct formation and as a radical scavenger. The synthetic route outlined in this guide offers a plausible method for its preparation, enabling further investigation into its unique properties.

Future research should focus on the direct synthesis and biological evaluation of this compound to confirm its hypothesized activities and to explore its potential as a therapeutic agent in its own right. Such studies would not only contribute to our understanding of this fundamental molecule but also provide valuable insights into the broader field of pyridoxamine-based drug development.

References

  • CymitQuimica. This compound. [URL: https://www.cymitquimica.com/4-aminomethyl-pyridin-3-ol-20485-35-2]
  • Echemi. 4-(aminomethyl)pyridin-3-amine. [URL: https://www.echemi.com/products/pd20200812001-4-aminomethyl-pyridin-3-amine.html]
  • Wikipedia. Pyridoxamine. [URL: https://en.wikipedia.org/wiki/Pyridoxamine]

Sources

The Therapeutic Potential of 4-(Aminomethyl)pyridin-3-ol Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to form hydrogen bonds, and metabolic stability make it an attractive building block for designing novel therapeutic agents.[1][2] Within the diverse landscape of pyridine-containing compounds, derivatives of 4-(aminomethyl)pyridin-3-ol have emerged as a particularly promising class, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical overview of the significant therapeutic targets of these derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation.

This document is intended for researchers, scientists, and drug development professionals. It aims to serve as a practical resource, bridging the gap between foundational research and the strategic design of new chemical entities based on the this compound core.

Inhibition of Lysyl Oxidase-Like 2 (LOXL2): A Novel Anti-Fibrotic Strategy

Fibrosis, the excessive accumulation of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases. Lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase, plays a pivotal role in the cross-linking of collagen and elastin, a critical step in the maturation and stabilization of the fibrotic ECM.[3] Consequently, the inhibition of LOXL2 has emerged as a compelling therapeutic strategy for fibrotic disorders.

Mechanism of Action

This compound derivatives have been identified as potent and selective inhibitors of LOXL2.[3] The proposed mechanism of inhibition involves the interaction of the aminomethyl group with the active site of the enzyme. The pyridine nitrogen is thought to be crucial for stabilizing the enzyme-inhibitor complex, potentially through coordination with the copper ion in the active site or via hydrogen bonding interactions. The pyridine ring itself may engage in π-stacking interactions within a hydrophobic pocket of the enzyme. This targeted interaction prevents the oxidative deamination of lysine residues on collagen and elastin, thereby inhibiting ECM cross-linking and mitigating the progression of fibrosis.[3]

Signaling Pathway: LOXL2-Mediated Collagen Cross-linking

LOXL2_pathway Procollagen Procollagen Collagen Collagen Fibrils Procollagen->Collagen Lysine_residues Lysine Residues on Collagen Collagen->Lysine_residues Allysine_residues Allysine Residues Lysine_residues:e->Allysine_residues:w Oxidative Deamination Crosslinked_collagen Cross-linked Collagen Matrix (Fibrosis) Allysine_residues->Crosslinked_collagen LOXL2 LOXL2 LOXL2->Lysine_residues Inhibitor This compound Derivative Inhibitor->LOXL2 Inhibition

Caption: LOXL2 catalyzes the conversion of lysine to allysine, initiating collagen cross-linking.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective LOXL2 inhibitors from the this compound scaffold has been guided by systematic SAR studies. Key findings include:

  • Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring significantly influence inhibitory potency and selectivity. Electron-withdrawing groups can enhance activity.

  • The Aminomethyl Group: This moiety is critical for binding to the enzyme's active site. Modifications to this group generally lead to a loss of activity.[4]

  • Side Chains and Lipophilicity: The addition of appropriate side chains can optimize pharmacokinetic properties and in vivo efficacy.

Experimental Protocols

This assay quantifies the hydrogen peroxide (H₂O₂) produced during the LOXL2-catalyzed oxidation of a substrate.

Principle: The Amplex® Red reagent reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent compound resorufin. Inhibition of LOXL2 results in a decreased rate of resorufin formation.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM sodium borate, pH 8.2).

    • LOXL2 Enzyme: Use a purified recombinant human LOXL2 enzyme.

    • Substrate: A 10 mM stock solution of a suitable substrate like 1,5-diaminopentane (DAP) in water.

    • Amplex® Red/HRP Solution: Prepare a working solution containing Amplex® Red and HRP in the assay buffer according to the manufacturer's instructions.

    • Inhibitor Stock Solutions: Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the LOXL2 enzyme solution to each well.

    • Add 25 µL of the inhibitor dilutions or vehicle control (DMSO) to the respective wells.

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • Initiate the reaction by adding 25 µL of the substrate solution to all wells.

    • Immediately add 50 µL of the Amplex® Red/HRP solution.

    • Measure the fluorescence intensity (excitation ~540 nm, emission ~590 nm) kinetically for 30-60 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve).

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

This model is widely used to evaluate the anti-fibrotic efficacy of test compounds in vivo.[5][6]

Principle: Intratracheal administration of bleomycin in mice induces an initial inflammatory response followed by a fibrotic phase, mimicking key aspects of human pulmonary fibrosis.[5][6]

Step-by-Step Protocol:

  • Animal Model: Use C57BL/6 mice, which are susceptible to bleomycin-induced fibrosis.[6]

  • Induction of Fibrosis:

    • Anesthetize the mice.

    • Intratracheally instill a single dose of bleomycin sulfate (e.g., 1.5-3.0 U/kg) in sterile saline. Control animals receive saline only.[5]

  • Compound Administration:

    • Begin treatment with the this compound derivative at a predetermined dose and route (e.g., oral gavage) on a specified day post-bleomycin instillation (e.g., day 7) and continue for a defined period (e.g., 14 days).[3]

  • Assessment of Fibrosis (e.g., on day 21):

    • Histology: Harvest the lungs, fix in formalin, and embed in paraffin. Stain sections with Masson's trichrome to visualize collagen deposition. Score the extent of fibrosis using a semi-quantitative method like the Ashcroft score.[7]

    • Hydroxyproline Assay: Quantify the total collagen content in the lung tissue by measuring the amount of hydroxyproline, an amino acid abundant in collagen.

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Analyze the BAL fluid for total and differential cell counts and inflammatory cytokine levels.[7]

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Target for Type 2 Diabetes

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[8]

Mechanism of Action

Aminomethylpyridine derivatives have been identified as potent and selective inhibitors of DPP-4.[8][9] The aminomethyl group is thought to interact with the S1 pocket of the DPP-4 active site, which typically accommodates the proline or alanine residue of the natural substrates. The pyridine ring and its substituents can form additional interactions with other subsites of the enzyme, contributing to the overall binding affinity and selectivity.[10]

Structure-Activity Relationship (SAR) Insights
  • Position of the Aminomethyl Group: The position of the aminomethyl group on the pyridine ring is critical for activity. 5-aminomethyl-pyridines have shown potent inhibitory activity.[8]

  • Substituents on the Pyridine Ring: Aromatic substituents at the 4-position of the pyridine ring have been shown to be important for high potency.[8]

  • Amide Substitutions: Modifications to the amide group can significantly impact potency. For instance, the presence of a cyano group can increase inhibitor activity.[8]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay measures the cleavage of a fluorogenic substrate by DPP-4.

Principle: DPP-4 cleaves the substrate Gly-Pro-AMC (7-amino-4-methylcoumarin), releasing the highly fluorescent AMC. The rate of fluorescence increase is proportional to the DPP-4 activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5).

    • DPP-4 Enzyme: Purified recombinant human DPP-4.

    • Substrate: Gly-Pro-AMC stock solution in DMSO.

    • Inhibitor Stock Solutions: Prepare a 10 mM stock solution of the test compound in DMSO and create serial dilutions.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the DPP-4 enzyme solution to each well.

    • Add 10 µL of the inhibitor dilutions or vehicle control to the respective wells.

    • Pre-incubate at room temperature for 10-15 minutes.

    • Initiate the reaction by adding 40 µL of the substrate solution.

    • Measure the fluorescence intensity (excitation ~360 nm, emission ~460 nm) kinetically for 15-30 minutes at 37°C.[11]

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.

    • Determine the percent inhibition for each inhibitor concentration.

    • Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition: A Targeted Therapy for Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells. Activating mutations of FLT3, such as internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[12]

Mechanism of Action

Certain aminopyridine derivatives have been developed as potent inhibitors of both wild-type and mutated forms of FLT3.[13] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of FLT3 and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as STAT5, MAPK, and PI3K/AKT.[14] This inhibition leads to the suppression of proliferation and induction of apoptosis in FLT3-mutated leukemia cells.

Signaling Pathway: FLT3 and Downstream Effectors in AML

FLT3_pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor (Wild-type or Mutated) FLT3_Ligand->FLT3_Receptor p_FLT3 Phosphorylated FLT3 FLT3_Receptor->p_FLT3 Autophosphorylation STAT5 STAT5 p_FLT3->STAT5 MAPK RAS/MAPK Pathway p_FLT3->MAPK PI3K_AKT PI3K/AKT Pathway p_FLT3->PI3K_AKT Proliferation Cell Proliferation & Survival STAT5->Proliferation MAPK->Proliferation PI3K_AKT->Proliferation Inhibitor This compound Derivative Inhibitor->p_FLT3 Inhibition

Caption: FLT3 activation triggers multiple downstream pathways promoting leukemia cell survival.

Experimental Protocols

This assay measures the ability of a compound to inhibit the autophosphorylation of FLT3 in a cellular context.

Principle: FLT3-ITD positive AML cell lines, such as MV4-11 or MOLM-13, exhibit constitutive phosphorylation of the FLT3 receptor. The level of phosphorylated FLT3 can be quantified using methods like Western blotting or ELISA.[15]

Step-by-Step Protocol (Western Blotting):

  • Cell Culture and Treatment:

    • Culture MV4-11 or MOLM-13 cells in appropriate media.[2]

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[2][16]

    • Block the membrane with 5% BSA in TBST.[16]

    • Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (e.g., p-FLT3 Tyr591).[17]

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[18]

    • Strip and re-probe the membrane with an antibody for total FLT3 as a loading control.[18]

  • Data Analysis:

    • Quantify the band intensities using densitometry.

    • Normalize the phospho-FLT3 signal to the total FLT3 signal.

    • Calculate the percent inhibition of phosphorylation relative to the vehicle-treated control.

Other Notable Biological Activities

The versatile this compound scaffold has also shown promise in targeting other key players in various diseases.

PI3Kδ Inhibition

Phosphoinositide 3-kinase delta (PI3Kδ) is a lipid kinase predominantly expressed in hematopoietic cells and is a key component of the B-cell receptor signaling pathway. Its dysregulation is implicated in B-cell malignancies and inflammatory diseases. Aminopyridine derivatives have been explored as PI3Kδ inhibitors.

Experimental Protocol: In Vitro PI3Kδ Kinase Assay

A common method is a luminescence-based assay that measures the amount of ADP produced from the kinase reaction.

Cholinesterase Inhibition and Anti-Amyloid Aggregation

In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and the prevention of amyloid-beta (Aβ) peptide aggregation are two key therapeutic strategies. Some pyridine derivatives have shown dual activity in this regard.

Experimental Protocols:

  • AChE Inhibition Assay (Ellman's Method): This colorimetric assay measures the hydrolysis of acetylthiocholine by AChE.[3][19][20][21][22]

  • Thioflavin T (ThT) Amyloid Aggregation Assay: This fluorescent assay monitors the aggregation of Aβ peptides in the presence of the test compound.[23][24][25][26]

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of novel antimalarial agents. Dihydrofolate reductase (DHFR) is a validated target in malaria therapy. Pyridine-containing compounds have been investigated as DHFR inhibitors.

Experimental Protocol: In Vivo 4-Day Suppressive Test

This is a standard in vivo assay to evaluate the efficacy of potential antimalarial compounds in a mouse model of malaria.[1][27][28][29]

Potassium Channel Blockade

Voltage-gated potassium channels are crucial for regulating neuronal excitability. Blockers of these channels, such as 4-aminopyridine, have therapeutic applications in conditions like multiple sclerosis by improving nerve conduction in demyelinated axons. 4-aminopyridine-3-methanol is a derivative with such properties.[23]

Experimental Protocol: Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in live cells, providing detailed information on the mechanism of channel blockade.[30][31][32][33]

Conclusion and Future Directions

The this compound scaffold represents a rich source of chemical diversity for the development of novel therapeutics against a wide range of diseases. The biological activities highlighted in this guide, from anti-fibrotic to anti-cancer and neuroprotective effects, underscore the remarkable versatility of this chemical class. Future research in this area will likely focus on the fine-tuning of existing lead compounds to optimize their potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to explore and expand upon the therapeutic potential of these promising molecules.

References

  • Schilter, D., et al. (2017). Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. ACS Medicinal Chemistry Letters, 8(5), 550-555.
  • Chen, Y., et al. (2020). Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis. Journal of Clinical and Basic Research, 4(1), 1-8.
  • Shi, R., & Blight, A. R. (2011). Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. Experimental Neurology, 228(2), 263-269.
  • Zhang, Y., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Molecules, 27(18), 6075.
  • Read, J. A., et al. (2020). Driving antimalarial design through understanding of target mechanism. Essays in Biochemistry, 64(3), 517-527.
  • Carrington, R., et al. (2018). Protocol for cell-type-specific tissue reconstruction in the murine lung fibrogenic microenvironment. STAR Protocols, 2(3), 100684.
  • Barry-Hamilton, V., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403-4423.
  • Apetri, A., & Horz, M. (2018). α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. Bio-protocol, 8(14), e2937.
  • Miller, S. D., & Karpus, W. J. (2007). Experimental Autoimmune Encephalomyelitis in the Mouse. Current Protocols in Immunology, 77(1), 15.1.1-15.1.20.
  • BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". BenchChem.
  • Rosenthal, P. J. (2003). efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. University of California, San Francisco.
  • BOC Sciences. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.
  • Kaczanowska, K., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 1(9), 530-535.
  • Fidock, D. A., et al. (2002). A Protocol for Antimalarial Efficacy Testing in vivo. Columbia University.
  • Jarolimek, W., et al. (2019). Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships. Journal of Medicinal Chemistry, 62(11), 5418-5439.
  • Choi, L., & Singh, B. D. (2019). Thioflavin-T (ThT)
  • Ben-Nun, A., & Kaushansky, N. (2014). Experimental Autoimmune Encephalomyelitis (EAE) in Mice. Methods in Molecular Biology, 1195, 131-153.
  • WVU IACUC. (2023). Model Guidance Sheet: Experimental Autoimmune Encephalitis (EAE). West Virginia University.
  • de Souza, N. B., et al. (2013). In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. Antimicrobial Agents and Chemotherapy, 57(10), 5113-5120.
  • Abnova. (n.d.). Fluorimetric DPP4 Inhibitor Screening Kit. Abnova.
  • Delves, M., et al. (2019).
  • Abcam. (n.d.). Thioflavin T assay protocol for alpha-synuclein proteins. Abcam.
  • BenchChem. (2025). Application Notes and Protocols for FLT3 Inhibitor Screening in Cell Lines. BenchChem.
  • Fraunhofer ITEM. (n.d.). PULMONARY FIBROSIS: IN-VIVO BLEOMYCIN MODELS. Fraunhofer ITEM.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Wang, L., et al. (2019). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules, 24(12), 2269.
  • Labome. (n.d.).
  • Abcam. (n.d.). ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit. Abcam.
  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Scribd.
  • Peter, I. T., et al. (2017). In vivo antiplasmodial activity and toxicological assessment of hydroethanolic crude extract of Ajuga remota.
  • Scientifica. (n.d.). patch-clamp-protocol-final.pdf. Scientifica.
  • Springer Nature. (n.d.). Manual Whole-Cell Patch-Clamping of the HERG Cardiac K + Channel.
  • Cayman Chemical. (n.d.). DPP (IV) Inhibitor Screening Assay Kit. Cayman Chemical.
  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol.
  • Charles River Laboratories. (n.d.). Pulmonary Fibrosis Models.
  • Abcam. (n.d.).
  • Abcam. (n.d.). ab204722 Dipeptidyl peptidase IV (DPP4) Activity Assay Kit (Fluorometric). Abcam.
  • Peters, J. U., et al. (2004). Aminomethylpyridines as DPP-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(13), 3579-3580.
  • Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science.
  • Thermo Fisher Scientific. (n.d.). Research Protocol Guide: FLT3-ITD mutation detection using capillary electrophoresis. Thermo Fisher Scientific.
  • Asati, V., & Mahapatra, D. K. (2021). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals, 14(8), 759.
  • Weisberg, E., et al. (2021). Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance. Cancers, 13(21), 5496.
  • Cell Signaling Technology. (n.d.). Phospho-FLT3 (Tyr591) Antibody #3461. Cell Signaling Technology.
  • Sigma-Aldrich. (n.d.). Acetylcholinesterase Activity Assay Kit. Sigma-Aldrich.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). (a) Western Blot analysis of FLT3(Y969) phosphorylation and downstream....
  • Reaction Biology. (n.d.). FLT3 (ITD)

Sources

An In-Depth Technical Guide to 4-(Aminomethyl)pyridin-3-ol Analogs and Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(aminomethyl)pyridin-3-ol scaffold, a core structural element of the vitamin B6 vitamer pyridoxamine, represents a privileged platform in medicinal chemistry. Its inherent biological relevance and versatile chemical functionality have spurred the development of a diverse array of analogs and derivatives. This guide provides an in-depth technical exploration of this compound class, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing these molecules, elucidate their mechanisms of action across various therapeutic targets, and analyze their structure-activity relationships. This document is designed to serve as a comprehensive resource, integrating foundational knowledge with actionable experimental insights to facilitate the design and development of novel therapeutics based on the this compound core.

Introduction: The Chemical and Biological Significance of the this compound Core

The pyridine ring is a ubiquitous feature in a vast number of pharmaceuticals, owing to its ability to engage in a variety of non-covalent interactions and its metabolic stability.[1] The this compound moiety, in particular, holds a special place in medicinal chemistry due to its close resemblance to pyridoxamine, a naturally occurring form of vitamin B6.[2] This structural similarity provides a strong rationale for its exploration as a scaffold for developing new therapeutic agents.

The core structure is characterized by a pyridine ring substituted with a hydroxyl group at the 3-position and an aminomethyl group at the 4-position. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, and its acidity can be modulated by other ring substituents. The aminomethyl group provides a basic center and a key point for further derivatization. This combination of functional groups allows for a rich and diverse chemistry, enabling the generation of libraries of compounds with a wide range of physicochemical properties and biological activities.

This guide will navigate the multifaceted landscape of this compound analogs, from their fundamental synthesis to their potential as therapeutic agents.

Synthetic Strategies: Accessing the this compound Scaffold and its Derivatives

The synthesis of this compound and its analogs can be approached through several strategic routes, often starting from commercially available pyridine derivatives. The choice of synthetic pathway is dictated by the desired substitution pattern and the need for regiocontrol.

General Synthetic Approaches

A common strategy involves the functionalization of a pre-existing pyridin-3-ol ring or the construction of the pyridine ring itself. For instance, a nitrile group at the 4-position can be reduced to the aminomethyl group.

A representative synthetic pathway to a related core, 3-aminomethyl-pyridines, involves the hydrogenation of a cyano group. This transformation is a critical step in accessing the aminomethyl functionality.[3]

General_Synthesis Start Substituted Pyridine Precursor Intermediate1 Introduction of Cyano Group at C4 Start->Intermediate1 Cyanation Intermediate2 Reduction of Cyano Group Intermediate1->Intermediate2 Hydrogenation (e.g., Pd/C, H2) Final_Product This compound Analog Intermediate2->Final_Product Deprotection (if necessary)

Caption: General synthetic workflow for 4-(aminomethyl)pyridine analogs.

Detailed Experimental Protocol: Synthesis of Pyridoxamine Dihydrochloride from Pyridoxine Hydrochloride

Step 1: Oxidation of Pyridoxine to Pyridoxal [4]

  • In a suitable reaction vessel, dissolve pyridoxine hydrochloride (1 equivalent) in deionized water.

  • Add activated manganese dioxide (approximately 1.8 equivalents) to the solution.

  • Slowly add concentrated sulfuric acid (approximately 1.9 equivalents) dropwise, maintaining the reaction temperature between 40-45°C.

  • After the addition is complete, maintain the reaction temperature at 45-48°C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 2: Formation of Pyridoxal Oxime [4]

  • To the reaction mixture containing pyridoxal, add anhydrous sodium acetate (approximately 3.8 equivalents) and hydroxylamine hydrochloride (approximately 1.8 equivalents).

  • Heat the reaction mixture to 55-60°C and stir for 30 minutes.

  • Cool the mixture, filter, and dry the precipitate to obtain pyridoxal oxime.

Step 3: Reduction of Pyridoxal Oxime to Pyridoxamine and Salt Formation [4][5]

  • Suspend the pyridoxal oxime in acetic acid and add zinc dust in portions.

  • After the reaction is complete, remove the excess zinc by filtration.

  • Concentrate the filtrate under reduced pressure to obtain a slurry.

  • Add water and adjust the pH to be alkaline to precipitate pyridoxamine.

  • Collect the pyridoxamine by vacuum filtration.

  • Dissolve the crude pyridoxamine in water and add hydrochloric acid.

  • Decolorize the solution with activated carbon and filter.

  • Concentrate the filtrate under reduced pressure until white solids precipitate.

  • Add a suitable solvent (e.g., ethanol), stir, and crystallize at a lower temperature.

  • Filter and dry the crystals to yield pyridoxamine dihydrochloride.[5]

Causality Behind Experimental Choices: The oxidation of the 4-hydroxymethyl group of pyridoxine to an aldehyde is a key transformation. Manganese dioxide is a mild and selective oxidizing agent for benzylic and allylic alcohols, making it suitable for this step. The subsequent oximation provides a stable intermediate that can be readily reduced to the primary amine. The reduction of the oxime to the amine is a classic transformation, and the use of zinc in acetic acid is a common and effective method. The final salt formation with hydrochloric acid provides a stable, crystalline solid that is easier to handle and purify.

Therapeutic Applications and Mechanisms of Action

Analogs of this compound have been investigated for a range of therapeutic applications, leveraging the unique chemical properties of the scaffold to interact with various biological targets.

Inhibition of Advanced Glycation End-Products (AGEs)

A primary and extensively studied application of pyridoxamine, a key analog, is its ability to inhibit the formation of Advanced Glycation End-products (AGEs).[6] AGEs are implicated in the pathogenesis of diabetic complications, atherosclerosis, and neurodegenerative diseases.[7]

Mechanism of Action: Pyridoxamine is believed to inhibit AGE formation through a multi-faceted mechanism:

  • Trapping of Reactive Carbonyl Species (RCS): The aminomethyl group of pyridoxamine can react with and sequester reactive dicarbonyl compounds like methylglyoxal, which are precursors to AGEs.[7]

  • Chelation of Metal Ions: The pyridin-3-ol moiety can chelate transition metal ions, such as copper and iron, which catalyze the oxidation reactions involved in AGE formation.

  • Scavenging of Reactive Oxygen Species (ROS): Pyridoxamine has been shown to possess antioxidant activity, scavenging free radicals that contribute to the formation of AGEs.[6]

AGE_Inhibition cluster_glycation Glycation Pathway cluster_inhibition Inhibition by this compound Analogs Glucose Glucose Schiff_Base Schiff Base Glucose->Schiff_Base Protein Protein Protein->Schiff_Base AGEs Advanced Glycation End-products (AGEs) Protein->AGEs Amadori Amadori Product Schiff_Base->Amadori RCS Reactive Carbonyl Species (RCS) Amadori->RCS RCS->AGEs Pyridoxamine This compound Analog Pyridoxamine->Amadori Inhibits Oxidation Pyridoxamine->RCS Traps RCS Pyridoxamine->AGEs Scavenges ROS

Caption: Mechanism of AGE inhibition by this compound analogs.

In Vitro Assay for Screening AGE Inhibitors: A common in vitro method to screen for AGE inhibitors involves the incubation of a protein, such as bovine serum albumin (BSA), with a reducing sugar, like glucose or fructose. The formation of fluorescent AGEs can be monitored over time using a fluorescence spectrophotometer.[8]

Protocol Outline:

  • Prepare solutions of BSA, a reducing sugar, and the test compound in a phosphate buffer (pH 7.4).

  • Incubate the mixtures at 37°C for several days or weeks.

  • At various time points, measure the fluorescence of the samples at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.

  • A reduction in fluorescence in the presence of the test compound compared to the control indicates inhibition of AGE formation.[9]

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

A series of novel aminomethyl-pyridines have been designed and synthesized as potent inhibitors of dipeptidyl peptidase-4 (DPP-4).[3] DPP-4 is a therapeutic target for type 2 diabetes as it is responsible for the degradation of incretin hormones.

Structure-Activity Relationship (SAR): Studies have revealed key structural features for potent DPP-4 inhibition:

  • The aminomethyl group is crucial for activity.[3]

  • The substitution pattern on the pyridine ring significantly influences potency. For example, 5-aminomethyl-4-aryl-pyridines showed high inhibitory activity.[3]

  • The nature of the substituent at the 2-position of the pyridine ring can be optimized to enhance potency and selectivity.

CompoundR1R2DPP-4 IC50 (nM)[3]DPP-8 IC50 (nM)[3]
4e-1 2,4-dichloro-phenylH184500
4e-2 2,4-dichloro-phenylCN113500
4e-7 2,4-dichloro-phenylCH2CN106600
Lysyl Oxidase-Like 2 (LOXL2) Inhibition

Derivatives of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine have been identified as potent and selective irreversible inhibitors of lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase.[4] LOXL2 is a target for the treatment of fibrosis as it is involved in the cross-linking of collagen and elastin in the extracellular matrix.

Mechanism of Action: These compounds act as irreversible inhibitors of LOXL2, likely through covalent modification of the enzyme's active site. The aminomethyl group is thought to play a key role in the interaction with the enzyme.

Pharmacokinetics and ADMET Profile

The pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound analogs are critical for their development as therapeutic agents.

Pharmacokinetics of Pyridoxamine

Studies in healthy volunteers have shown that after a single oral dose of 200 mg of pyridoxamine, plasma concentrations of pyridoxamine increase rapidly, reaching a maximum in about 3 hours.[10] Pyridoxamine is metabolized to the biologically active form, pyridoxal 5'-phosphate (PLP), which has a longer half-life and accumulates over time with repeated dosing.[10][11] The primary route of excretion is via the urine.[12]

ParameterValue
Tmax (Pyridoxamine) ~3 hours[10]
Elimination of Pyridoxamine Returns to baseline ~10 hours post-dose[10]
Metabolite Pyridoxal 5'-phosphate (PLP)[11]
In Silico ADMET Prediction

Computational tools can be used to predict the ADMET properties of novel analogs early in the drug discovery process. For example, peptide derivatives of 4-aminopyridine have been studied in silico, with predictions of their absorption, distribution, metabolism, and excretion properties.[13] Such studies can help guide the design of compounds with improved drug-like properties.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising class of compounds with a diverse range of biological activities. Their role as inhibitors of AGE formation is well-established, and emerging research has highlighted their potential as inhibitors of other key therapeutic targets such as DPP-4 and LOXL2.

Future research in this area should focus on:

  • Expansion of the Chemical Space: The synthesis and evaluation of a wider range of derivatives with diverse substitution patterns to explore new biological activities.

  • Elucidation of Mechanisms of Action: Detailed mechanistic studies to understand how these compounds interact with their biological targets at a molecular level.

  • Optimization of Pharmacokinetic Properties: The design of analogs with improved ADMET profiles to enhance their potential for in vivo efficacy and clinical translation.

By leveraging the foundational knowledge of this privileged scaffold and employing modern drug discovery strategies, the this compound core will undoubtedly continue to be a valuable starting point for the development of novel and effective therapeutics.

References

  • Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1- Amidopyridin-1-ium Salts. (n.d.). The Royal Society of Chemistry.
  • Barry, S., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403–4423. [Link]
  • Pop-Fanea, C., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 1(8), 434–438. [Link]
  • Konings, E., et al. (2021). Quantification of the B6 vitamers in human plasma and urine in a study with pyridoxamine as an oral supplement. Clinical Nutrition, 40(7), 4624–4632. [Link]
  • Al-Ostoot, F. H., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1123893. [Link]
  • Singh, H., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14(1), 23-45. [Link]
  • Shinozuka, T., et al. (2019). Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. ACS Medicinal Chemistry Letters, 10(3), 358–362. [Link]
  • Haider, N., et al. (2010). Synthesis of ortho-functionalized 4-aminomethylpyridazines as substrate-like semicarbazide-sensitive amine oxidase inhibitors. Chemical & Pharmaceutical Bulletin, 58(7), 964–970. [Link]
  • Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(33), 10096–10097. [Link]
  • Shinozuka, T., et al. (2019). Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. ACS Medicinal Chemistry Letters, 10(3), 358–362. [Link]
  • Tzanova, T., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20(2), 120–129. [Link]
  • Yasgar, A., et al. (2022).
  • Yasgar, A., et al. (2023). Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products.
  • Yasgar, A., et al. (2023). Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products.
  • Zhao, P., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. [Link]
  • Rios-Guzman, A., et al. (2023).
  • Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327–339. [Link]
  • A Brief View on Pyridine Compounds. (2024). Journal of Medicinal and Organic Chemistry, 7(5), 239-240. [Link]
  • Synthesis of 3-aminomethyl pyridine chalcone derivatives (Scheme-21)... (n.d.). ResearchGate.
  • Larduinat, M., et al. (2021). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology.
  • Lum, G. S., & Lui, C. P. (1982). Plasma content of B6 vitamers and its relationship to hepatic vitamin B6 metabolism. The Journal of laboratory and clinical medicine, 100(4), 544–555. [Link]
  • Brown, M. J., & Tank, A. W. (2023). Vitamin B6 (Pyridoxine). In StatPearls.
  • Rchid, H., et al. (2011). Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. In Vitro and in Streptozotocin-Induced Diabetic Rats. Journal of medicinal food, 14(9), 999–1007. [Link]
  • Takeuchi, M., et al. (2022). Pyridoxamine and Aminoguanidine Attenuate the Abnormal Aggregation of β-Tubulin and Suppression of Neurite Outgrowth by Glyceraldehyde-Derived Toxic Advanced Glycation End-Products. Frontiers in Aging Neuroscience, 14, 895002. [Link]
  • Richardson, M., et al. (2015). Inhibition and breaking of advanced glycation end-products (AGEs) with bis-2-aminoimidazole derivatives. Bioorganic & medicinal chemistry letters, 25(14), 2783–2787. [Link]
  • Compounds screened for inhibition of AGE formation. (n.d.). ResearchGate.
  • Methods for the synthesis of pyridoxamine. (2005).
  • Galano, A., et al. (2019). How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity. Antioxidants, 8(11), 527. [Link]
  • Mooney, S., et al. (2017). Vitamin B6: A Long Known Compound of Surprising Complexity. Molecules, 22(11), 1935. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Structural Verification

In the landscape of medicinal chemistry and materials science, 4-(Aminomethyl)pyridin-3-ol stands as a versatile bifunctional building block. Its pyridine core, coupled with hydroxyl and aminomethyl substituents, offers multiple points for molecular elaboration, making it a valuable scaffold in the synthesis of novel therapeutic agents and functional materials. However, its potential can only be realized if its structural integrity is unequivocally confirmed. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to characterize this specific molecule. As a Senior Application Scientist, my focus is not merely on the data itself, but on the causality behind the experimental choices and the logic of spectral interpretation, ensuring a self-validating approach to structural elucidation.

While direct, publicly-archived spectra for this compound are sparse, this guide leverages foundational spectroscopic principles and extensive data available for the closely related analogue, 4-(Aminomethyl)pyridine, to construct a robust and predictive analytical framework.[1][2][3][4][5] This approach mirrors the real-world challenge of characterizing novel or less-common compounds, emphasizing the predictive power of modern spectroscopy.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of organic structure determination, providing a detailed map of the carbon and hydrogen framework within a molecule.[6][7]

The Experimental Rationale: Sample Preparation and Acquisition

The choice of solvent is the first critical decision. For this compound, with its polar hydroxyl and amino groups, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice. It readily solubilizes the compound and, crucially, its exchangeable protons (-OH, -NH₂) often appear as distinct, albeit sometimes broad, signals. Deuterated chloroform (CDCl₃) could also be used, but the exchangeable protons may be broader or exchange with trace water, complicating interpretation.[2]

Standard Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of DMSO-d₆. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio and a relaxation delay (e.g., 2-5 seconds) to ensure accurate integration.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Below is a logical workflow for NMR analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve Sample in DMSO-d6 + TMS Acq_H1 ¹H NMR Acquisition Prep->Acq_H1 Acq_C13 ¹³C NMR Acquisition Prep->Acq_C13 Proc Fourier Transform Phase & Baseline Correction Integration (¹H) Acq_H1->Proc Acq_C13->Proc Analysis_H1 Analyze δ, Integration, Multiplicity (¹H) Proc->Analysis_H1 Analysis_C13 Analyze δ, Number of Signals (¹³C) Proc->Analysis_C13 Final Structure Confirmation Analysis_H1->Final Analysis_C13->Final

Caption: Workflow for NMR-based structural elucidation.

Interpreting the Spectra: A Self-Validating System

The predicted spectrum serves as a hypothesis. The acquired data must match this hypothesis in all aspects—chemical shift, integration, and multiplicity—to validate the structure.

¹H NMR Spectral Prediction: The structure of this compound has three distinct types of protons: aromatic, methylene, and exchangeable protons from the amine and hydroxyl groups.

  • Aromatic Protons (3H): The pyridine ring has three protons. The hydroxyl group at C3 and the aminomethyl group at C4 will influence their chemical shifts. We expect three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm).

    • The proton at C2 (between the nitrogen and the -OH group) will likely be the most downfield.

    • The protons at C5 and C6 will also be in this region, with their exact shifts and coupling constants (J-values) confirming their positions relative to each other.

  • Methylene Protons (-CH₂-, 2H): These protons are on the carbon adjacent to the aromatic ring and the amino group. They are expected to appear as a singlet around δ 3.8-4.0 ppm. Data for the analogue 4-(aminomethyl)pyridine shows this signal at δ 3.898 ppm.[2]

  • Exchangeable Protons (-NH₂ and -OH, 3H):

    • Amine (-NH₂): This will likely appear as a broad singlet. In the analogue, it appears at δ 1.52 ppm in CDCl₃.[2] In DMSO-d₆, it would be expected at a different shift.

    • Hydroxyl (-OH): The phenolic hydroxyl proton will also be a broad singlet, its chemical shift being highly dependent on concentration and temperature.

¹³C NMR Spectral Prediction: The molecule possesses 6 unique carbon atoms, and thus we expect to see 6 distinct signals in the proton-decoupled ¹³C NMR spectrum.

  • Aromatic Carbons (5C): These will appear in the δ 110-160 ppm range.[8] The carbon bearing the hydroxyl group (C3) will be significantly shifted downfield. The carbon attached to the nitrogen (C2 and C6) will also be downfield.

  • Aliphatic Carbon (1C): The methylene carbon (-CH₂) signal is expected in the aliphatic region, likely around δ 40-50 ppm.

Summary of Predicted NMR Data:

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
-CH₂- δ ~3.9 ppm (singlet, 2H)δ ~40-50 ppm
Pyridine C2-H δ ~8.0-8.4 ppm (doublet, 1H)δ ~145-155 ppm
Pyridine C3 N/Aδ ~150-160 ppm
Pyridine C4 N/Aδ ~140-150 ppm
Pyridine C5-H δ ~7.0-7.4 ppm (doublet of doublets, 1H)δ ~120-130 ppm
Pyridine C6-H δ ~8.0-8.4 ppm (doublet, 1H)δ ~145-155 ppm
-NH₂ Broad singlet, variable δ (2H)N/A
-OH Broad singlet, variable δ (1H)N/A

Chapter 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds.[9]

The Experimental Rationale: Why ATR is Preferred

For a solid, non-volatile sample like this compound, Attenuated Total Reflectance (ATR) is the modern method of choice over traditional KBr pellets. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra.

Standard Protocol for ATR-IR Data Acquisition:

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Place Solid Sample on ATR Crystal Acq Record Background Collect Sample Spectrum Prep->Acq Analysis Identify Characteristic Functional Group Bands Acq->Analysis Final Functional Group Confirmation Analysis->Final MS_Workflow cluster_ion Ionization & Fragmentation cluster_analysis Analysis & Detection Mol Molecule (Gas Phase) Ion Molecular Ion (M⁺•) (70 eV EI) Mol->Ion Frag Fragment Ions Ion->Frag Sep Mass Analyzer (Separation by m/z) Frag->Sep Det Detector Sep->Det Spec Mass Spectrum Det->Spec Final Determine MW & Fragmentation Pattern Spec->Final

Sources

solubility and stability of 4-(Aminomethyl)pyridin-3-OL solutions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 4-(Aminomethyl)pyridin-3-ol Solutions

Introduction

This compound (CAS No. 20485-35-2) is a pyridine derivative of significant interest in pharmaceutical and chemical research due to its unique structural features, including a primary amine, a phenolic hydroxyl group, and a pyridine ring. These functional groups impart a complex physicochemical profile that governs its behavior in solution, presenting both opportunities and challenges for its application. As a chemical intermediate and potential pharmacophore, a thorough understanding of its solubility and stability is paramount for researchers, scientists, and drug development professionals to ensure reproducible experimental outcomes and to develop robust formulations.[1]

This technical guide provides a comprehensive analysis of the solubility and stability of this compound. It moves beyond a simple recitation of data to explain the underlying chemical principles, offering field-proven experimental protocols and strategic insights for its effective use. The methodologies described herein are designed to be self-validating, providing a framework for rigorous scientific investigation.

Physicochemical Properties: The Foundation of Behavior

The solubility and stability of a compound are direct consequences of its molecular structure. The key physicochemical properties of this compound are summarized below.

PropertyValueSource
Chemical Name This compound-
Synonym 3-Pyridinol, 4-(aminomethyl)-[2]
CAS Number 20485-35-2[3]
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1]
Appearance White solid[1]
Estimated pKa₁ (Pyridinium) ~5.0 - 5.5Inferred from[4]
Estimated pKa₂ (Ammonium) ~9.5 - 10.0Inferred from[4]
Estimated pKa₃ (Phenolic OH) ~10.5 - 11.0Inferred from[4]

The presence of three ionizable functional groups is the most critical factor influencing the compound's behavior. The pyridine nitrogen and the aminomethyl group are basic, while the phenolic hydroxyl group is weakly acidic. This polyprotic nature dictates that the molecule's net charge, and therefore its solubility and reactivity, will be highly dependent on the pH of the solution.

Diagram 1: pH-Dependent Ionization States

The following diagram illustrates the predominant ionic species of this compound across a physiological and experimental pH range. Understanding these transitions is key to controlling solubility.

G cluster_low_ph Low pH (e.g., < 4) cluster_mid_ph Mid pH (e.g., 6-9) cluster_high_ph High pH (e.g., > 11) node_low Dicationic Form (+2 Charge) High Aqueous Solubility node_mid Monocationic / Zwitterionic (Net 0 or +1 Charge) Lower Aqueous Solubility node_low->node_mid Increase pH node_high Anionic Form (-1 Charge) Increasing Aqueous Solubility node_mid->node_high Increase pH

Caption: Predominant ionic forms of the molecule at various pH levels.

Solubility Profile

Preliminary data indicates that this compound is soluble in water, ethanol, ether, and chloroform.[1] The term "soluble" is qualitative; for scientific rigor, quantitative assessment is necessary. The compound's amphipathic nature, possessing both polar (hydroxyl, amine) and non-polar (pyridine ring) regions, suggests a nuanced solubility profile.

Influence of pH on Aqueous Solubility

As predicted by its multiple pKa values, the aqueous solubility of this compound will vary significantly with pH.

  • Acidic Conditions (pH < 4): Both the pyridine nitrogen and the aminomethyl group will be protonated, forming a dicationic species. This highly charged species is expected to exhibit maximum aqueous solubility due to strong ion-dipole interactions with water.

  • Near-Neutral Conditions (pH 6-9): The molecule will exist as a mixture of monocationic and potentially zwitterionic forms. This region, often near the isoelectric point, is where the lowest aqueous solubility is anticipated due to minimized net charge.

  • Alkaline Conditions (pH > 11): The phenolic hydroxyl group will deprotonate, forming an anionic species. This charge will increase aqueous solubility compared to the neutral region.

Solubility in Organic Solvents

Solubility in organic solvents is governed by the "like dissolves like" principle.[5]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected due to hydrogen bonding with the amine and hydroxyl groups.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is likely, as these solvents can accept hydrogen bonds and have high polarity.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Poor solubility is predicted due to the compound's high polarity.

Table 1: Summary of Expected Solubility Behavior
Solvent ClassExample(s)Expected SolubilityRationale
Aqueous (Acidic) pH 2 BufferHighDicationic species, strong hydration.
Aqueous (Neutral) pH 7.4 BufferLowZwitterionic/neutral species, minimal net charge.
Aqueous (Basic) pH 12 BufferModerate-HighAnionic species, increased polarity.
Polar Protic Methanol, EthanolHighHydrogen bond donor and acceptor interactions.
Polar Aprotic DMSO, AcetonitrileHighStrong dipole-dipole interactions.
Non-Polar Toluene, HexaneVery LowMismatch in polarity.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a robust method to quantitatively determine the equilibrium solubility of this compound in various solvent systems.

Objective: To determine the saturation concentration of the compound at a defined temperature.

Materials:

  • This compound

  • Selected solvents (e.g., Water, pH-buffered solutions, Ethanol, Acetonitrile)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • HPLC-UV or other suitable quantitative analytical instrument

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess is critical to ensure saturation is achieved.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary time-point study is recommended to confirm the time to equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved solids settle. For colloidal suspensions, centrifuge the samples (e.g., 10 minutes at 10,000 rpm) to ensure a clear supernatant.

  • Sampling and Dilution: Carefully withdraw a known aliquot of the clear supernatant. Immediately perform a precise serial dilution with the appropriate mobile phase or solvent to bring the concentration into the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method (see Section 4.0) against a standard curve prepared from a known stock solution.

  • Calculation: Calculate the original concentration in the supernatant, factoring in the dilution. The result is the equilibrium solubility, typically expressed in mg/mL or µg/mL.

Stability Profile: Predicting and Preventing Degradation

The stability of this compound is critical for its storage, formulation, and application. Its functional groups are susceptible to several degradation pathways. Vendor data suggests the need for cold-chain transportation, indicating potential thermal lability.[3]

Potential Degradation Pathways
  • Oxidative Degradation: The primary amine and the phenolic hydroxyl group are susceptible to oxidation. The presence of atmospheric oxygen, metal ions, or residual peroxides can initiate degradation, potentially leading to colored impurities or ring-opening products. The pyridine ring itself can also undergo oxidation under certain conditions.[6]

  • Hydrolytic Degradation: While the core structure lacks readily hydrolyzable groups like esters or amides, extreme pH conditions coupled with high temperatures can promote degradation, possibly through complex ring-opening pathways similar to those seen in other pyridine derivatives.[7]

  • Photodegradation: Aromatic systems, particularly those with heteroatoms and electron-donating groups (like -OH and -NH₂), can absorb UV light. This can lead to the formation of reactive excited states, resulting in dimerization, oxidation, or other complex rearrangements.[8]

Diagram 2: Potential Degradation Pathways

G cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent This compound Oxidation Oxidizing Agent (e.g., H₂O₂) Parent->Oxidation Hydrolysis Acid / Base + Heat Parent->Hydrolysis Photolysis UV / Visible Light Parent->Photolysis Oxidized Oxidized Species (e.g., N-oxides, quinones) Oxidation->Oxidized RingOpened Ring Cleavage Products Hydrolysis->RingOpened PhotoAdduct Dimers / Adducts Photolysis->PhotoAdduct

Caption: Major stress factors and hypothesized degradation products.

Experimental Protocol: Forced Degradation (Stress Testing)

This protocol outlines a systematic approach to identify the degradation pathways and develop stability-indicating analytical methods, following principles outlined by ICH guidelines.[8]

Objective: To intentionally degrade the compound under various stress conditions to understand its liabilities and generate potential degradation products for analytical characterization.

Materials:

  • Stock solution of this compound of known concentration (e.g., 1 mg/mL in water or methanol).

  • Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and an oxidizing agent (e.g., 3% H₂O₂).

  • Temperature-controlled ovens and a photostability chamber.

  • pH meter, volumetric glassware.

  • Validated stability-indicating analytical method (e.g., HPLC-UV/DAD, LC-MS).

Procedure:

  • Sample Preparation: For each condition, mix the stock solution with the stressor. A typical ratio is 1:1 (v/v). Prepare a control sample diluted with the solvent used for the stock solution.

    • Acid Hydrolysis: Mix with 0.1 M HCl.

    • Base Hydrolysis: Mix with 0.1 M NaOH.

    • Oxidation: Mix with 3% H₂O₂.

    • Thermal: Use the control sample.

    • Photolytic: Use the control sample, placed in a quartz cuvette or other UV-transparent vessel.

  • Stress Application:

    • Hydrolysis & Oxidation: Incubate samples at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours). The goal is to achieve 5-20% degradation.

    • Thermal: Place the sample in an oven at a high temperature (e.g., 80°C).

    • Photolytic: Expose the sample in a photostability chamber to a specific light dosage (e.g., 1.2 million lux hours and 200 watt hours/m² per ICH Q1B). Wrap a control sample in foil and place it alongside.

  • Timepoint Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 8, 24 hours).

  • Quenching/Neutralization: Before analysis, stop the degradation reactions. Neutralize acidic and basic samples with an equivalent amount of base or acid. Dilute all samples to the same concentration with the mobile phase.

  • Analysis: Analyze all stressed samples, controls, and a time-zero sample by a stability-indicating HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity and detect the emergence of new chromophores. LC-MS is invaluable for identifying the mass of degradation products.[9]

Diagram 3: Forced Degradation Experimental Workflow

G cluster_conditions Stress Conditions (Incubate at 60°C) Start Prepare Stock Solution (1 mg/mL) Stress Aliquot and Add Stressor Start->Stress Acid 0.1 M HCl Stress->Acid Base 0.1 M NaOH Stress->Base Oxid 3% H₂O₂ Stress->Oxid Heat Solvent Only (80°C) Stress->Heat Light Photostability Chamber Stress->Light Sample Sample at Timepoints (0, 4, 8, 24h) Quench Neutralize / Dilute Samples Sample->Quench Analyze Analyze by Stability-Indicating HPLC-PDA/MS Quench->Analyze End Assess % Degradation & Peak Purity Analyze->End

Caption: Workflow for conducting forced degradation studies.

Analytical Methodologies

A reliable analytical method is essential for both solubility and stability studies. Given the compound's polarity and UV-active pyridine ring, High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.

Recommended Technique: HPLC-UV/PDA
  • Chromatography Mode: Reversed-phase chromatography is ideal.

  • Column: A C18 stationary phase provides a good balance of hydrophobic and polar interactions.

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) will be effective. The buffer is crucial to control the ionization of the analyte and ensure reproducible retention times.

  • Detection: A Photodiode Array (PDA) detector allows for monitoring at the wavelength of maximum absorbance (λmax) and simultaneously checking for co-eluting impurities.

Table 2: Starting HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase; good efficiency and capacity.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Controls ionization, provides sharp peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 15 minutesEnsures elution of the polar parent and any less polar degradants.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30°CEnsures reproducible retention times.
Detection PDA Detector, 270 nmPyridine derivatives typically absorb in this region.
Injection Vol. 10 µLStandard volume; adjust based on sensitivity.

Method Validation: Any analytical method used for these studies must be validated according to ICH Q2(R1) guidelines, assessing parameters like linearity, accuracy, precision, specificity, and robustness.[8]

Formulation, Handling, and Storage Strategies

Based on the physicochemical properties, specific strategies can be employed to manage and formulate this compound effectively.

Formulation Strategies for Enhanced Solubility & Stability
StrategyDescriptionApplicability
pH Adjustment Formulating in an acidic buffer (pH < 4) to maintain the highly soluble dicationic form.Suitable for aqueous liquid formulations.[10]
Co-solvents Using water-miscible organic solvents like ethanol, propylene glycol (PG), or polyethylene glycol (PEG) to increase solubility.Effective for both aqueous and non-aqueous systems.[10]
Solid Dispersions Dispersing the compound in a hydrophilic polymer matrix at a molecular level to create an amorphous solid, which enhances dissolution rates.[11][12]Advanced strategy for oral solid dosage forms.[12]
Exclusion of Oxygen Purging solutions with an inert gas (e.g., nitrogen or argon) and including antioxidants in the formulation to prevent oxidative degradation.Critical for liquid formulations intended for long-term storage.
Light Protection Using amber vials or light-resistant packaging to prevent photodegradation.Mandatory for all formulations and stock solutions.[8]
Recommended Handling and Storage
  • Storage Conditions: Store the solid material in tightly sealed containers in a cool, dry, well-ventilated area.[13][14] Given the requirement for cold-chain transport, long-term storage at refrigerated temperatures (2-8°C) is strongly recommended to minimize potential thermal degradation.[3]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids to prevent violent reactions or degradation.[13]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Handle in a well-ventilated area or chemical fume hood to avoid inhalation.[14] Always wash hands thoroughly after handling.[13]

Conclusion

This compound is a molecule with a complex but predictable solution behavior driven by its three ionizable functional groups. Its solubility is fundamentally linked to pH, with maximum aqueous solubility achieved in acidic conditions. The compound is susceptible to degradation by oxidation, high temperatures, and light, making careful handling and storage imperative. By employing the rigorous analytical and experimental protocols detailed in this guide, researchers can accurately quantify its solubility, map its stability profile, and develop robust formulations. This foundational knowledge is indispensable for leveraging the full potential of this compound in scientific and developmental applications.

References

  • 4-(Aminomethyl)pyridine. (2023). Apollo Scientific.
  • 4-Amino-3-(trifluoromethyl)pyridine. Apollo Scientific.
  • 4-(Aminomethyl)pyridine 98 3731-53-1. Sigma-Aldrich.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • 20485-35-2|this compound|BLD Pharm. BLD Pharm.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (N.A.). MDPI.
  • Improvement of Physicochemical and Solubility of Dipyridamole by Cocrystallization Technology. (2021). Journal of Drug Delivery and Therapeutics.
  • This compound. CymitQuimica.
  • Formulation strategies for improving drug solubility using solid dispersions. (N.A.). ResearchGate.
  • Oral formulation strategies to improve solubility of poorly water-soluble drugs. (N.A.). Request PDF.
  • 3-(Aminomethyl)pyridine | 3731-52-0. ChemicalBook.
  • Proposed pathway of 4-aminopyridine degradation by the enrichment... (N.A.). ResearchGate.
  • 4-Aminopyridine-3-methanol | C6H8N2O | CID 10796739. PubChem.
  • The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. (N.A.). PubMed.
  • Small Molecule Development Analytical Methods for Faster Time to Market. (N.A.). Hovione.
  • Solubilities of Amino Acids in Different Mixed Solvents. (N.A.).
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (N.A.). PMC - NIH.
  • Solvent Miscibility Table. Sigma-Aldrich.
  • pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data.
  • This compound manufacturers and suppliers in india. ChemicalBook.
  • effect of temperature, light, ph on the stability of anthocyanin pigments in cocculus hirsutus fruits. (N.A.). ResearchGate.
  • Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis. (N.A.). MDPI.
  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024). MDPI.
  • Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. (N.A.). PMC - PubMed Central.
  • Recent Progress in Analytical Methods for Determination of Urinary 3-Hydroxypropylmercapturic Acid, a Major Metabolite of Acrolein. (N.A.). PubMed.
  • Solubility of 6-Chloropyridazin-3-amine in Different Solvents. (N.A.). Request PDF - ResearchGate.
  • Pyridine | C5H5N | CID 1049. (N.A.). PubChem - NIH.
  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (N.A.). PMC.
  • Validation of an analysis method for 4-amino-3-hydroxybutyric acid by reversed-phase liquid chromatography. (N.A.). Sigma-Aldrich.

Sources

Unlocking New Frontiers in Material Science: A Technical Guide to the Research Applications of 4-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Multifunctional Pyridinol

In the relentless pursuit of advanced materials with tailored functionalities, the exploration of novel molecular building blocks is paramount. 4-(Aminomethyl)pyridin-3-ol, a unique heterocyclic compound, stands as a promising candidate for significant advancements in material science. Its structure, featuring a pyridine ring functionalized with both a primary amine (-CH₂NH₂) and a hydroxyl (-OH) group, offers a versatile platform for a multitude of chemical transformations and intermolecular interactions. This guide provides a comprehensive overview of the potential research applications of this compound, offering a technical roadmap for researchers and scientists in the field.

The strategic placement of the aminomethyl and hydroxyl groups on the pyridine scaffold imparts a unique combination of properties. The pyridine nitrogen and the hydroxyl oxygen can act as Lewis basic sites and hydrogen bond donors/acceptors, while the aminomethyl group provides a reactive handle for covalent modification and a potent coordination site. This inherent multifunctionality opens doors to its application in diverse areas, including the design of sophisticated metal-organic frameworks, the development of high-performance corrosion inhibitors, and the synthesis of novel functional polymers. This document will delve into the theoretical underpinnings and provide practical, field-proven experimental workflows for each of these promising research avenues.

I. Metal-Organic Frameworks (MOFs): Engineering Porosity and Functionality

The dual-functionality of this compound makes it an exceptional candidate for the synthesis of novel Metal-Organic Frameworks (MOFs). The aminomethyl and hydroxyl groups can serve as potent coordination sites for a variety of metal ions, while the pyridine ring can act as a rigid organic linker, contributing to the formation of porous, crystalline structures. The presence of the free amine and hydroxyl moieties within the MOF pores can impart specific functionalities, such as enhanced gas sorption selectivity and catalytic activity.[1][2][3]

Scientific Rationale: The Advantage of Bifunctional Linkers

The incorporation of this compound as a linker in MOF synthesis is predicted to yield frameworks with several advantageous properties:

  • Enhanced Structural Stability: The chelation effect of the bidentate aminomethyl and hydroxyl groups can lead to stronger metal-ligand coordination bonds, resulting in MOFs with high thermal and chemical stability.[1]

  • Tunable Pore Environment: The uncoordinated amine and hydroxyl groups lining the pores can create a specific chemical environment, enabling selective adsorption of polar molecules like CO₂ and H₂S.[3][4]

  • Post-Synthetic Modification (PSM) Platform: The reactive amine group provides a readily accessible site for post-synthetic modification, allowing for the introduction of further functionalities into the MOF structure.

  • Catalytic Activity: The Lewis basic pyridine nitrogen and the hydroxyl group can act as active sites for various catalytic reactions.[2][5]

Proposed Experimental Workflow: Solvothermal Synthesis of a this compound-Based MOF

This protocol outlines a general procedure for the solvothermal synthesis of a hypothetical MOF using this compound as the organic linker and a metal salt like zinc nitrate.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless-steel autoclave

Step-by-Step Protocol:

  • Solution Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 5 mL of DMF. In a separate vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.

  • Mixing: Combine the two solutions in the first vial and sonicate for 10 minutes to ensure homogeneity.

  • Assembly: Transfer the resulting solution to a 23 mL Teflon-lined stainless-steel autoclave.

  • Heating: Seal the autoclave and place it in a preheated oven at 100 °C for 48 hours.

  • Cooling and Crystal Collection: Allow the autoclave to cool to room temperature naturally. Collect the resulting crystals by filtration.

  • Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

  • Activation: Dry the crystals under vacuum at 120 °C for 12 hours to remove the solvent molecules from the pores.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the incorporation of the this compound linker.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity and surface area of the activated MOF.

Diagram of the Proposed MOF Synthesis Workflow:

MOF_Synthesis cluster_prep Solution Preparation Ligand This compound in DMF Mix Mixing & Sonicating Ligand->Mix Metal Zn(NO₃)₂·6H₂O in DMF Metal->Mix Autoclave Solvothermal Reaction (100°C, 48h) Mix->Autoclave Filter Filtration Autoclave->Filter Wash Washing (DMF, Ethanol) Filter->Wash Activate Activation (Vacuum, 120°C) Wash->Activate Characterize Characterization (PXRD, TGA, etc.) Activate->Characterize

Caption: Workflow for the solvothermal synthesis of a this compound-based MOF.

II. Advanced Corrosion Inhibitors: Protecting Metallic Surfaces

The inherent electronic properties and heteroatom content of this compound make it a highly promising candidate for the development of effective corrosion inhibitors. Pyridine derivatives are well-known for their ability to protect various metals and alloys from corrosion in aggressive acidic environments.[6][7][8] The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that impedes the corrosive process.

Scientific Rationale: A Multi-faceted Protection Mechanism

This compound is expected to exhibit excellent corrosion inhibition properties due to a combination of factors:

  • Adsorption Centers: The molecule possesses multiple adsorption centers: the nitrogen atom of the pyridine ring, the nitrogen atom of the aminomethyl group, and the oxygen atom of the hydroxyl group. These heteroatoms can coordinate with the vacant d-orbitals of metal atoms, leading to strong adsorption.[9]

  • π-Electron System: The aromatic pyridine ring can interact with the metal surface through π-electron donation, further strengthening the adsorption process.

  • Surface Coverage: The molecular structure allows for efficient packing on the metal surface, leading to high surface coverage and the formation of a dense protective film.

  • Mixed-Type Inhibition: It is hypothesized that this compound will act as a mixed-type inhibitor, suppressing both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[6]

Proposed Experimental Workflow: Evaluation of Corrosion Inhibition Efficiency

This protocol details the electrochemical and surface analysis techniques to evaluate the corrosion inhibition performance of this compound on mild steel in a 1 M HCl solution.

Materials:

  • Mild steel coupons

  • 1 M Hydrochloric acid (HCl) solution

  • This compound

  • Electrochemical workstation with a three-electrode cell (working electrode: mild steel, counter electrode: platinum, reference electrode: saturated calomel electrode)

  • Scanning Electron Microscope (SEM)

Step-by-Step Protocol:

  • Coupon Preparation: Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, rinse with deionized water, and dry.

  • Electrochemical Measurements:

    • Potentiodynamic Polarization: Record the polarization curves in the absence and presence of various concentrations of this compound in 1 M HCl. Determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes.

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the open-circuit potential over a frequency range (e.g., 100 kHz to 0.01 Hz). Analyze the Nyquist and Bode plots to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Surface Analysis:

    • Immerse mild steel coupons in 1 M HCl with and without the optimal concentration of the inhibitor for 24 hours.

    • After immersion, retrieve the coupons, rinse gently with deionized water, and dry.

    • Examine the surface morphology of the coupons using SEM to observe the protective film formation and reduction in corrosion damage.

Data Analysis and Interpretation:

ParameterWithout InhibitorWith InhibitorInhibition Efficiency (%)
icorr (µA/cm²) HighLowCalculated from icorr values
Rct (Ω·cm²) LowHighCalculated from Rct values

Diagram of the Proposed Corrosion Inhibition Mechanism:

Corrosion_Inhibition cluster_solution Corrosive Solution (HCl) cluster_inhibitor This compound H_plus H⁺ Metal Mild Steel Surface H_plus->Metal Corrosion Attack Cl_minus Cl⁻ Cl_minus->Metal Corrosion Attack Pyridine_N Pyridine N Adsorption Adsorption Pyridine_N->Adsorption Amine_N Amine N Amine_N->Adsorption Hydroxyl_O Hydroxyl O Hydroxyl_O->Adsorption Pi_electrons π-electrons Pi_electrons->Adsorption Adsorption->Metal Protective_Film Protective Film Formation Adsorption->Protective_Film

Caption: Proposed mechanism of corrosion inhibition by this compound on a metal surface.

III. Functional Polymers and Coatings: Building Advanced Materials

The reactive aminomethyl and hydroxyl groups of this compound make it a valuable monomer or cross-linking agent for the synthesis of functional polymers and coatings. Pyridine-containing polymers are known for their interesting properties, including thermal stability, conductivity, and biological activity.[10][11]

Scientific Rationale: A Versatile Building Block for Polymer Synthesis

The incorporation of this compound into polymer chains can lead to materials with a range of desirable characteristics:

  • Improved Thermal Stability: The rigid pyridine ring can enhance the thermal stability of the polymer backbone.

  • Enhanced Adhesion: The polar hydroxyl and amine groups can promote adhesion to various substrates, making these polymers suitable for coating applications.

  • Metal Ion Chelation: The pyridine and aminomethyl groups can chelate metal ions, leading to applications in sensors, catalysts, and heavy metal removal.

  • Biocompatibility: Pyridine-based polymers have shown promise in biomedical applications, and the introduction of the hydroxyl group may further enhance biocompatibility.[12]

Proposed Experimental Workflow: Synthesis of a Polyamide Containing this compound

This protocol describes the synthesis of a novel polyamide via polycondensation of this compound with a diacid chloride, such as terephthaloyl chloride.

Materials:

  • This compound

  • Terephthaloyl chloride

  • N-methyl-2-pyrrolidone (NMP)

  • Triethylamine (TEA)

  • Methanol

Step-by-Step Protocol:

  • Monomer Dissolution: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 10 mmol of this compound and 22 mmol of TEA in 50 mL of anhydrous NMP.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Diacid Chloride: Slowly add a solution of 10 mmol of terephthaloyl chloride in 20 mL of NMP to the cooled monomer solution with vigorous stirring.

  • Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.

  • Precipitation: Pour the viscous polymer solution into 500 mL of methanol to precipitate the polyamide.

  • Purification: Filter the polymer, wash it thoroughly with methanol and then with hot water, and finally dry it in a vacuum oven at 80 °C for 24 hours.

Characterization:

  • FTIR and ¹H NMR Spectroscopy: To confirm the chemical structure of the resulting polyamide.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

  • TGA and Differential Scanning Calorimetry (DSC): To investigate the thermal properties of the polyamide.

  • Solubility Tests: To assess the solubility of the polymer in various organic solvents.

Diagram of the Proposed Polymerization Reaction:

Polymerization Monomer1 This compound Solvent NMP, TEA (0°C to RT) Monomer1->Solvent Monomer2 Terephthaloyl Chloride Monomer2->Solvent Polymer Polyamide Solvent->Polymer Polycondensation Precipitate Precipitation in Methanol Polymer->Precipitate Purify Purification & Drying Precipitate->Purify Characterize Characterization (FTIR, NMR, GPC, etc.) Purify->Characterize

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Investigation of 4-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Aminomethyl)pyridin-3-ol is a pyridine derivative, a class of heterocyclic compounds that are integral to a multitude of biologically active molecules.[1][2][3][4] The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[4] While the specific biological activity of this compound is not yet extensively characterized in published literature, its structural motifs—a pyridine ring, an aminomethyl group, and a hydroxyl group—suggest a high potential for interaction with biological targets.

Derivatives of pyridine have been successfully developed as inhibitors of various enzymes, including kinases, cholinesterases, and lysyl oxidase-like 2 (LOXL2), and have demonstrated a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1][5][6][7][8][9][10][11][12]

This document provides a comprehensive guide for researchers to initiate in vitro studies with this compound. Given the prevalence of pyridine derivatives as kinase inhibitors, the protocols outlined herein will focus on a hypothetical application of this compound as a potential inhibitor of protein kinase signaling pathways, a critical area in cancer drug discovery. These protocols are designed to be adaptable and serve as a foundational framework for exploring the compound's biological effects.

Safety and Handling

Prior to any experimentation, it is imperative to review the Safety Data Sheet (SDS) for this compound and related compounds.

Hazard Identification:

  • Causes severe skin burns and eye damage.[13][14][15]

  • May be harmful if swallowed or in contact with skin.[13][15]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield.[16][17]

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[16][17] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[13][14][17] Wash hands and any exposed skin thoroughly after handling.[13][16][17]

  • Storage: Store in a tightly-closed container in a dry, cool, and well-ventilated place.[13][15][16] Store locked up.[13][17]

  • Spills: In case of a spill, contain and absorb with inert material.[14] Prevent entry into drains or waterways.[16]

First Aid:

  • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13][17]

  • Skin: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water. Seek immediate medical attention.[14][15]

  • Inhalation: Remove the person to fresh air and keep comfortable for breathing.[13][15]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[13][14][17]

Experimental Design: A Roadmap for In Vitro Evaluation

The following experimental workflow is proposed to investigate the potential of this compound as a kinase inhibitor.

experimental_workflow cluster_prep Compound Preparation cluster_cellular Cellular Assays cluster_biochemical Biochemical Assay prep Stock Solution Preparation cell_viability Cell Viability Assay (e.g., MTT) prep->cell_viability Initial Screening western_blot Western Blot Analysis cell_viability->western_blot If cytotoxic kinase_assay In Vitro Kinase Inhibition Assay cell_viability->kinase_assay kinase_assay->western_blot Validate cellular mechanism

Caption: Proposed experimental workflow for evaluating this compound.

Protocol 1: Cell Viability Assessment via MTT Assay

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Rationale: The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. This initial screen helps to identify if the compound has cytotoxic or cytostatic effects and to determine a working concentration range for subsequent experiments.

Materials:

  • Human cancer cell line (e.g., A549 - lung carcinoma, HepG2 - hepatocellular carcinoma)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5% in all wells.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, 5% CO2.

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes at room temperature.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: In Vitro Kinase Inhibition Assay

This biochemical assay directly measures the ability of this compound to inhibit the activity of a specific protein kinase.

Rationale: If the compound shows cytotoxicity in cancer cells, it is crucial to determine if this is due to direct inhibition of a target kinase. This assay isolates the kinase, its substrate, and ATP to directly measure the compound's inhibitory effect on the enzyme's catalytic activity, independent of cellular context.

Materials:

  • Recombinant active protein kinase (e.g., a serine/threonine or tyrosine kinase relevant to the cancer cell line used)

  • Kinase-specific peptide substrate

  • This compound

  • ATP

  • Kinase reaction buffer

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in kinase reaction buffer.

    • Prepare a solution of the kinase and its substrate in kinase reaction buffer.

    • Prepare an ATP solution in kinase reaction buffer.

  • Assay Setup:

    • Add 5 µL of the kinase/substrate solution to each well of a 384-well plate.

    • Add 2.5 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.

    • Incubate for 10 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Protocol 3: Western Blot Analysis of a Signaling Pathway

This cellular assay investigates the effect of this compound on the phosphorylation status of key proteins within a specific kinase signaling pathway.

Rationale: A positive result in the in vitro kinase assay should be validated in a cellular context. Western blotting allows for the visualization of changes in the phosphorylation levels of downstream targets of the inhibited kinase, providing evidence of the compound's mechanism of action within the cell.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 P Kinase2 Kinase B Kinase1->Kinase2 P TF Transcription Factor Kinase2->TF P Proliferation Cell Proliferation TF->Proliferation Compound This compound Compound->Kinase1

Sources

Application Notes and Protocols for 4-(Aminomethyl)pyridin-3-ol: A Versatile Scaffold for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Aminomethyl)pyridin-3-ol is a heterocyclic compound featuring a pyridine core functionalized with both a primary aminomethyl group and a hydroxyl group. This unique combination of functionalities makes it a valuable and versatile building block for the synthesis of complex molecular architectures in medicinal chemistry and chemical biology. The pyridine ring is a well-established "privileged structure," frequently found in FDA-approved drugs and biologically active compounds.[1][2] This guide provides a comprehensive overview of the core physicochemical properties, essential safety protocols, and detailed experimental methodologies for utilizing this compound as a synthetic intermediate and for its potential inclusion in biological screening campaigns. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind experimental choices to facilitate adaptation and troubleshooting.

Compound Identity and Physicochemical Properties

This compound is a polar molecule whose properties are governed by its three key functional groups: the basic pyridine nitrogen, the nucleophilic primary amine, and the hydrogen-bonding hydroxyl group. These features are critical for its reactivity in chemical synthesis and its potential interactions with biological targets.

PropertyValueSource
CAS Number 20485-35-2[3][4]
Molecular Formula C₆H₈N₂O[4][5]
Molecular Weight 124.14 g/mol [4][5]
Synonyms 4-(Aminomethyl)-3-hydroxypyridine[6]
Predicted Boiling Point 386.1±27.0 °C[6]
Predicted Density 1.228±0.06 g/cm³[6]
Predicted pKa 8.92±0.10[6]
Appearance Varies; typically a solidN/A

Critical Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from its close structural isomers, such as 4-(Aminomethyl)pyridine and 3-(Aminomethyl)pyridine, indicate significant hazards.[7][8] These related compounds are classified as corrosive and can cause severe skin burns and eye damage.[7][8][9] Therefore, this compound must be handled with extreme caution, assuming a similar hazard profile.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Wear tight-sealing safety goggles or a full-face shield.[7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use and dispose of contaminated gloves properly.

  • Body Protection: Wear a flame-retardant laboratory coat and ensure skin is not exposed.

Protocol 1: Safe Handling and Storage
  • Engineering Controls: All manipulations involving solid or dissolved this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Dispensing: When weighing the solid, use a spatula and exercise care to avoid generating dust. For solutions, use appropriate pipetting devices.

  • Exposure Avoidance: Do not get in eyes, on skin, or on clothing.[7] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[7] It should be stored under an inert atmosphere (e.g., argon or nitrogen) as aminopyridines can be sensitive to air.[7]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[7]

Protocol 2: Spill Management
  • Evacuation: Evacuate non-essential personnel from the immediate area.

  • Containment: For small spills, absorb with an inert, non-combustible material such as sand, vermiculite, or diatomaceous earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralization (for Amines): While not always recommended without specific guidance, spills of basic amines can sometimes be cautiously neutralized. This step should only be performed by trained personnel.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[9]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., water, followed by ethanol), ensuring all cleaning materials are also collected for hazardous waste disposal.

Application in Synthetic Chemistry: A Versatile Building Block

The trifunctional nature of this compound makes it an ideal starting point for generating libraries of compounds for SAR (Structure-Activity Relationship) studies. The primary amine is a potent nucleophile and a convenient handle for introducing diversity, while the hydroxyl group offers a site for further modification or a key interaction point with biological targets.

G main This compound acylation N-Acylation / N-Sulfonylation main->acylation RCOCl or R-COOH, Coupling Agent alkylation N-Alkylation / Reductive Amination main->alkylation R-X or R-CHO, NaBH(OAc)3 mcr Multi-Component Reactions (MCRs) main->mcr Aldehyde, β-Ketoester, etc. ether O-Alkylation (Ether Synthesis) main->ether R-X, Base amide Amides / Sulfonamides acylation->amide sec_amine Secondary / Tertiary Amines alkylation->sec_amine heterocycles Complex Heterocycles mcr->heterocycles ethers Aryl Ethers ether->ethers

Caption: Potential synthetic pathways for this compound.

Protocol 3: General Procedure for N-Acylation (Amide Synthesis)

Causality: Amide bond formation is a cornerstone of medicinal chemistry. It replaces a basic primary amine with a neutral, planar amide group that can act as both a hydrogen bond donor and acceptor. This modification profoundly impacts a molecule's physicochemical properties (e.g., solubility, logP) and its ability to interact with protein targets.

  • Materials:

    • This compound

    • Carboxylic acid of choice (1.0 - 1.2 equivalents)

    • Coupling Agent: HATU (1.2 eq) or EDC (1.5 eq) with HOBt (1.5 eq)

    • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

    • Anhydrous Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.0 eq) and dissolve in the anhydrous solvent (e.g., DMF, 0.1 M concentration).

    • Add the coupling agent(s) (e.g., HATU) and the base (DIPEA). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of the same anhydrous solvent.

    • Add the solution of this compound to the activated carboxylic acid mixture dropwise.

    • Allow the reaction to stir at room temperature for 4-16 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product via flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

    • Combine fractions containing the pure product and concentrate to yield the final amide. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Proposed Biological Screening Applications

Given the prevalence of the aminopyridine scaffold in bioactive molecules, this compound and its derivatives are logical candidates for various biological screens. The protocols below are generalized templates for initial hit-finding campaigns.

G start Compound Library Derived from This compound primary Primary Screening (e.g., Kinase Panel, Antimicrobial Assay) start->primary hits Initial Hits Identified primary->hits dose_response Dose-Response & IC50/MIC Determination hits->dose_response confirmed_hits Confirmed, Potent Hits dose_response->confirmed_hits selectivity Selectivity / Counter-Screening (e.g., Related Kinases, Cytotoxicity Assay) confirmed_hits->selectivity lead Selective Lead Candidates selectivity->lead

Caption: A generalized workflow for biological screening.

Protocol 4: In-Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

Causality: The pyridine ring can function as a "hinge-binder" by forming hydrogen bonds with the backbone of the kinase hinge region, a common feature of many Type I and Type II kinase inhibitors.[10] Screening against a panel of kinases is a rational starting point to identify potential anti-cancer or anti-inflammatory agents.

  • Materials:

    • Kinase of interest (e.g., FGFR4, EGFR)

    • Corresponding peptide substrate and ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Test compounds (dissolved in 100% DMSO, typically 10 mM stock)

    • White, opaque 384-well assay plates

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute into the appropriate assay buffer to achieve the final desired concentrations (typically with a final DMSO concentration ≤ 1%).

    • Kinase Reaction:

      • To each well of the assay plate, add the kinase, the peptide substrate, and MgCl₂ in the kinase assay buffer.

      • Add the diluted test compound or vehicle control (DMSO).

      • Initiate the reaction by adding ATP.

      • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Signal Detection (as per manufacturer's protocol):

      • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

      • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP formed and thus reflects kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.

    • Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 5: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Causality: The pyridine heterocycle is a key component of numerous antimicrobial agents, including the frontline tuberculosis drug isoniazid.[2][11] Its ability to participate in various biological processes makes compounds containing this scaffold interesting candidates for antimicrobial screening.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Test compounds (dissolved in DMSO)

    • Positive control antibiotic (e.g., Ciprofloxacin)

    • Sterile 96-well microtiter plates

  • Procedure:

    • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

    • Compound Dilution:

      • Add 100 µL of CAMHB to all wells of the 96-well plate.

      • Add the test compound stock solution to the first column and perform a 2-fold serial dilution across the plate. The final volume in each well should be 100 µL before adding bacteria.

    • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. Include a sterility control (broth only) and a growth control (broth + bacteria, no compound).

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determining MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]

    • The endpoint can be determined by visual inspection or by measuring the optical density (OD₆₀₀) with a plate reader.

References

  • Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 61(21), 7240–7241.
  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(15), 4988.
  • SLS Ireland. (n.d.). 4-(Aminomethyl)pyridine, 98%.
  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.
  • Royal Society of Chemistry. (2018). Supplementary Information: Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1-Amidopyridin-1-ium Salts.
  • Wang, D., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 867389.
  • Kim, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Scientific Reports, 12(1), 4642.
  • Ilie, C. I., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659.
  • Google Patents. (2010). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • ResearchGate. (2001). Discovery of 4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an Orally Active, Non-Nucleoside Adenosine Kinase Inhibitor.
  • Słoczyńska, K., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. Journal of Medicinal Chemistry, 53(19), 7112–7122.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Engers, D. W., et al. (2016). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience, 7(9), 1192–1200.
  • de Oliveira, R. B., et al. (2021). Efficient synthesis and antitumor evaluation of 4-aminomethyl-N-arylpyrazoles: Discovery of potent and selective agents for ovarian cancer. Bioorganic & Medicinal Chemistry, 29, 115835.
  • Reddy, G. S., et al. (2018). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. Chemical Communications, 54(79), 11130-11133.
  • Khusnutdinov, E. F., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(15), 5863.
  • Al-Shabib, N. A., et al. (2024). Medicinal plants: bioactive compounds, biological activities, combating multidrug-resistant microorganisms, and human health benefits - a comprehensive review. Frontiers in Microbiology, 15, 1351113.

Sources

Application and Protocol Guide for Enzyme Inhibition Studies Using 4-(Aminomethyl)pyridin-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting Pyridoxal Phosphate (PLP)-Dependent Enzymes with a Novel Structural Analog

Pyridoxal phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme essential for a vast array of metabolic reactions in all living organisms.[1][2] PLP-dependent enzymes catalyze a wide range of transformations of amino acids, including transamination, decarboxylation, and racemization.[2][3] The catalytic prowess of PLP stems from its ability to form a Schiff base with the amino group of a substrate, which then acts as an electron sink to stabilize reaction intermediates.[4] A key family of PLP-dependent enzymes are the aminotransferases (or transaminases), such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT), which play central roles in amino acid biosynthesis and degradation.[5][6][7]

Given the critical metabolic functions of PLP-dependent enzymes, the development of specific inhibitors is of significant interest for therapeutic and research applications. This guide introduces 4-(Aminomethyl)pyridin-3-ol , a structural analog of pyridoxal phosphate, as a potential inhibitor for this class of enzymes. The core hypothesis is that the structural similarity of this compound to the native PLP coenzyme will enable it to compete for the active site of PLP-dependent enzymes, thereby acting as a competitive inhibitor.

This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to investigate the inhibitory effects of this compound on a representative PLP-dependent enzyme, aspartate aminotransferase (AST). The methodologies detailed herein cover the determination of the half-maximal inhibitory concentration (IC50) and the elucidation of the kinetic mechanism of inhibition.

I. Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a potential inhibitor is crucial for accurate experimental design and data interpretation.

PropertyValueSource
Molecular Formula C6H8N2O[8][9]
Molecular Weight 124.14 g/mol [8][9]
CAS Number 20485-35-2[8][9][10]
Predicted Boiling Point 386.1±27.0 °C[11]
Predicted Density 1.228±0.06 g/cm3 [11]
Storage Conditions 2–8 °C under inert gas[11]

II. Proposed Mechanism of Action

The structural resemblance between this compound and pyridoxal phosphate forms the basis of its hypothesized inhibitory activity. Both molecules possess a pyridine ring with a hydroxyl group at the 3-position and a functional group at the 4-position. It is proposed that this compound will bind to the PLP-binding site of aminotransferases, preventing the binding of the native coenzyme and thereby inhibiting the enzymatic reaction.

G cluster_0 Competitive Inhibition Hypothesis Enzyme AST Apoenzyme Active_Enzyme Active AST Holoenzyme Enzyme->Active_Enzyme + PLP Inhibited_Enzyme Inhibited Enzyme Complex Enzyme->Inhibited_Enzyme + Ligand PLP Pyridoxal Phosphate (PLP) Ligand This compound Products Oxaloacetate + Glutamate Active_Enzyme->Products + Substrate No_Reaction No Reaction Inhibited_Enzyme->No_Reaction + Substrate Substrate Aspartate + α-Ketoglutarate

Figure 1: Proposed competitive inhibition mechanism.

III. Experimental Protocols

The following protocols are designed for the characterization of this compound as an inhibitor of aspartate aminotransferase. These protocols can be adapted for other PLP-dependent enzymes.

A. Materials and Reagents
  • This compound: (Purity ≥97%) available from suppliers such as Crysdot LLC and BLD Pharm.[10]

  • Recombinant Human Aspartate Aminotransferase (AST): (e.g., Sigma-Aldrich, Worthington Biochemical)

  • L-Aspartic Acid

  • α-Ketoglutaric Acid

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Malate Dehydrogenase (MDH)

  • Potassium Phosphate Buffer (pH 7.4)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Spectrophotometric microplate reader

B. Preparation of Stock Solutions
  • This compound Stock Solution (100 mM): Dissolve the required amount of this compound in DMSO. Store at -20°C.

  • AST Stock Solution: Reconstitute the lyophilized enzyme in potassium phosphate buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C.

  • Substrate and Cofactor Solutions: Prepare stock solutions of L-aspartic acid, α-ketoglutaric acid, and NADH in potassium phosphate buffer.

C. Protocol 1: Determination of IC50 Value

This protocol utilizes a coupled-enzyme assay to continuously monitor AST activity by measuring the decrease in NADH absorbance at 340 nm.[12][13]

G start Start prep_reagents Prepare Reagent Mix: L-Aspartate, NADH, MDH in Buffer start->prep_reagents add_inhibitor Add varying concentrations of This compound to wells prep_reagents->add_inhibitor add_enzyme Add AST to initiate reaction add_inhibitor->add_enzyme add_substrate Add α-Ketoglutarate to start the measurement add_enzyme->add_substrate measure Monitor Absorbance at 340 nm over time add_substrate->measure analyze Calculate % Inhibition and plot dose-response curve measure->analyze end Determine IC50 analyze->end

Figure 2: Workflow for IC50 determination.

Procedure:

  • Prepare the Assay Plate:

    • In a 96-well UV-transparent plate, add 2 µL of serially diluted this compound in DMSO to achieve final concentrations ranging from, for example, 1 nM to 1 mM.

    • For the control (100% activity), add 2 µL of DMSO.

  • Prepare the Master Mix: Prepare a master mix containing potassium phosphate buffer, L-aspartic acid, NADH, and malate dehydrogenase.

  • Add Master Mix: Add 188 µL of the master mix to each well.

  • Add Enzyme: Add 5 µL of a diluted AST solution to each well.

  • Initiate Reaction: Add 5 µL of α-ketoglutaric acid solution to each well to start the reaction.

  • Measure Absorbance: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the decrease in absorbance at 340 nm every minute for 10-15 minutes.

Data Analysis:

  • Calculate the rate of reaction (ΔA340/min) for each inhibitor concentration.

  • Determine the percent inhibition for each concentration relative to the DMSO control.

  • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][14]

D. Protocol 2: Enzyme Kinetic Studies to Determine the Mode of Inhibition

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic assays are performed by varying the concentration of one substrate while keeping the concentration of the inhibitor constant.[3]

Procedure:

  • Set up Assays: Prepare a series of reactions as described in Protocol 1.

  • Vary Substrate Concentration: For each fixed concentration of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50), vary the concentration of L-aspartic acid while keeping the concentration of α-ketoglutaric acid constant (at a saturating concentration).

  • Measure Reaction Rates: Determine the initial reaction rates for each combination of inhibitor and substrate concentrations.

Data Analysis:

  • Michaelis-Menten Plots: For each inhibitor concentration, plot the initial velocity (V) against the substrate concentration ([S]).

  • Lineweaver-Burk Plot: Plot 1/V versus 1/[S]. The pattern of the lines will indicate the mode of inhibition:

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

  • Determine Kinetic Parameters: From the Lineweaver-Burk plot, determine the apparent Vmax and Km values for each inhibitor concentration.

IV. Expected Results and Interpretation

Based on the competitive inhibition hypothesis, the following outcomes are anticipated:

  • IC50 Determination: this compound is expected to inhibit AST activity in a dose-dependent manner, yielding a sigmoidal dose-response curve from which an IC50 value can be calculated.

  • Kinetic Studies: In the Lineweaver-Burk plot, the lines for different inhibitor concentrations are expected to intersect on the y-axis, which is characteristic of competitive inhibition. This would indicate that this compound and the substrate (L-aspartate) are competing for the same binding site on the enzyme. The apparent Km will increase with increasing inhibitor concentration, while Vmax will remain unchanged.

Table of Hypothetical Kinetic Data:

[this compound] (µM)Apparent Km (mM)Apparent Vmax (µmol/min)
05.0100
1010.0100
2015.0100
4025.0100

V. Troubleshooting

IssuePossible CauseSolution
High background signal Reagent contamination or spontaneous NADH degradation.Prepare fresh reagents. Run a blank reaction without the enzyme.
No or low enzyme activity Inactive enzyme.Use a fresh aliquot of the enzyme. Confirm the activity of the enzyme with a positive control.
Precipitation of the inhibitor Poor solubility of the compound in the assay buffer.Increase the final DMSO concentration (ensure it does not affect enzyme activity).
Inconsistent results Pipetting errors or temperature fluctuations.Use calibrated pipettes. Ensure the plate reader maintains a constant temperature.

VI. Conclusion

This guide provides a comprehensive framework for the investigation of this compound as a potential inhibitor of PLP-dependent enzymes, using aspartate aminotransferase as a model system. The detailed protocols for IC50 determination and kinetic analysis will enable researchers to characterize the inhibitory potency and mechanism of action of this novel compound. The insights gained from these studies will be valuable for the design and development of new therapeutic agents targeting this important class of enzymes.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Pyridoxal Phosphate Hydrate?
  • Wikipedia. (n.d.). Pyridoxal phosphate.
  • Chemistry LibreTexts. (2024, August 24). 17.2: Pyridoxal Phosphate (Vitamin B6).
  • National Center for Biotechnology Information. (n.d.). A genomic overview of pyridoxal-phosphate-dependent enzymes.
  • ACS Publications. (n.d.). Pyridoxal 5′-Phosphate (PLP)-Dependent β- and γ-Substitution Reactions Forming Nonproteinogenic Amino Acids in Natural Product Biosynthesis.
  • Cell Biolabs, Inc. (n.d.). Aspartate Aminotransferase (AST) Activity Assay Kit (Colorimetric).
  • MMPC. (2016, April 8). AST Protocol.
  • Crysdot LLC. (n.d.). This compound.
  • Biocompare. (n.d.). Alanine Aminotransferase Assay Kits.
  • Elabscience. (n.d.). Alanine Aminotransferase (ALT/GPT) Activity Assay Kit (E-BC-K235-M).
  • Cell Biolabs, Inc. (n.d.). Alanine Aminotransferase (ALT) Assays.
  • The Royal Society of Chemistry. (n.d.). Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1- Amidopyridin-1-ium Salts.
  • Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • RSC Publishing. (n.d.). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity.
  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.

Sources

Application Notes and Protocols for the Investigation of 4-(Aminomethyl)pyridin-3-ol in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactive Potential of 4-(Aminomethyl)pyridin-3-ol

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Within this chemical class, hydroxypyridine and aminopyridine derivatives have garnered significant attention for their potential roles in neuroprotection, enzyme inhibition, and as antimicrobial agents.[1][2][3] this compound is a pyridine derivative of interest, combining both a hydroxyl and an aminomethyl functional group. While direct biological data for this specific compound is nascent, its structural similarity to other biologically active pyridines suggests it may possess valuable therapeutic properties. For instance, derivatives of 3-hydroxypyridine have been shown to modulate the activity of enzymes like monoamine oxidase (MAO)[4], and various aminomethyl-pyridines have been investigated as potent enzyme inhibitors, such as DPP-4 inhibitors for diabetes.[5] Furthermore, related structures have demonstrated antimicrobial and neuroprotective effects.[1]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to initiate the characterization of this compound in cell-based assays. The following protocols are designed to be robust starting points for assessing its cytotoxic profile, potential enzyme-modulating activity, and its influence on cellular signaling through cytokine production.

PART 1: Foundational Cytotoxicity Assessment

A fundamental primary step in the evaluation of any novel compound is to determine its cytotoxic potential across a range of cell lines. This establishes a therapeutic window and informs the concentrations for subsequent mechanistic studies. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.

Protocol 1: MTT Assay for General Cytotoxicity Screening

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Relevant cancer or normal cell lines (e.g., HeLa, HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Perform serial dilutions to create a range of working concentrations. A common starting range is 0.1 µM to 100 µM.

    • Remove the medium from the cells and add 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only controls.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

PART 2: Mechanistic Exploration - Enzyme Inhibition

Based on the activities of similar pyridine-containing molecules, this compound could potentially inhibit enzymes such as dipeptidyl peptidase-4 (DPP-4), a target in type 2 diabetes, or monoamine oxidase (MAO), involved in neurotransmitter metabolism.[4][5] A general workflow for assessing enzyme inhibition in a cellular context is provided below.

Workflow for Cellular Enzyme Inhibition Assay

Sources

Application Notes: 4-(Aminomethyl)pyridin-3-ol as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently appear in biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with multiple biological targets. The 3-hydroxypyridine scaffold is one such framework, prized for its hydrogen bonding capabilities, metabolic stability, and ability to act as a bioisostere for other functional groups. 4-(Aminomethyl)pyridin-3-ol emerges as a particularly valuable building block, presenting this privileged core functionalized with a reactive primary amine. This unique combination of a nucleophilic aminomethyl group, a modifiable phenolic hydroxyl group, and the pyridine ring itself offers synthetic chemists a powerful and versatile tool for rapidly accessing complex molecular architectures and building libraries of potential drug candidates.

This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound, complete with detailed protocols for its key transformations. The methodologies described herein are designed to be robust and adaptable, serving as a foundational resource for researchers in organic synthesis and pharmaceutical development.

Physicochemical Properties & Reactivity Profile

The synthetic utility of this compound stems from its distinct functional groups, each offering a handle for selective modification.

PropertyValue
CAS Number 889953-73-5
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in water, methanol, DMSO

Reactivity Analysis:

  • Aminomethyl Group (-CH₂NH₂): As a primary aliphatic amine, this group is a potent nucleophile. It is the most reactive site for reactions with electrophiles such as acyl chlorides, activated carboxylic acids, and aldehydes, making it the primary handle for chain extension and amide bond formation.[1][2]

  • Hydroxyl Group (-OH): The phenolic hydroxyl group at the 3-position is less nucleophilic than the amine. While it can undergo O-alkylation or O-acylation under specific conditions, its most powerful application lies in its conversion to a trifluoromethanesulfonate (triflate) ester. This transforms the hydroxyl into an excellent leaving group, enabling its participation in palladium-catalyzed cross-coupling reactions.[3][4]

  • Pyridine Ring: The pyridine core is a heteroaromatic system. The nitrogen atom can act as a base or nucleophile, and the ring itself can be a substrate in various transition-metal-catalyzed reactions, although it is generally electron-deficient.

Synthetic Application 1: N-Acylation for Amide Bond Formation

The formation of an amide bond is one of the most fundamental and crucial reactions in the synthesis of pharmaceuticals.[1] The primary amine of this compound reacts readily with a variety of acylating agents to produce stable amides, allowing for the introduction of diverse side chains.

Rationale: This reaction is typically the first step in a synthetic sequence due to the high reactivity of the amine. It allows for the coupling of carboxylic acid-containing fragments, which are widely available, to the hydroxypyridine core. The choice of coupling agent (e.g., HATU, EDC) is critical for activating the carboxylic acid and ensuring high yields, especially with sterically hindered or electron-poor acids.

Protocol 1: General Procedure for N-Acylation with a Carboxylic Acid

Objective: To couple a generic carboxylic acid (R-COOH) to the primary amine of this compound.

Materials:

  • This compound

  • Carboxylic acid (R-COOH) (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the desired carboxylic acid (1.1 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. The base is crucial to neutralize the hexafluorophosphate salt formed and to deprotonate the carboxylic acid.

  • Add HATU (1.2 eq) portion-wise to the stirred solution. The reaction may generate a slight exotherm.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 1-4 hours).

  • Upon completion, quench the reaction by pouring the mixture into saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.

N_Acylation BuildingBlock This compound CouplingAgent HATU, DIPEA Product N-Acyl-4-(aminomethyl)pyridin-3-ol BuildingBlock->Product CarboxylicAcid R-COOH Solvent DMF CarboxylicAcid->Product Pictet_Spengler cluster_reactants Reactants cluster_intermediates Key Intermediate cluster_product Product Amine This compound Aldehyde R-CHO Iminium Iminium Ion Amine->Iminium Condensation Product Fused Heterocycle Iminium->Product Cyclization (TFA, Heat) Suzuki_Workflow Start This compound (N-Protected) Triflate Pyridin-3-yl Triflate Intermediate Start->Triflate  Step 1: Triflation  (Tf₂O, Pyridine) Coupled 3-Aryl Pyridine (N-Protected) Triflate->Coupled  Step 2: Suzuki Coupling  (Ar-B(OH)₂, Pd(PPh₃)₄, K₃PO₄) Final 3-Aryl-4-(aminomethyl)pyridin-3-ol Coupled->Final  Step 3: Deprotection  (e.g., TFA)

Sources

Application Notes & Protocols: The 4-(Aminomethyl)pyridin-3-ol Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in a vast number of FDA-approved drugs.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity for metabolic stability enhancement make it a highly sought-after motif in drug design.[1] This guide focuses on the 4-(Aminomethyl)pyridin-3-ol moiety, a versatile and synthetically accessible building block. We will dissect its pharmacophoric features and explore its potential applications in designing targeted therapeutics, particularly kinase inhibitors. This document provides the scientific rationale behind its use, detailed experimental protocols for its evaluation, and insights into structure-activity relationship (SAR) development for researchers in drug discovery.

The this compound Scaffold: Core Attributes

The this compound structure combines three critical pharmacophoric elements onto a single, low molecular weight scaffold. Understanding these components is key to exploiting its potential in drug design.

Physicochemical Properties
PropertyValueReference
Chemical Formula C₆H₈N₂O[3]
Molecular Weight 124.14 g/mol [3]
CAS Number 20485-35-2[4]
Appearance Crystals[3]
Key Features Pyridine Core, Primary Amine, Phenolic HydroxylN/A
Key Pharmacophoric Features

The power of this scaffold lies in the strategic placement of its functional groups, which can engage in multiple, specific interactions with a biological target.

  • Pyridine Nitrogen: Acts as a hydrogen bond acceptor. In many kinase inhibitors, this nitrogen is crucial for forming a hydrogen bond with the "hinge" region of the ATP-binding pocket, a primary anchoring point for the inhibitor.[5]

  • 3-Hydroxyl Group: A versatile hydrogen bond donor and acceptor. Its presence can provide an additional anchoring point to the target protein, enhancing binding affinity and specificity. It can also be a key site for metabolic modification or a handle for further synthetic elaboration.

  • 4-Aminomethyl Group: This primary amine is typically protonated at physiological pH, providing a positive charge that can engage in ionic interactions or strong hydrogen bonds with acidic residues (e.g., Asp, Glu) in a protein active site. The methylene spacer provides rotational flexibility, allowing the amine to find an optimal binding position.

Pharmacophore cluster_scaffold This compound Scaffold cluster_features Key Pharmacophoric Features Scaffold Scaffold N_Acceptor H-Bond Acceptor (Pyridine N) Scaffold->N_Acceptor OH_Group H-Bond Donor/Acceptor (3-Hydroxyl) Scaffold->OH_Group NH2_Group H-Bond Donor / Positive Charge (4-Aminomethyl) Scaffold->NH2_Group Kinase_Binding cluster_protein Kinase ATP-Binding Site cluster_inhibitor Inhibitor Design Strategy Hinge Hinge Region (Backbone NH) Hydrophobic Hydrophobic Pocket Solvent Solvent Front Acidic Acidic Residue (Asp/Glu) Scaffold This compound Core Scaffold->Hinge H-Bond (Pyridine N) Scaffold->Acidic H-Bond / Ionic (Amine) Aryl_Group Aryl Moiety (R1) Aryl_Group->Hydrophobic van der Waals Solubilizing_Group Solubilizing Group (R2) Solubilizing_Group->Solvent Solvent Interaction

Caption: Binding hypothesis for a this compound-based kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase. It measures the amount of ATP remaining after a kinase reaction; less light indicates higher kinase activity and weaker inhibition.

Principle: The assay quantifies kinase activity by measuring ATP consumption. The Kinase-Glo® reagent uses the luciferase enzyme to generate a luminescent signal proportional to the amount of ATP present. Potent inhibitors will prevent ATP consumption, resulting in a high luminescent signal.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate peptide

  • Test compounds (solubilized in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega or similar)

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Plating:

    • Create a serial dilution of the test compounds in DMSO (e.g., starting from 10 mM).

    • Dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" (background) controls.

    • Causality: Serial dilution is critical to generate a dose-response curve from which the IC₅₀ can be accurately calculated.

  • Enzyme & Substrate Addition:

    • Prepare a 2X kinase/substrate solution in assay buffer. The optimal concentrations of enzyme and substrate must be empirically determined to ensure the reaction is in the linear range.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Causality: Using a 2X solution allows the reaction to be initiated by the addition of a 2X ATP solution, ensuring all components are at their final 1X concentration simultaneously.

  • Reaction Initiation:

    • Prepare a 2X ATP solution in assay buffer. The concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction. The final volume is now 10 µL.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 10 µL of the reagent to each well. This stops the kinase reaction and initiates the luminescence reaction.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background signal from all other wells.

    • Normalize the data to the "no inhibitor" control (0% inhibition) and the background (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Sample Data Table:

Compound IDModification on ScaffoldTarget KinaseIC₅₀ (nM)
Lead-001 4-fluorophenyl at N-aminePI3Kδ85
Lead-002 3,4-difluorophenyl at N-aminePI3Kδ15
Lead-003 4-methoxyphenyl at N-aminePI3Kδ250
Idelalisib (Reference Compound)PI3Kδ1.2 [6]

Application in Targeting Other Enzyme Classes

The aminomethyl-pyridine scaffold is not limited to kinases. Its structural features are valuable for designing inhibitors of other enzyme families.

  • Dipeptidyl Peptidase 4 (DPP-4): Novel 5-aminomethyl-pyridines have been developed as potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes. [7][8]In these molecules, the primary amine often interacts with key acidic residues (Glu205/Glu206) in the S2 pocket of the enzyme. [7]* Lysyl Oxidase-Like 2 (LOXL2): Derivatives of 4-(aminomethyl)pyridine have been identified as irreversible inhibitors of LOXL2, an enzyme implicated in fibrotic diseases. [9]The aminomethyl group is believed to be crucial for the mechanism of inactivation.

Protocol 2: Western Blot for Cellular Target Engagement

This protocol allows for the assessment of a compound's effect on a specific signaling pathway downstream of the target enzyme within a cellular context. For example, inhibition of PI3K should lead to a decrease in the phosphorylation of its downstream substrate, AKT. [6] Principle: This method uses antibodies to detect changes in the phosphorylation state of a target protein, providing evidence of upstream enzyme inhibition.

Materials:

  • Cancer cell line expressing the target of interest (e.g., SU-DHL-6 for PI3Kδ)

  • Cell culture medium and supplements

  • Test compound

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer apparatus

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere (if applicable).

    • Treat the cells with various concentrations of the test compound (and a DMSO vehicle control) for a specified time (e.g., 2 hours).

    • Causality: Treating cells directly tests the compound's ability to cross the cell membrane and engage its target in a physiological environment.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and lyse them with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Causality: Equal protein loading is essential for accurately comparing the levels of target proteins between different treatment conditions.

  • SDS-PAGE and Western Transfer:

    • Normalize the protein concentrations and load equal amounts (e.g., 20 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated target (e.g., p-AKT) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Validation):

    • To confirm equal loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total, non-phosphorylated protein (e.g., total-AKT).

    • Trustworthiness: This self-validating step ensures that any observed decrease in the phospho-protein is due to inhibition, not a difference in the amount of protein loaded.

Western_Blot_Workflow A 1. Cell Culture & Compound Treatment B 2. Cell Lysis & Protein Quantification A->B Harvest Cells C 3. SDS-PAGE (Protein Separation) B->C Load Equal Protein D 4. Western Transfer (to Membrane) C->D Electro-transfer E 5. Immunoblotting (Antibody Probing) D->E Block & Incubate F 6. ECL Detection (Imaging) E->F Add Substrate G 7. Data Analysis (Quantify Bands) F->G Densitometry

Sources

Application Notes and Exploratory Protocols for 4-(Aminomethyl)pyridin-3-ol as a Potential Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

A Theoretical and Practical Guide for Researchers

Disclaimer: As of the date of this publication, 4-(Aminomethyl)pyridin-3-ol is not a widely documented or commercially prominent catalyst. This guide is therefore intended to be a forward-looking resource for researchers in organocatalysis and drug development. The protocols herein are exploratory and based on established principles of catalysis, drawing parallels from structurally and functionally related molecules.

Part 1: Core Directive - A Guide Structured for Innovation

This guide eschews a rigid template to provide a more intuitive and practical framework for the research scientist. We begin with the foundational chemistry of this compound, progress to its theoretical catalytic prowess, and culminate in actionable, exploratory experimental protocols.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Introduction: The Untapped Potential of a Multifunctional Catalyst

This compound is a compelling yet underexplored molecule in the field of organocatalysis. Its structure is a unique constellation of three key functional groups: a pyridine ring, a primary aminomethyl group, and a phenolic hydroxyl group. This trifecta of functionality suggests a rich and versatile catalytic profile.

  • Pyridine Nitrogen: A nucleophilic and Brønsted basic site.

  • Aminomethyl Group: A primary amine that can engage in enamine/iminium ion formation and act as a Brønsted base or hydrogen bond donor.

  • Hydroxyl Group: A Brønsted acidic site capable of hydrogen bond donation to activate electrophiles.

The strategic positioning of these groups on the pyridine scaffold hints at the potential for bifunctional or even trifunctional catalysis , where the catalyst can interact with multiple reactants or different sites on a single reactant to facilitate a chemical transformation.

Synthesis and Characterization
Theoretical Catalytic Mechanisms

The true potential of this compound lies in its ability to operate through multiple catalytic manifolds.

The coexistence of a Brønsted acidic hydroxyl group and basic aminomethyl and pyridine nitrogen sites makes this molecule an ideal candidate for bifunctional acid-base catalysis. In this scenario, the catalyst can simultaneously activate both the nucleophile and the electrophile. For example, in an aldol reaction, the amino group could deprotonate the ketone to form an enolate, while the hydroxyl group could hydrogen bond to the aldehyde's carbonyl oxygen, rendering it more electrophilic.

The primary amine functionality is a hallmark of catalysts that operate via enamine and iminium ion intermediates. These pathways are central to a vast number of powerful C-C bond-forming reactions.

  • Enamine Catalysis: The reaction of the primary amine with a ketone or aldehyde would form a nucleophilic enamine intermediate, which can then attack an electrophile.

  • Iminium Ion Catalysis: The reaction of the primary amine with an α,β-unsaturated aldehyde or ketone would form an electrophilic iminium ion, lowering the LUMO of the substrate and facilitating attack by a nucleophile.

The hydroxyl and pyridine moieties could play a secondary role in these cycles, for example, by orienting the substrates or stabilizing transition states through hydrogen bonding.

Part 3: Exploratory Protocols and Data Presentation

The following protocols are designed as starting points for investigating the catalytic activity of this compound. Researchers should consider these as templates to be optimized.

Exploratory Protocol 1: The Aldol Reaction

The aldol reaction is a fundamental C-C bond-forming reaction and a benchmark for testing new catalysts.[1][2][3] this compound, acting as a bifunctional catalyst, could potentially catalyze the reaction between a ketone and an aldehyde.

Reaction Scheme: Ketone + Aldehyde --(this compound)--> β-Hydroxy Ketone

Suggested Starting Conditions:

ParameterValueRationale
Aldehyde 4-NitrobenzaldehydeElectron-deficient, often a good starting substrate.
Ketone CyclohexanoneA common benchmark ketone.
Catalyst Loading 10 mol%A typical starting point for organocatalyst screening.
Solvent TolueneA non-polar solvent that may favor bifunctional catalysis.
Temperature Room TemperatureA mild and convenient starting point.
Reaction Time 24-48 hoursTo allow for potentially slow reaction rates.

Step-by-Step Protocol:

  • To a clean, dry vial, add 4-nitrobenzaldehyde (0.5 mmol, 1.0 equiv).

  • Add cyclohexanone (1.5 mmol, 3.0 equiv).

  • Add the solvent, toluene (1.0 mL).

  • Add this compound (0.05 mmol, 0.1 equiv).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Proposed Catalytic Cycle (Aldol Reaction):

aldol_cycle cluster_cycle Catalytic Cycle Catalyst This compound Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Ketone->Enamine Aldehyde Aldehyde Iminium Iminium Product Aldehyde->Iminium Enamine->Iminium + Aldehyde Iminium->Catalyst + H₂O - Product Product β-Hydroxy Ketone Iminium->Product Water H₂O Water->Catalyst michael_cycle Catalyst Catalyst (Acidic & Basic Sites) Activated_Donor Activated Donor (Enolate) Catalyst->Activated_Donor Base site Activated_Acceptor Activated Acceptor (H-Bonded) Catalyst->Activated_Acceptor Acid site Donor Michael Donor Acceptor Michael Acceptor TS Ternary Transition State Activated_Donor->TS Activated_Acceptor->TS Product Michael Adduct TS->Product - Catalyst knoevenagel_workflow start Start reactants Combine Aldehyde, Active Methylene Compound, & Solvent start->reactants add_catalyst Add this compound reactants->add_catalyst reaction Stir at Room Temperature add_catalyst->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Workup & Purification (Filtration/Chromatography) monitor->workup Complete product Isolated Product workup->product end End product->end

Sources

Application Notes and Protocols for the Safe Handling and Storage of 4-(Aminomethyl)pyridin-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 4-(Aminomethyl)pyridin-3-OL

This compound is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. Its unique structure, featuring a pyridinol core with an aminomethyl substituent, presents a versatile scaffold for the synthesis of novel therapeutic agents. The presence of the hydroxyl and amino functional groups makes it a valuable building block, but also necessitates a thorough understanding of its chemical properties to ensure safe handling and maintain its integrity during storage and use.

These application notes provide a comprehensive guide for laboratory personnel on the proper handling and storage of this compound. The protocols outlined below are synthesized from established best practices for handling structurally related aminopyridines and pyridinols, aiming to provide a self-validating system of laboratory safety and experimental reproducibility. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are grounded in the known hazards of its constituent functional groups and data from closely related analogs.

Core Principles of Safe Handling: A Mechanistic Approach

The primary hazards associated with this compound are predicted to be similar to other aminopyridines, which can be corrosive and cause severe skin and eye damage.[1][2] The basicity of the pyridine nitrogen and the primary amine, coupled with the nucleophilicity of the hydroxyl group, dictates its reactivity and potential for hazardous interactions. Therefore, a proactive and informed approach to safety is paramount.

Engineering Controls: The First Line of Defense

The causality behind utilizing robust engineering controls lies in minimizing exposure at the source. The potential for aerosolization of the solid compound or the release of vapors from solutions necessitates that all handling of this compound be conducted within a certified chemical fume hood.[1] This ensures that any airborne particulates or vapors are effectively contained and exhausted, protecting the user from inhalation, which can cause respiratory irritation.[1]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Personal Protective Equipment serves as the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and should be based on a thorough risk assessment.

PPE ComponentSpecificationRationale for Use
Gloves Nitrile or neoprene gloves, double-glovedProvides a robust barrier against skin contact. The practice of "double-gloving" is recommended to mitigate the risk of exposure from undetected punctures or tears.[1][2]
Eye Protection Chemical splash goggles or a full-face shieldProtects against accidental splashes of solutions or contact with airborne powder, which can cause severe eye damage.[1][2]
Lab Coat Flame-resistant, fully buttonedPrevents contamination of personal clothing and protects the skin from spills.
Footwear Closed-toe shoesProtects the feet from spills and falling objects.

Storage Protocols for Maintaining Chemical Integrity

The long-term stability of this compound is crucial for the reliability of experimental results. Improper storage can lead to degradation, introducing impurities that can confound research findings.

Recommended Storage Conditions
ParameterRecommendationJustification
Temperature 2-8 °CStoring at refrigerated temperatures slows down potential degradation pathways.[3]
Atmosphere Under an inert atmosphere (e.g., argon or nitrogen)The compound may be sensitive to air, and an inert atmosphere will prevent oxidation.[1]
Light In an amber vial or a dark locationProtects the compound from light-induced degradation.
Moisture Tightly sealed container in a desiccatorThe compound may be hygroscopic; preventing moisture absorption is critical for maintaining its purity and stability.
Incompatible Materials

To prevent hazardous reactions, this compound should be stored separately from the following:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Strong Acids: Can cause exothermic neutralization reactions.

  • Acid Chlorides and Anhydrides: May react violently with the amino and hydroxyl groups.

A logical workflow for receiving and storing the compound is essential to maintain its quality from procurement to use.

storage_workflow receive Receive Compound inspect Inspect Container for Damage receive->inspect log Log into Inventory System inspect->log If Intact storage_prep Prepare for Storage log->storage_prep refrigerate Store at 2-8°C storage_prep->refrigerate inert Store Under Inert Atmosphere storage_prep->inert desiccate Place in Desiccator storage_prep->desiccate final_storage Final Storage Location refrigerate->final_storage inert->final_storage desiccate->final_storage

Caption: Workflow for receiving and storing this compound.

Experimental Protocols: Step-by-Step Methodologies

Adherence to standardized protocols is fundamental to both safety and experimental success. The following are detailed procedures for common laboratory manipulations of this compound.

Protocol 1: Weighing and Preparation of Stock Solutions

This protocol is designed to minimize exposure during the handling of the solid compound.

  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly. Place a calibrated analytical balance inside the fume hood.

  • Tare: Place a clean, dry weighing vessel on the balance and tare it.

  • Dispensing: Carefully dispense the desired amount of this compound into the weighing vessel. Use a spatula and avoid generating dust.

  • Closure: Tightly cap the stock container immediately after dispensing.

  • Dissolution: Add the appropriate solvent to the weighing vessel to dissolve the compound directly. This minimizes the transfer of solid material.

  • Transfer: Once fully dissolved, transfer the solution to a labeled volumetric flask or storage vial.

  • Cleaning: Decontaminate the spatula and weighing vessel with an appropriate solvent. Dispose of all waste in a designated hazardous waste container.

Protocol 2: Spill Management

In the event of a spill, a calm and methodical response is crucial.

  • Evacuate: If the spill is large or you feel unsafe, evacuate the immediate area and alert your supervisor.

  • Contain: For small spills, contain the material using an inert absorbent such as sand or vermiculite.[2] Do not use combustible materials like paper towels directly on the spill.

  • Neutralize (for solutions): If the spill involves a solution, it may be appropriate to neutralize it with a dilute acid or base, depending on the solvent. Consult with your safety officer for specific guidance.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and soap and water.

  • Dispose: Ensure all contaminated materials, including PPE, are disposed of as hazardous waste.

The logical flow of spill response is critical to ensure safety and proper cleanup.

spill_response spill Spill Occurs assess Assess Spill Size spill->assess evacuate Evacuate & Alert assess->evacuate Large Spill contain Contain with Inert Absorbent assess->contain Small Spill collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Hazardous Waste decontaminate->dispose

Caption: Decision workflow for responding to a spill of this compound.

Conclusion: A Culture of Safety and Scientific Rigor

The responsible use of this compound in a laboratory setting is predicated on a foundation of scientific understanding and a commitment to safety. By comprehending the underlying chemical principles that dictate its potential hazards and stability, researchers can implement handling and storage protocols that are not only protective but also enhance the quality and reliability of their scientific work. These application notes should serve as a living document, to be reviewed and updated as more specific information about this compound becomes available.

References

Sources

determining dosage for in vivo studies with 4-(Aminomethyl)pyridin-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Methodical Determination of In Vivo Dosage for Novel Pyridine Compounds: A Case Study with 4-(Aminomethyl)pyridin-3-OL

Authored by a Senior Application Scientist

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to methodically determine the appropriate dosage of novel chemical entities for in vivo studies. While using the specific molecule This compound as a guiding example, the principles, protocols, and workflows outlined herein are designed to be broadly applicable to other novel compounds where prior in vivo data is unavailable. The central tenet of this guide is a structured, safety-first approach that builds upon a foundation of theoretical analysis and culminates in empirical, self-validating experimental studies.

Introduction: The First-in-Animal Dosing Challenge

Embarking on the in vivo testing of a novel compound, such as this compound, represents a critical transition from theoretical science to practical application. The primary challenge is the absence of established pharmacokinetic (PK), pharmacodynamic (PD), or toxicological data, making the selection of a safe and informative starting dose a matter of careful scientific deduction and procedural rigor. A haphazard approach risks animal welfare, wastes resources, and can generate misleading data.

This guide presents a logical, multi-stage process designed to de-risk and rationalize the journey toward establishing a therapeutic window. We will proceed from foundational data gathering and theoretical dose calculation to systematic in vivo tolerability and safety studies.

Section 1: Foundational Data Assembly and Pre-Dosing Characterization

Before any animal is dosed, a robust data package must be assembled from literature on analogous compounds and from initial in vitro assays. This phase provides the initial clues to the compound's biological activity and potential liabilities.

Principle 1.1: The Power of Analogue Analysis

For a novel molecule like this compound, structurally similar compounds are invaluable sources of information. A thorough literature review can reveal potential mechanisms of action, off-target effects, and established toxicities that may be shared across the chemical class. For our case compound, analogues like 4-Aminopyridine (4-AP) and (4-aminopyridin-3-yl)methanol are known potassium channel blockers.[1][2] This information immediately directs our attention to the central nervous system and cardiovascular system as potential sites of both efficacy and toxicity.[1]

Protocol 1.1: Systematic Review of Structural Analogues
  • Identify Core Scaffold: The core scaffold is an aminopyridine.

  • Database Search: Conduct comprehensive searches in chemical and biomedical databases (e.g., PubChem, SciFinder, PubMed) for compounds sharing this scaffold.

  • Data Extraction: For each relevant analogue, extract the following information:

    • Mechanism of Action (MoA)

    • In vitro potency (IC₅₀/EC₅₀)

    • Reported in vivo effective doses

    • Pharmacokinetic parameters (e.g., half-life, clearance)

    • Known toxicities and observed adverse effects.

  • Synthesize Findings: Compile the data into a summary table to identify class-wide trends.

Table 1: Example Data Synthesis for Analogues of this compound

CompoundPrimary Mechanism of ActionReported In Vivo EffectKnown ToxicitiesReference
4-Aminopyridine (4-AP) Potassium (K+) Channel BlockerImproves walking in MS patients; reverses neuromuscular blockadeSeizures, hypertension, respiratory distress[1][3][4]
(4-aminopyridin-3-yl)methanol Potassium (K+) Channel BlockerRestores axonal conduction post-spinal cord injuryNot specified, but CNS effects are likely[2]
Aminomethyl-pyridine Derivatives DPP-4 InhibitionIn vitro data onlyLow cytotoxicity in cell culture[5]
Principle 1.2: Essential In Vitro Profiling

In vitro experiments provide the first empirical data on the specific compound of interest, establishing its potency and initial safety profile at the cellular level.

Protocol 1.2: Core In Vitro Assays
  • In Vitro Target Engagement:

    • Objective: To determine the concentration at which the compound engages its putative biological target.

    • Method: Based on analogue data, an appropriate assay would be a patch-clamp electrophysiology assay to measure the inhibition of a specific potassium channel subtype (e.g., Kv1.1).

    • Endpoint: Calculate the IC₅₀ (the concentration that causes 50% inhibition).

  • Cellular Cytotoxicity:

    • Objective: To assess the general toxicity of the compound to living cells.

    • Method: Use a standard cytotoxicity assay, such as an MTT or LDH release assay, on a relevant cell line (e.g., a neuronal cell line like SH-SY5Y) and a standard line (e.g., HEK293 or HepG2).

    • Endpoint: Determine the CC₅₀ (the concentration that causes 50% cytotoxicity). A high CC₅₀ relative to the IC₅₀ is desirable.

  • Metabolic Stability:

    • Objective: To predict how quickly the compound will be cleared in vivo.

    • Method: Incubate the compound with liver microsomes from the planned in vivo species (e.g., mouse, rat).

    • Endpoint: Measure the rate of disappearance of the parent compound over time to calculate its intrinsic clearance.

G cluster_0 Phase 1: Foundational Data Assembly Lit Literature Review & Analogue Analysis Data Synthesized Preclinical Data Package Lit->Data InVitro In Vitro Profiling (Potency, Cytotoxicity, Stability) InVitro->Data

Caption: Workflow for preclinical data assembly.

Section 2: Calculation of a Theoretical Starting Dose

With foundational data in hand, the next step is to translate these findings into a quantitative starting dose for the first animal study. This process relies on established pharmacologic principles, primarily allometric scaling, and the incorporation of safety factors.

Principle 2.1: Allometric Scaling for Interspecies Dose Conversion

Allometric scaling is a method used to extrapolate drug doses between different animal species based on the principle that many physiological processes scale with body size in a predictable, non-linear manner.[6] The most common method uses Body Surface Area (BSA), which correlates better with metabolic rate than body weight alone.[7][8] The conversion is simplified using Km factors (Body Weight / BSA).

Human Equivalent Dose (HED) Calculation Formula: HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km)[7]

To convert from a human dose to an animal dose, the formula is rearranged: Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)[7]

Table 2: Standard Km Factors for Allometric Scaling

SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor
Mouse0.020.00663
Rat0.150.0256
Rabbit1.80.1512
Dog100.5020
Human601.6237
(Source: Adapted from FDA guidance and scientific literature)[7][8]
Protocol 2.1: Estimating a Starting Dose from In Vitro Data

This protocol provides a conservative method for estimating a starting dose when no in vivo data exists.

  • Identify the Lowest Effective In Vitro Concentration: From Protocol 1.2, select the most relevant potency value (e.g., IC₅₀). Let's hypothetically assume the IC₅₀ for this compound is 0.5 µM .

  • Convert to mg/kg: This step makes several large assumptions (e.g., uniform distribution, body is water) but serves as a starting point.

    • Molecular Weight of C₆H₈N₂O ≈ 124.14 g/mol .

    • 0.5 µmol/L = 0.5 x 124.14 µg/L = 62.07 µg/L ≈ 0.062 mg/L.

    • Assuming 1L ≈ 1kg, this is roughly 0.062 mg/kg .

  • Apply Safety Factors: To account for the uncertainty of translating in vitro to in vivo systems, apply a large safety factor. A factor of 100- to 1000-fold is common.

    • Calculated Dose: 0.062 mg/kg

    • Applying 100-fold safety factor: Starting Dose ≈ 0.00062 mg/kg

    • Applying 10-fold safety factor for a more aggressive start: Starting Dose ≈ 0.0062 mg/kg

  • Select a Practical Starting Dose: Based on the calculation, a practical starting dose for a first-in-mouse study could be set at 0.01 mg/kg . This dose is orders of magnitude below the theoretical effective concentration, prioritizing safety.

Section 3: In Vivo Dose-Range Finding (DRF) Studies

The theoretical dose must now be tested empirically. A Dose-Range Finding (DRF) study is a foundational in vivo experiment to characterize the relationship between dose and toxicity.[9] The primary goals are to identify the Maximum Tolerated Dose (MTD)—the highest dose that does not produce unacceptable adverse effects—and to observe any dose-limiting toxicities.[10][11]

G cluster_1 Phase 2: In Vivo Dose Escalation Start Dose Cohort 1 (e.g., 0.01 mg/kg) Observe1 Monitor for 24-72h (Clinical Signs, Body Weight) Start->Observe1 Decision1 Toxicity Observed? Observe1->Decision1 Escalate Escalate Dose (3-5x) (e.g., 0.03 mg/kg) Decision1->Escalate No Stop MTD/NOAEL Range Identified Decision1->Stop Yes Observe2 Monitor Next Cohort Escalate->Observe2 Decision2 Toxicity Observed? Observe2->Decision2 Decision2->Escalate No Decision2->Stop Yes

Caption: Decision workflow for a dose-range finding study.

Protocol 3.1: Acute Dose Escalation Study in Mice
  • Animal Model:

    • Species/Strain: C57BL/6 mice (a common, well-characterized strain).

    • Sex: Use both males and females, as toxicity can be sex-dependent.

    • Group Size: n = 2-3 animals per dose group.

  • Dose Formulation and Administration:

    • Vehicle: Select a safe, inert vehicle (e.g., saline, 0.5% methylcellulose). Conduct a vehicle-only control group.

    • Route of Administration: Choose a route relevant to the intended clinical use (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)).

  • Dose Escalation Scheme:

    • Cohort 1 (Starting Dose): Dose with 0.01 mg/kg .

    • Observation Period: Monitor animals closely for at least 4 hours post-dose and then daily for 3-7 days.

    • Escalation Decision: If no adverse effects are observed, escalate the dose in the next cohort. A geometric progression (e.g., 3x, 5x, 10x) is efficient.[9]

    • Example Progression: 0.01, 0.03, 0.1, 0.3, 1.0, 3.0, 10 mg/kg...

  • Monitoring and Endpoints:

    • Clinical Observations: Record signs of toxicity, including changes in posture, activity, breathing, and any signs of CNS effects like tremors or convulsions (especially relevant for a suspected K+ channel blocker).

    • Body Weight: Measure daily. A weight loss of >15-20% is often considered a sign of significant toxicity.

    • Defining the MTD: The MTD is the highest dose that causes no mortality and no more than a 10% reduction in body weight, with any clinical signs of toxicity being transient and fully resolved.

  • Data Analysis:

    • Summarize clinical observations and body weight changes for each dose group in a table.

    • Clearly identify the MTD and the dose levels that produced adverse effects.

Section 4: Formal Safety Assessment and NOAEL Determination

With a dose range established, a more formal, repeat-dose study is required to determine the No-Observed-Adverse-Effect-Level (NOAEL) . The NOAEL is the highest dose at which there are no statistically or biologically significant adverse effects compared to the control group.[12][13][14] This value is fundamental for calculating the safety margin of a drug and is a cornerstone of regulatory toxicology.[13][15]

Protocol 4.1: 14-Day Repeat-Dose Toxicity Study in Rats
  • Animal Model:

    • Species/Strain: Sprague-Dawley rats (a standard toxicology model).

    • Group Size: n = 5-10 per sex per group to allow for statistical power.

  • Dose Level Selection:

    • Based on the DRF study, select 3 dose levels plus a vehicle control.

    • High Dose: At or near the MTD. This dose is intended to induce observable, but non-lethal, toxicity.

    • Low Dose: A dose expected to be the NOAEL, showing no adverse effects.

    • Mid Dose: An intermediate dose to characterize the dose-response curve.

  • Study Conduct:

    • Dosing: Administer the compound daily for 14 consecutive days via the chosen route.

    • Daily Observations: Conduct detailed clinical examinations on all animals.

    • Weekly Measurements: Record body weight and food/water consumption.

  • Terminal Procedures (Day 15):

    • Blood Collection: Collect blood for complete blood count (hematology) and clinical chemistry analysis (to assess organ function, e.g., liver enzymes, kidney function).

    • Necropsy and Organ Weights: Conduct a full gross necropsy on all animals and weigh key organs (e.g., liver, kidneys, spleen, brain, heart).

    • Histopathology: Preserve key organs in formalin for microscopic examination by a veterinary pathologist. This is critical for identifying target organ toxicity.

Table 3: Key Endpoints for NOAEL Determination in a 14-Day Study

CategoryEndpointsPurpose
In-Life Clinical Signs, Body Weight, Food/Water IntakeTo assess overall health and well-being
Clinical Pathology Hematology (RBC, WBC, platelets), Clinical Chemistry (ALT, AST, BUN, Creatinine)To detect effects on blood cells and major organ function
Anatomical Pathology Gross Necropsy Findings, Organ Weights, HistopathologyTo identify target organs of toxicity and characterize microscopic changes

By integrating the findings from all endpoints, a NOAEL can be confidently established, providing a critical data point for the continued development of this compound.

Conclusion

The process of determining an appropriate in vivo dose for a novel compound is a systematic endeavor that builds a pyramid of knowledge. It starts with a broad base of theoretical and in vitro data, which informs the design of focused, efficient in vivo studies. By following a structured approach—from analogue analysis and dose calculation to rigorous dose-range finding and formal NOAEL determination—researchers can advance their compounds with confidence, ensuring both the ethical treatment of research animals and the generation of high-quality, interpretable data. This framework provides a reliable pathway for navigating the uncertainties inherent in first-in-animal studies.

References

  • Slideshare. (n.d.). Dose determination in preclinical and clinical studies.
  • Grokipedia. (n.d.). No-observed-adverse-effect level.
  • Anilocus. (n.d.). NOAEL (No Observed Adverse Effect Level). Biotech Encyclopedia.
  • Wikipedia. (n.d.). No-observed-adverse-effect level.
  • Allucent. (n.d.). What is Allometric Scaling & Its Role in Drug Development?.
  • GARDP Revive. (n.d.). No observed adverse effect level (NOAEL).
  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]
  • Dorato, M. A., & Vodicnik, M. J. (2005). The no-observed-adverse-effect-level in drug safety evaluations: use, issues, and definition(s). Regulatory toxicology and pharmacology, 42(3), 265–274. [Link]
  • Barn World. (2024). Can Animal Scales Help with Dosage Calculations for Medications?.
  • TargetMol. (n.d.). Dose conversion between animals and human.
  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies.
  • Hoeford. (n.d.). The Crucial Role of preclinical toxicology studies in Drug Discovery.
  • AMSbiopharma. (2025). Preclinical research strategies for drug development.
  • Tancheva, L., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. [Source not further specified].
  • PubChem. (n.d.). 4-Aminopyridine-3-methanol.
  • Agoston, S., et al. (1982). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. Journal of Pharmacology and Experimental Therapeutics, 222(1), 58-63. [Link]
  • Benton, B. J., et al. (1997). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. Drug and Chemical Toxicology, 20(3), 151-172. [Link]
  • Kaczanowska, K., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS medicinal chemistry letters, 1(9), 530–535. [Link]

Sources

Application of 4-(Aminomethyl)pyridin-3-ol in Agricultural Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Introduction and Scientific Rationale

4-(Aminomethyl)pyridin-3-ol, more commonly known by its trivial name pyridoxamine , is one of the three natural forms of vitamin B6, collectively known as vitamers.[1][2] While extensively studied in human health, its application in agricultural research is an emerging field with significant potential. This guide provides a comprehensive overview of the scientific basis for using pyridoxamine in plant science and details robust protocols for its experimental application.

Plants, unlike animals, can synthesize vitamin B6 de novo.[3][4] However, exogenous application of vitamin B6 vitamers has been shown to confer remarkable benefits, particularly in enhancing growth and bolstering tolerance to environmental stressors.[5][6][7] The central hypothesis underpinning the use of this compound in agriculture is its dual role as both a vital metabolic cofactor precursor and a potent antioxidant.[4][8]

Chemical Profile: this compound (Pyridoxamine)
IUPAC Name 4-(Aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol
Synonyms Pyridoxamine, Vitamin B6
CAS Number 85-87-0
Molecular Formula C₈H₁₂N₂O₂
Molar Mass 168.196 g·mol⁻¹
Key Functional Groups Pyridine ring, Hydroxyl (-OH), Aminomethyl (-CH₂NH₂), Hydroxymethyl (-CH₂OH)

Part 2: Core Mechanisms of Action in Plants

The efficacy of this compound in agricultural applications stems from its integration into the plant's native vitamin B6 metabolism. Once absorbed, it is converted into the biologically active coenzyme, pyridoxal 5'-phosphate (PLP) .

1. PLP as a Metabolic Super-Cofactor: PLP is indispensable for plant life, acting as a coenzyme for over 140 distinct enzymatic reactions.[4][9] These reactions are central to:

  • Amino Acid Metabolism: Synthesis, transamination, and catabolism of virtually all amino acids.[9]

  • Nitrogen and Carbon Metabolism: Interconnecting key metabolic hubs.

  • Hormone Biosynthesis: Influencing the production of plant hormones like ethylene and auxin.[8]

By providing an exogenous source of a PLP precursor, researchers can potentially enhance metabolic efficiency, especially under conditions where the plant's endogenous B6 synthesis may be limiting.

2. Antioxidant and Stress Mitigation Properties: Abiotic stresses (drought, salinity, high light) and biotic stresses lead to the overproduction of Reactive Oxygen Species (ROS), such as singlet oxygen and superoxide radicals, which cause cellular damage.[10] Vitamin B6 vitamers, including pyridoxamine, are powerful antioxidants.[1][11]

  • Direct ROS Scavenging: The phenolic hydroxyl group on the pyridine ring enables direct quenching of ROS, protecting cellular components like lipids and proteins from oxidative damage.[2][11]

  • Upregulation of Stress Response Genes: The plant's vitamin B6 biosynthesis pathway is itself upregulated by abiotic stressors, indicating an innate protective role.[9][12] Exogenous application can supplement this natural defense mechanism. Studies on Arabidopsis have shown that plants with enhanced vitamin B6 levels exhibit significantly greater tolerance to oxidative stress.[5][13]

Diagram: Vitamin B6 Metabolism and its Central Role in Plant Defense

B6_Metabolism cluster_0 Exogenous Application cluster_1 Plant Cell Cytosol cluster_2 Downstream Effects PyM This compound (Pyridoxamine) SOS4 SOS4 (Kinase) PyM->SOS4 Phosphorylation PMP Pyridoxamine-5'-Phosphate (PMP) PDX3 PDX3 (Oxidase) PMP->PDX3 Oxidation PLP Pyridoxal-5'-Phosphate (PLP) PNP Pyridoxine-5'-Phosphate (PNP) PLP->PNP Interconversion Cofactor Cofactor for >140 Enzymatic Reactions (e.g., Amino Acid Synthesis) PLP->Cofactor Antioxidant Antioxidant Activity (ROS Scavenging) PLP->Antioxidant PNP->PLP PDX3->PLP SOS4->PMP StressTolerance Enhanced Abiotic & Biotic Stress Tolerance Cofactor->StressTolerance Antioxidant->StressTolerance

Caption: Simplified workflow of pyridoxamine metabolism to the active cofactor PLP.

Part 3: Detailed Application Notes and Protocols

The following protocols are designed as robust starting points for agricultural research. It is imperative to include proper controls (e.g., water or a mock solution without the test compound) and optimize concentrations for the specific plant species and experimental conditions.

Protocol 1: Seed Priming for Enhanced Germination and Abiotic Stress Tolerance

Rationale: Seed priming with bioactive compounds can improve germination rates, seedling uniformity, and early-stage stress resilience. Pyridoxamine's role in metabolism and stress defense makes it an excellent candidate for priming. Research has shown that pre-treating seeds with pyridoxine (a related B6 vitamer) improves germination characteristics.[14]

Materials:

  • This compound (Pyridoxamine Dihydrochloride is a common, water-soluble salt)

  • High-purity sterile water

  • Beakers, magnetic stirrer, and sterile filter (0.22 µm)

  • Germination paper or petri dishes with sterile substrate (e.g., agar or filter paper)

  • Growth chamber with controlled light and temperature

  • Seeds of interest (e.g., Arabidopsis thaliana, Tomato - Solanum lycopersicum, Wheat - Triticum aestivum)

Procedure:

  • Stock Solution Preparation (10 mM):

    • Accurately weigh 24.11 mg of Pyridoxamine Dihydrochloride (M.W. 241.11 g/mol ) for a 10 mL final volume.

    • Dissolve in ~8 mL of high-purity water with gentle stirring.

    • Adjust the final volume to 10 mL.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container. Store at 4°C for up to one week.

  • Working Solution Preparation:

    • Prepare a dilution series from the 10 mM stock to achieve final concentrations for testing. A recommended starting range is 50 µM, 100 µM, and 200 µM.

    • For a 100 µM solution, add 100 µL of the 10 mM stock to 9.9 mL of sterile water.

    • Prepare a "mock" control solution using only sterile water.

  • Seed Sterilization & Priming:

    • Surface sterilize seeds according to a standard protocol for the species (e.g., 70% ethanol for 1 min, followed by 10% bleach with Tween-20 for 10 min, and 3-5 rinses with sterile water).

    • Immerse sterilized seeds in the respective pyridoxamine working solutions or the mock control. Ensure seeds are fully submerged.

    • Incubate in the dark at room temperature for 6-12 hours (optimization may be required).

  • Plating and Germination:

    • After priming, rinse the seeds 2-3 times with sterile water to remove excess solution.

    • Plate the seeds onto the chosen sterile substrate. For stress assays, the media can be supplemented with NaCl (for salinity stress) or mannitol (for osmotic stress).

    • Place plates in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).

  • Data Collection & Analysis:

    • Germination Rate: Score germination (radicle emergence) every 12 hours for 3-5 days.

    • Root Length: After 5-7 days, photograph the plates and measure primary root length using software like ImageJ.

    • Biomass: Harvest seedlings, gently pat dry, and measure fresh weight. Dry at 60°C for 48 hours for dry weight.

    • Statistical Analysis: Use ANOVA followed by a post-hoc test (e.g., Tukey's HSD) to determine significant differences between treatments.

Expected Outcomes from Seed Priming Control (Mock)50-200 µM Pyridoxamine
Germination Speed BaselineIncreased rate of germination
Root Length (under stress) Significantly reducedLonger roots, indicating stress mitigation
Seedling Vigor BaselineHigher fresh/dry weight, greener cotyledons
Protocol 2: Foliar Spray Application for Mitigating Mid-Season Abiotic Stress

Rationale: Foliar application allows for direct absorption by the leaves, the primary site of photosynthesis and metabolic activity. This method is ideal for testing the protective effects of pyridoxamine against acute stress events in established plants. Studies have shown positive effects of foliar pyridoxine application on the growth and yield of crops like sesame and faba bean.[7][15]

Diagram: Experimental Workflow for Foliar Application Assay

Foliar_Workflow A 1. Plant Acclimatization (e.g., 3-4 weeks old plants) B 2. Prepare Foliar Solutions (0, 100, 200, 400 ppm Pyridoxamine + Surfactant) A->B C 3. Initial Foliar Application (Spray until runoff) B->C D 4. Induce Abiotic Stress (e.g., Withhold water for drought simulation) C->D E 5. Subsequent Applications (e.g., Every 3-4 days) D->E During stress period F 6. Data Collection (Physiological) - Photosynthetic rate (Li-Cor) - Stomatal conductance - Chlorophyll fluorescence E->F G 7. Data Collection (Biochemical) - Proline content - Malondialdehyde (MDA) assay - Antioxidant enzyme activity E->G H 8. Final Harvest & Analysis - Biomass (fresh & dry weight) - Yield components F->H G->H

Caption: Step-by-step workflow for assessing pyridoxamine's effect via foliar spray.

Materials:

  • Established, healthy plants (3-4 weeks old)

  • This compound (Pyridoxamine)

  • High-purity water

  • Non-ionic surfactant (e.g., Tween-20 or Silwet L-77) to ensure leaf adhesion

  • Pressurized spray bottles

  • Equipment for imposing stress (e.g., means to control irrigation, salt solutions)

  • Instrumentation for physiological and biochemical measurements

Procedure:

  • Plant Growth: Grow plants in a suitable medium (soil or hydroponics) under optimal conditions until they reach a uniform developmental stage (e.g., 4-6 true leaves).

  • Solution Preparation:

    • Prepare a 1000 ppm (mg/L) stock solution of pyridoxamine in water.

    • From this stock, prepare working solutions. Recommended starting concentrations are 100, 200, and 400 ppm.

    • To each working solution (and the water-only control), add a non-ionic surfactant at a low concentration (e.g., 0.01% v/v). This is critical for effective application.

  • Application and Stress Induction:

    • Randomly assign plants to treatment groups.

    • Spray the foliage of each plant until the solution begins to drip from the leaves (runoff). Ensure both adaxial and abaxial leaf surfaces are covered. Apply in the morning or evening to maximize absorption.

    • 24 hours after the initial application, begin the stress treatment (e.g., for drought, withhold watering; for salinity, irrigate with a saline solution).

    • Re-apply the foliar treatments every 3-4 days throughout the stress period.

  • Data Collection and Analysis:

    • Physiological Measurements: Periodically measure parameters like net photosynthetic rate, stomatal conductance, and chlorophyll fluorescence (Fv/Fm) to assess plant health.

    • Biochemical Stress Markers: At the end of the stress period, harvest leaf tissue for analysis.

      • Malondialdehyde (MDA) Assay: Measures lipid peroxidation as an indicator of oxidative damage.

      • Proline Content: Proline is an osmolyte that accumulates under stress; higher levels indicate stress.

    • Visual Phenotype: Document plant appearance with photographs. Note signs of wilting, chlorosis, or necrosis.

Part 4: Trustworthiness and Self-Validation

To ensure the trustworthiness and reproducibility of these protocols, the following elements are critical:

  • Dose-Response: Always test a range of concentrations to identify the optimal dose and to observe potential toxicity at high concentrations.

  • Appropriate Controls: A "mock" control (water + surfactant) is non-negotiable. This isolates the effect of the pyridoxamine from the application process itself.

  • Replication: Use a sufficient number of biological replicates (minimum n=5 per treatment group) to ensure statistical power.

  • Blinding: Where possible, the individual applying treatments and measuring outcomes should be blinded to the treatment groups to prevent unconscious bias.

  • Biochemical Confirmation: Correlate physiological observations (e.g., improved drought tolerance) with biochemical data (e.g., lower MDA levels). This provides a mechanistic link and validates the observed phenotype.

By adhering to these principles, researchers can generate high-quality, reliable data on the application of this compound in their specific agricultural systems.

References

  • Regulation of the Arabidopsis thaliana vitamin B6 biosynthesis genes by abiotic stress.
  • Vitamin B6 biosynthesis in higher plants.PubMed.[Link]
  • Vitamin B6 biosynthesis in plants.
  • Vitamin B6 biosynthesis in higher plants.PNAS.[Link]
  • How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity.
  • Strategies for vitamin B6 biofortification of plants: a dual role as a micronutrient and a stress protectant.Frontiers in Plant Science.[Link]
  • Strategies for vitamin B6 biofortification of plants: a dual role as a micronutrient and a stress protectant.PubMed Central.[Link]
  • Enhanced levels of vitamin B(6) increase aerial organ size and positively affect stress tolerance in Arabidopsis.PubMed.[Link]
  • Plants with enhanced vitamin B6 levels are more tolerant to oxidative stress.
  • How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity.
  • Pyridoxamine.Wikipedia.[Link]
  • Balancing Vitamin B6 Homeostasis for Plant Immunity.PubMed.[Link]
  • Vitamin B6 and Its Role in Cell Metabolism and Physiology.MDPI.[Link]
  • Adding Vitamins to your Regimen.Fifth Season Gardening.[Link]
  • Pyridoxine Hydrochloride in Animal Nutrition: Promoting Growth and Development.NINGBO INNO PHARMCHEM CO., LTD.[Link]
  • Pyridoxine acts as a booster of gas exchange and soybean production components.
  • Theoretical Study of the Antioxidant Properties of Pyridoxine.
  • The role of vitamin B6 as an antioxidant in the presence of vitamin B2-photogenerated reactive oxygen species. A kinetic and mechanistic study.PubMed.[Link]
  • The Effect of Pyridoxine and its Duration Application on Bioactive Compounds and Biochemical Activities of Germinated Wheat.
  • Vitamins for Vegetables: An Experiment in Homemade Fertilizer.Mother Earth News.[Link]
  • Effect of Foliar Spray with Pyridoxine on Growth, Anatomy, Photosynthetic Pigments, Yield Characters and Biochemical.CURRENT RESEARCH WEB.[Link]
  • Foliar Application Influence of Pyridoxine and Thiamine on Growth, Qualitative and Quantitative Traits of Faba Bean Grown in.

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of 4-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the crystallization of 4-(Aminomethyl)pyridin-3-ol. This resource is designed for researchers, chemists, and pharmaceutical development professionals who are navigating the complexities of obtaining high-quality crystalline material of this compound. My aim is to provide not just procedural steps, but a deeper mechanistic understanding to empower you to solve challenges logically and efficiently.

The unique molecular structure of this compound—possessing a phenolic hydroxyl group (acidic), a pyridine ring nitrogen (basic), and an aminomethyl group (basic)—presents specific challenges and opportunities in crystallization. Its propensity to exist as a zwitterion is a critical factor governing its solubility and crystal packing behavior.[1][2] This guide will address the common issues encountered during its crystallization, grounded in the principles of physical organic chemistry and crystal engineering.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the material properties and general approach to crystallization.

Q1: What are the key physicochemical properties of this compound that I should be aware of before starting crystallization?

A1: Understanding the molecule's inherent properties is the foundation of successful crystallization. The most critical aspect is its zwitterionic potential. In the solid state and in solutions near its isoelectric point, the acidic phenolic proton can transfer to one of the basic nitrogen atoms (aminomethyl or pyridine).[1] This leads to a dipolar, salt-like molecule with strong intermolecular interactions.

Key properties influencing crystallization include:

  • Zwitterionic Character : Leads to high lattice energy, which can make the compound difficult to dissolve in non-polar organic solvents but soluble in polar or aqueous systems. Crystallization from water or alcohol-water mixtures is often a good starting point.[3]

  • Hydrogen Bonding : The molecule has multiple hydrogen bond donors (-OH, -NH₂) and acceptors (pyridine N, -OH, -NH₂). These strong, directional interactions are pivotal for forming a stable crystal lattice but can also lead to the formation of amorphous precipitates or gels if not controlled.[4]

  • pH-Dependent Solubility : As an amphoteric substance, its solubility is highly dependent on pH. It is generally least soluble at its isoelectric point (pI) and more soluble in acidic or basic solutions where it forms a cationic or anionic salt, respectively.[5][6]

  • Potential for Polymorphism : The combination of a semi-rigid pyridine ring and flexible aminomethyl group, along with multiple hydrogen bonding sites, creates the possibility for the molecule to pack in different crystal lattices, a phenomenon known as polymorphism.[7][8][9] Different polymorphs can have distinct physical properties, including solubility and stability.[10][11]

PropertyImplication for Crystallization
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol [12]
Hydrogen Bond Donors 2 (-OH, -NH₂)[12]
Hydrogen Bond Acceptors 3 (N-pyridine, N-amine, O-hydroxyl)[12]
Predicted LogP 0.2459[12]
Topological Polar Surface Area (TPSA) 59.14 Ų[12]

Q2: How does pH dramatically impact the crystallization of this compound?

A2: The pH of the crystallization medium is arguably the most critical variable. By controlling the pH, you directly control the ionization state of the molecule, which in turn dictates its solubility and intermolecular interactions.[5][6]

  • At Low pH (Acidic) : Both the pyridine nitrogen and the aminomethyl nitrogen will be protonated, forming a dication. This species is typically very soluble in aqueous media, making crystallization by cooling unlikely. However, this is an excellent state for purification by methods like charcoal treatment. Crystallization can then be induced by slowly raising the pH towards the isoelectric point.

  • At the Isoelectric Point (pI) : The molecule exists predominantly as a neutral zwitterion. This is the point of minimum solubility, making it the ideal pH target for crystallization.[3] The strong electrostatic and hydrogen bonding interactions between zwitterions can promote crystal lattice formation.

  • At High pH (Basic) : The phenolic hydroxyl group will be deprotonated, forming an anion. This species is also typically highly soluble in aqueous media. Crystallization can be induced by slowly lowering the pH towards the pI.

Manipulating pH is a powerful tool. You can dissolve the compound at a pH of high solubility to create a clear, particle-free solution, and then carefully adjust the pH to induce crystallization under controlled conditions.

Q3: What are good starting solvents for crystallization screening?

A3: Given the polar and zwitterionic nature of the molecule, the solvent choice is critical. Non-polar solvents like hexanes or toluene are unlikely to be effective on their own.

Recommended Starting Solvents for Screening:

  • Water : An excellent choice, especially for pH-adjustment techniques. Water's high polarity can effectively solvate the ionic forms of the molecule.[13][14]

  • Alcohols (Methanol, Ethanol, Isopropanol) : These protic solvents can engage in hydrogen bonding and are good for dissolving the compound, especially when heated. They are often used in combination with water.

  • Acetonitrile/Water mixtures : Acetonitrile can act as an anti-solvent when added to an aqueous solution of the compound.

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) : These highly polar aprotic solvents can dissolve the compound, but their high boiling points can make removal difficult. They are best used in anti-solvent or vapor diffusion methods.

Pyridine-based compounds can sometimes be challenging to crystallize from common organic solvents.[13] A mixed-solvent system (a "good" solvent in which the compound is soluble, and a "poor" anti-solvent in which it is not) often provides the fine control over supersaturation needed for high-quality crystals.

Troubleshooting Guide: Common Crystallization Problems

This section provides direct answers and actionable protocols for specific experimental failures.

Q4: My compound is "oiling out" instead of crystallizing. What is happening and how do I fix it?

A4: "Oiling out" occurs when the solute separates from the supersaturated solution as a liquid phase instead of a solid crystalline lattice.[15] This is common for molecules with strong intermolecular forces, like this compound, when the rate of desolvation and molecular ordering is slower than the rate of phase separation. The resulting oil is a supersaturated solution of your compound that is kinetically trapped.

Causality & Solutions:

  • Cause: Supersaturation is too high, or the solution is cooled too quickly. The molecules don't have enough time to orient themselves into an ordered crystal lattice.

  • Solution 1: Reduce Supersaturation. Re-heat the solution until the oil redissolves, and add a small amount (5-10% by volume) of additional hot solvent to decrease the concentration.[16]

  • Solution 2: Slow Down the Cooling Rate. After dissolving the compound in a minimal amount of hot solvent, allow the flask to cool very slowly to room temperature. Insulating the flask (e.g., by placing it in a warm water bath or a dewar) can promote slow, controlled crystal growth. Avoid placing it directly into an ice bath.[15]

  • Solution 3: Change the Solvent System. The solvent plays a key role in mediating molecular interactions. Try a more viscous solvent or a solvent system that has a slightly lower dissolving power. This can slow down diffusion and give molecules more time to align correctly.

  • Solution 4: Seeding. If you have any solid material, add a tiny seed crystal to the slightly supersaturated solution just before it starts to oil out. The seed provides a template for ordered crystal growth.

Q5: I've left my solution to cool, but no crystals have formed. What should I do?

A5: A clear solution after cooling indicates that the solution is not sufficiently supersaturated for spontaneous nucleation to occur. You need to induce crystallization.

Causality & Solutions:

  • Cause: The concentration of the solute is below its saturation point at that temperature, or the energy barrier for nucleation is too high.

  • Solution 1: Evaporation. Allow the solvent to evaporate slowly and uncovered (or with a loosely fitting cap) in a fume hood. This will gradually increase the concentration until the point of supersaturation is reached.

  • Solution 2: Anti-Solvent Addition. If your compound is dissolved in a "good" solvent, slowly add a "poor" solvent (an anti-solvent) in which it is insoluble. Add the anti-solvent dropwise at the point of contact until persistent cloudiness is observed, then add a drop or two of the "good" solvent to clarify and allow the solution to stand.

  • Solution 3: Scratching. Gently scratch the inside surface of the glass flask below the solvent level with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Solution 4: Seeding. As mentioned previously, introducing a seed crystal is the most effective way to induce crystallization of the desired form.

Q6: My product crashed out as a very fine powder or an amorphous solid. How can I get larger crystals?

A6: The rapid formation of a fine precipitate indicates that the rate of nucleation far exceeds the rate of crystal growth. This happens when the solution becomes highly supersaturated very quickly.[16]

Causality & Solutions:

  • Cause: The solution was cooled too rapidly, or the concentration was excessively high, leading to a "shock" of supersaturation.

  • Solution 1: Re-dissolve and Cool Slowly. Re-heat the solution, potentially adding a small amount of extra solvent (1-2 mL) to ensure everything redissolves. Then, implement a very slow cooling protocol as described for "oiling out".[16]

  • Solution 2: Use a Solvent with Higher Viscosity. A more viscous solvent can slow down the diffusion of molecules to nucleation sites, favoring the growth of existing crystals over the formation of new nuclei.

  • Solution 3: Reduce the Initial Concentration. Start with a more dilute solution. While this may result in a lower yield, it will favor the growth of fewer, larger, and purer crystals. The goal of crystallization is purification, not just precipitation.

  • Solution 4: Temperature Gradient Crystallization. Create a stable temperature gradient by placing the bottom of the vessel on a controlled heating block and allowing the top to be exposed to ambient temperature. Crystals will preferentially form in the cooler region of the solution under very controlled conditions.

Experimental Protocols & Workflows

Protocol 1: Crystallization by pH Adjustment

This protocol is highly effective for zwitterionic compounds like this compound.

  • Dissolution: Dissolve the crude this compound in dilute aqueous acid (e.g., 1 M HCl) to achieve a clear solution at a pH of ~2-3. Use a minimal amount of acid solution.

  • Purification (Optional): If the solution is colored, treat it with a small amount of activated charcoal, heat gently for 5-10 minutes, and then filter through celite to remove the charcoal and any adsorbed impurities.

  • Induce Crystallization: Slowly add a dilute aqueous base (e.g., 0.5 M NaOH or NH₄OH) dropwise with gentle stirring. Monitor the pH.

  • Target the pI: As the pH approaches the isoelectric point (pI), you will observe turbidity as the neutral zwitterion begins to precipitate. Continue adding the base very slowly until precipitation is maximized.

  • Maturation: Allow the resulting suspension to stir or stand at room temperature for several hours (a process called "aging" or "digestion"). This allows the initial fine precipitate to reorganize into a more stable, crystalline form.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold water, followed by a water-miscible solvent (like cold ethanol) to aid drying.

  • Drying: Dry the crystals under vacuum.

Troubleshooting Crystallization: A Decision Workflow

Below is a logical workflow to guide your troubleshooting efforts when crystallization fails.

Caption: Decision workflow for troubleshooting common crystallization issues.

References

  • Gao, Y., et al. (2022). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. International Journal of Pharmaceutics, 611, 121320.
  • PharmaCores. (2024). Polymorphism in Drugs: Why Crystal Forms Matter.
  • Bauer, J.F. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. IVT Network.
  • Kumar, L., & Bansal, A. K. (2015). Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms. Critical Reviews™ in Therapeutic Drug Carrier Systems, 32(4).
  • Majerz, A., & Kurek, M. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellonian Centre of Innovation.
  • Stolar, T., et al. (2015). Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen. CrystEngComm, 17, 6549-6559.
  • Wikipedia. (n.d.). Zwitterion.
  • Gunnam, A., et al. (2016). Crystal engineering of zwitterionic drug to neutral cocrystal: a general solution for floxacins. CrystEngComm, 18, 6043-6047.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Ferrentino, G., et al. (2023). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. Molecules, 28(4), 1888.
  • ResearchGate. (2020). How to desalt zwitterions?
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of Bern. (n.d.). Guide for crystallization.
  • Jäger, S., et al. (2010). Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. Beilstein Journal of Organic Chemistry, 6, 42.
  • Reddit. (2015). Pyridine Is miscible with EVERYTHING!? : r/chemistry.
  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization.
  • PubChem. (n.d.). 4-(aminomethyl)pyridin-3-amine Dihydrochloride.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • ResearchGate. (n.d.). pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels.
  • chemeurope.com. (n.d.). Pyridine.
  • ResearchGate. (n.d.). Crystal modification of dipyridamol using different solvents and crystallization conditions.
  • ResearchGate. (n.d.). Effect of Pyridine on Polymorphic Crystallization of 1,3-Di(9-anthryl)-propan-2-ol.
  • Aller, P., et al. (2020). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. Structure, 28(8), 944-953.e3.
  • Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Salvi, N., et al. (2021). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design, 21(8), 4648–4658.
  • da Piedade, R., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1083.
  • ResearchGate. (n.d.). Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis.
  • ResearchGate. (n.d.). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(aminomethyl)pyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, protocols, and mechanistic insights to help you identify and mitigate common side reactions encountered during the synthesis of this important pyridine derivative.

Overview of the Primary Synthetic Route

The most prevalent and scalable synthesis of this compound involves the reduction of the nitrile group of 4-cyanopyridin-3-ol. This transformation is critical and is the primary source of potential side reactions. The choice of reducing agent and reaction conditions significantly impacts yield, purity, and the side product profile.

The general transformation is as follows:

Synthetic_Route start 4-Cyanopyridin-3-ol reagent Reducing Agent (e.g., H₂, Pd/C or LiAlH₄) start->reagent product This compound reagent->product caption Figure 1. Common synthetic route.

Caption: Figure 1. Common synthetic route to this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter. Each problem is analyzed from a mechanistic perspective to provide robust solutions.

Category 1: Issues During the Reduction of 4-Cyanopyridin-3-ol

Q1: After catalytic hydrogenation (e.g., H₂/Pd/C), my TLC/LC-MS shows low conversion and a new, less polar spot. What is this side product?

A1: This is a classic sign of secondary amine formation. The catalytic hydrogenation of nitriles proceeds through an intermediate imine. If a newly formed primary amine molecule attacks this imine, a condensation reaction occurs, which is subsequently reduced to form a secondary amine dimer, bis( (3-hydroxypyridin-4-yl)methyl)amine.[1][2][3]

Mechanism of Secondary Amine Formation:

  • Initial Reduction: The nitrile is reduced to a primary imine on the catalyst surface.

  • Hydrolysis vs. Condensation: The imine can either be fully reduced to the desired primary amine or be attacked by a molecule of the primary amine product already formed.

  • Dimer Formation: This attack forms a secondary imine intermediate.

  • Final Reduction: The secondary imine is readily reduced under the reaction conditions to the stable secondary amine.

Troubleshooting Workflow:

Troubleshooting_Secondary_Amine problem Problem: Secondary Amine Formation Detected cause1 Cause: High concentration of primary amine reacting with imine intermediate problem->cause1 solution1 Solution 1: Add Ammonia cause1->solution1 solution2 Solution 2: Optimize Reaction Conditions cause1->solution2 detail1 Ammonia acts as a competitive inhibitor, preventing the primary amine product from attacking the imine intermediate. solution1->detail1 detail2 Increase H₂ pressure. Lower reaction temperature. Ensure efficient stirring. solution2->detail2 caption Figure 2. Troubleshooting secondary amine formation.

Caption: Figure 2. Troubleshooting secondary amine formation.

Recommended Actions:

  • Add Ammonia: Performing the hydrogenation in the presence of ammonia (often as a solution in methanol or ethanol) is a standard industrial practice.[3] Ammonia helps to suppress the formation of secondary amines by shifting the equilibrium away from the condensation reaction.

  • Increase Hydrogen Pressure: Higher H₂ pressure can increase the rate of reduction of the imine intermediate to the primary amine, minimizing its residence time and the opportunity to react with the product.

  • Control Temperature: Lowering the temperature can reduce the rate of the undesired condensation reaction more than it affects the desired hydrogenation.

Q2: I used Lithium Aluminum Hydride (LiAlH₄) and my reaction turned dark, resulting in a low yield of an intractable mixture. What happened?

A2: Lithium aluminum hydride (LiAlH₄) is a very powerful, non-selective reducing agent.[4][5][6] While effective for nitrile reduction, its high reactivity can lead to several side reactions with a sensitive substrate like a hydroxypyridine.

Potential Issues with LiAlH₄:

  • Deprotonation: The acidic phenolic hydroxyl group of your starting material will be rapidly and exothermically deprotonated by the hydride, consuming one equivalent of LiAlH₄ and generating H₂ gas.[7] This forms a lithium aluminate salt.

  • Complex Formation: The pyridine nitrogen and the aluminate salt can form complex, poorly soluble coordination compounds with the aluminum species, leading to the "intractable mixture."

  • Over-reduction: While less common for an aromatic pyridine ring, aggressive conditions (high temperature, prolonged reaction time) with a powerful hydride source can potentially lead to partial reduction of the pyridine ring itself.

  • Violent Quenching: LiAlH₄ reacts violently with water and protic solvents.[4][8] An improper workup procedure can be dangerous and degrade the product.

Recommended Actions:

  • Protecting Groups: Protect the hydroxyl group as a stable ether (e.g., benzyl or TBDMS ether) before the reduction step. This prevents the acid-base reaction and improves solubility. The protecting group can be removed in a subsequent step.

  • Use a Milder Reducing Agent: Consider alternatives to LiAlH₄. Sodium borohydride in the presence of a cobalt(II) chloride catalyst (NaBH₄/CoCl₂) is a known system for reducing nitriles to primary amines with less aggressive behavior.

  • Inverse Addition: If you must use LiAlH₄, use an "inverse addition" method.[9] Add the LiAlH₄ solution slowly to the solution of your nitrile at a low temperature (e.g., 0 °C). This keeps the concentration of the reducing agent low at all times, minimizing side reactions.[9]

Category 2: Product Stability and Purification

Q3: My final, isolated this compound is initially a white solid but turns pink or brown upon standing. Is it decomposing?

A3: Yes, this discoloration is a strong indicator of oxidative degradation. Aminopyridinols, particularly those with an electron-donating aminomethyl group, are susceptible to oxidation by atmospheric oxygen.[10] The phenolic hydroxyl group and the pyridine nitrogen lone pair are potential sites for oxidation, leading to the formation of colored quinone-like species or N-oxides.[10]

Preventative Measures:

  • Inert Atmosphere: Handle and store the final compound under an inert atmosphere (Nitrogen or Argon) whenever possible.

  • Antioxidants: For long-term storage or formulation studies, consider the addition of a small amount of an antioxidant like Butylated hydroxytoluene (BHT) or Sodium metabisulfite.

  • Light Protection: Store the material in amber vials or protected from light, as photolysis can accelerate oxidative processes.[10]

  • pH Control: The stability of the compound is pH-dependent.[10] Storing it as a salt (e.g., the hydrochloride salt) can improve its stability and shelf-life by protonating the basic aminomethyl and pyridine nitrogen groups, making them less susceptible to oxidation.

Key Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Ammonia to Suppress Dimer Formation
  • Vessel Preparation: To a suitable pressure hydrogenation vessel, add 4-cyanopyridin-3-ol (1.0 eq).

  • Catalyst & Solvent: Add 5-10 mol% of 10% Palladium on Carbon (Pd/C, 50% wet). Add a 7 N solution of ammonia in methanol as the solvent.

  • Inerting: Seal the vessel and purge it 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen gas (typically 50-100 psi, but optimize as needed). Stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by carefully withdrawing aliquots. Check for the disappearance of the starting material.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.

Summary of Potential Side Products

Side Product NameStructureCommon CauseHow to Identify (MS, NMR)
Bis((3-hydroxypyridin-4-yl)methyl)amine HO-Py-CH₂-NH-CH₂-Py-OHCatalytic hydrogenation without ammoniaMS: [M+H]⁺ at m/z corresponding to C₁₂H₁₃N₃O₂. ¹H NMR: Disappearance of primary -NH₂ protons, appearance of a secondary -NH proton.
4-Hydroxymethylpyridin-3-ol HO-Py-CH₂OHOver-reduction or hydrolysis of imine intermediateMS: [M+H]⁺ at m/z corresponding to C₆H₇NO₂.
Pyridinium Salt Complex (HO-Py-CH₂NH₃⁺)₂[Al-complex]⁻Use of LiAlH₄ without work-upInsoluble solid, poor NMR resolution.
Oxidized Degradants Quinone-imine or N-oxide structuresExposure to air/lightAppearance of color (pink, brown, black), complex mixture in LC-MS.

References

  • Benchchem Technical Support Center. (n.d.). Aminopyridinol Stability and Degradation.
  • Google Patents. (n.d.). EP3288922A1 - Catalytic hydrogenation of substituted cyanopyridines.
  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism.
  • Imperial College London. (n.d.). REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • The Royal Society of Chemistry. (n.d.). Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1-Amidopyridin-1-ium Salts.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • YouTube. (2018). Simple trick for Reduction of cynide with LiAlH4.
  • Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • ResearchGate. (n.d.). Reaction profile for 4-hydroxybenzyl cyanide hydrogenation under acidic....
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts.
  • Introduction to Organic Chemistry. (n.d.). 13.8. Reductions of Acyl Compounds Using Hydrides.
  • Journal of the American Chemical Society. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles.
  • Chemguide. (n.d.). reduction of aldehydes and ketones.
  • Slideshare. (n.d.). Reduction reactions.
  • ScienceDirect. (n.d.). Hydrophobicity modulation via the substituents at positions 2 and 4 of 1,3,5-triazine to enhance therapeutic ability.
  • DAV University. (n.d.). Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH).

Sources

Technical Support Center: Purification of 4-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Aminomethyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the purification of this highly functionalized molecule. Its combination of a basic aminomethyl group, a basic pyridine nitrogen, and an acidic phenolic hydroxyl group imparts a complex chemical personality, often leading to purification difficulties. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to achieve high purity and yield in your experiments.

Understanding the Molecule: The Root of the Challenge

The primary difficulty in purifying this compound lies in its amphoteric and zwitterionic nature. The molecule possesses both acidic (phenolic -OH) and basic (aminomethyl and pyridine ring nitrogen) centers. This duality means its charge state is highly dependent on pH, which profoundly influences its solubility and interaction with chromatographic stationary phases.

dot graph "Molecule_Charge_States" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot Caption: pH-dependent charge states of this compound.

This variable charge and high polarity are the underlying causes for many of the issues detailed below.

Troubleshooting Guide (Q&A)

This section addresses specific problems you may encounter during the purification process.

Question 1: Why am I seeing significant streaking or tailing of my product on a silica gel column?

Answer: This is the most common issue and is a direct consequence of the molecule's basicity and zwitterionic potential.

  • Causality: Standard silica gel is acidic and highly polar. The basic nitrogen atoms in your molecule can interact strongly and non-specifically with the acidic silanol groups (Si-OH) on the silica surface. This leads to a slow, uneven elution, resulting in significant tailing or streaking. At certain concentrations on the column, the molecule may also form zwitterionic aggregates that behave differently, further broadening the peak. In polar solvents, polar compounds tend to interact more strongly with the polar stationary phase, causing them to move slower[1][2].

  • Solutions:

    • Mobile Phase Modification: The most straightforward approach is to modify the mobile phase to suppress the unwanted interactions.

      • Add a Basic Modifier: Incorporate a small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide (typically 0.1-1%) into your eluent system (e.g., Dichloromethane/Methanol). The base will compete with your product for the acidic sites on the silica, leading to sharper peaks and improved resolution.

      • Use an Alcohol-Rich System: Sometimes, using a high percentage of an alcohol like methanol or ethanol can effectively solvate the polar compound and minimize strong interactions with the stationary phase.

    • Switch the Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase.

      • Alumina (Basic or Neutral): Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds, as it eliminates the problematic acidic sites.

      • Reversed-Phase Chromatography: Using a C18 column with a polar mobile phase (like water/acetonitrile or water/methanol) can be very effective. This technique separates compounds based on hydrophobicity rather than polarity[3]. You can add ion-pairing agents or buffers to control the charge state and improve retention and peak shape.

Question 2: My product seems to be degrading on the column, indicated by the appearance of new, often colored, spots on TLC. What's happening?

Answer: This is likely due to oxidation, a common problem for phenolic compounds, especially aminophenols.

  • Causality: The 3-hydroxy group makes the pyridine ring electron-rich and susceptible to oxidation, which can be catalyzed by air (oxygen) and the slightly acidic nature of silica gel. This oxidation often produces highly colored quinone-like impurities. Air-sensitive compounds require careful handling to prevent degradation from atmospheric oxygen and moisture[4][5].

  • Solutions:

    • Use Fresh, High-Purity Solvents: Degas your solvents by sparging with nitrogen or argon before use to remove dissolved oxygen.

    • Work Quickly: Minimize the time the compound spends in solution and on the chromatography column.

    • Inert Atmosphere: If possible, pack and run the column under a blanket of nitrogen or argon to exclude air[6].

    • Add an Antioxidant: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the crude material before loading can help prevent oxidation, provided it can be easily removed later.

    • Alternative Purification: Consider recrystallization, which is often faster and involves less exposure to potentially catalytic surfaces.

Question 3: I'm attempting recrystallization, but my compound "oils out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystal lattice. This is common for highly polar compounds or when the boiling point of the solvent is higher than the melting point of the solute[7].

  • Causality: The high polarity of this compound means it requires very polar solvents to dissolve. These solvents can sometimes form such strong interactions with the solute that they inhibit the ordered arrangement required for crystallization.

  • Solutions:

    • Use a Solvent Pair: This is often the best solution. Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble, e.g., methanol or water). Then, slowly add a "poor" hot solvent (in which it is less soluble, e.g., ethyl acetate, acetonitrile, or isopropanol) dropwise until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly[8]. For polar molecules with oxygen or nitrogen, alcohol/water mixtures can be effective[9].

    • Lower the Cooling Temperature Slowly: Do not crash-cool the solution in an ice bath immediately. Allow it to cool to room temperature slowly first. Slow cooling promotes the formation of more ordered, purer crystals[7].

    • Scratch and Seed: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a tiny "seed" crystal of the pure compound.

    • Increase Solvent Volume: The concentration may be too high. Add more of the hot solvent to create a less saturated solution before cooling.

Question 4: I have a persistent impurity that co-elutes with my product in both normal and reversed-phase chromatography. What is my next step?

Answer: This indicates the impurity has very similar polarity and hydrophobicity to your target compound. To resolve this, you need to exploit a different chemical handle.

  • Causality: The impurity might be a regioisomer or a closely related analog. When polarity and hydrophobicity fail to provide separation, you must leverage other molecular properties.

  • Solutions:

    • Ion-Exchange Chromatography: Since your molecule has basic and acidic groups, its net charge can be manipulated.

      • Cation-Exchange: At a pH below the pKa of the phenolic hydroxyl but above the pKa of the amines (e.g., pH 4-6), your compound will be positively charged and bind to a cation-exchange resin. Impurities without this charge will pass through. You can then elute your product with a salt gradient or a pH change[10].

    • Mixed-Mode Chromatography (MMC): This is a powerful technique for challenging separations. MMC columns have stationary phases with multiple functionalities, such as C18 chains (hydrophobic) and ion-exchange groups (e.g., sulfonic acid)[11][12]. This allows you to separate based on both hydrophobicity and ionic interactions simultaneously, often providing unique selectivity that can resolve difficult pairs[13][14][15].

    • Acid-Base Extraction: You can sometimes remove impurities by carefully adjusting the pH of a biphasic (e.g., water/ethyl acetate) system. For example, adjusting the aqueous phase to a specific pH might protonate your compound, pulling it into the aqueous layer while a less basic impurity remains in the organic layer[16]. This requires careful knowledge of the pKa values of both your compound and the impurity.

Frequently Asked Questions (FAQs)

  • Q: What are the ideal storage conditions for this compound?

    • A: Due to its susceptibility to oxidation, the compound should be stored as a solid in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen)[4]. For long-term stability, refrigeration (2–8 °C) is recommended[17]. Avoid repeated opening of the container in a humid atmosphere.

  • Q: How can I best assess the purity of my final product?

    • A: A combination of techniques is recommended.

      • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard. It confirms the molecular weight of your product and can detect impurities at very low levels.

      • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation and can reveal the presence of solvent residues and organic impurities.

      • Melting Point: A sharp melting point is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.

  • Q: Can I use distillation for purification?

    • A: It is generally not recommended. The predicted boiling point is very high (386.1±27.0 °C)[17], and the compound is likely to decompose at such temperatures, especially in the presence of trace oxygen. Methods like distillation are more suitable for less functionalized, more volatile pyridines[18][19].

Experimental Protocols

Protocol 1: Modified Silica Gel Flash Chromatography

This protocol is a good starting point for purifying gram-scale quantities of crude this compound.

  • Slurry Preparation: In a flask, dissolve/suspend your crude material (1.0 g) in a minimal amount of the strong eluent (e.g., 5-10 mL of methanol). Add 2-3 g of silica gel to this mixture to create a slurry.

  • Dry Loading: Concentrate the slurry on a rotary evaporator until a fine, free-flowing powder is obtained. This "dry loading" method generally provides better resolution than loading the material as a solution.

  • Column Packing: Wet pack a glass chromatography column with a non-polar solvent (e.g., dichloromethane or ethyl acetate).

  • Loading: Carefully add the dried slurry containing your compound to the top of the packed column. Gently add a thin layer of sand on top to prevent disturbance of the stationary phase.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% Dichloromethane).

    • Gradually increase the polarity by adding a mixture of Methanol and Ammonium Hydroxide. A typical gradient might be:

      • 99:1:0.1 DCM:MeOH:NH₄OH

      • 95:5:0.5 DCM:MeOH:NH₄OH

      • 90:10:1 DCM:MeOH:NH₄OH

    • The ammonium hydroxide is crucial for preventing streaking.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC, staining with ninhydrin (for the amine) and/or potassium permanganate (for the phenol) to visualize the spots.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

dot graph "Chromatography_Workflow" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", style=filled]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Workflow for modified flash column chromatography.

Protocol 2: Recrystallization using a Solvent Pair

This protocol is ideal for a final purification step to obtain highly crystalline material.

  • Solvent Selection: Based on small-scale tests, select a suitable solvent pair. A common choice for such molecules is Methanol (good solvent) and Ethyl Acetate (poor solvent).

  • Dissolution: Place the crude solid (1.0 g) in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot methanol required to fully dissolve the solid.

  • Induce Saturation: While keeping the solution hot and stirring, add hot ethyl acetate dropwise until you observe a persistent cloudiness.

  • Clarification: Add 1-2 drops of hot methanol to just re-dissolve the precipitate and obtain a clear, saturated solution.

  • Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb it.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel[20].

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethyl acetate to remove any adhering mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Data Summary Table

PropertyValue / ObservationSignificance for Purification
Physical State Likely a solid at RTRecrystallization is a viable purification method.
Predicted pKa ~8.92 (likely for the most basic site)[17]The molecule's charge is highly pH-dependent.
Predicted Boiling Point 386.1 ± 27.0 °C[17]Purification by distillation is not feasible due to thermal decomposition.
Solubility High in polar protic solvents (water, MeOH)Normal phase chromatography requires polar eluents; Reversed-phase is a good option.
Stability Prone to air oxidationRequires handling under inert atmosphere and use of degassed solvents.[4][6]

References

  • Nakajima, M., et al. (1987). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Journal of Chromatography B: Biomedical Sciences and Applications.
  • Wang, Y., & Leon, M. (2008). Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography. Journal of Chromatography A.
  • Chemistry For Everyone. (2025). Do Polar Compounds Elute First In Column Chromatography? YouTube.
  • Columbia University Department of Chemistry. Column chromatography.
  • Ossila. (n.d.). How to Store Air Sensitive Materials.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • BenchChem. (2025). Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds.
  • University of Colorado Boulder, Department of Chemistry. Column Chromatography.
  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations.
  • Reddit r/OrganicChemistry. (2022). Chromatography to separate polar molecules?.
  • University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). Recrystallization I.
  • CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline. Google Patents.
  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • University of the Fraser Valley. (n.d.). Recrystallization.
  • Periat, A., et al. (2021). Strong cation- and zwitterion-exchange-type mixed-mode stationary phases for separation of pharmaceuticals and biogenic amines in different chromatographic modes. Journal of Chromatography A.
  • LCGC International. (n.d.). Mixed-Mode Chromatography—A Review.
  • Millersville University. (n.d.). Recrystallization.
  • Wired Chemist. (n.d.). Recrystallization.
  • Northern Illinois University. (n.d.). Recrystallization.
  • LookChem. (n.d.). Purification of Pyridine.
  • Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography.
  • Sartorius. (n.d.). Mixed Mode Chromatography.
  • KR101652750B1 - Purification method of pyridine and pyridine derivatives. Google Patents.
  • ChemicalBook. (n.d.). This compound manufacturers and suppliers in india.
  • Smith, B. D., et al. (2013). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Supramolecular Chemistry.

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 4-(Aminomethyl)pyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Our goal is to provide practical, field-tested insights grounded in established chemical principles to help you achieve optimal yields and purity.

The synthesis of this compound, a valuable pyridine derivative, most commonly proceeds via the catalytic reduction of 3-hydroxy-4-pyridinecarbonitrile. This guide will focus on troubleshooting and optimizing this specific transformation, which, while straightforward in principle, presents several potential challenges that can impact reaction efficiency and product quality.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing a logical, step-by-step approach to resolution.

Question 1: My reaction shows very low or no conversion of the starting material (3-hydroxy-4-pyridinecarbonitrile). What are the likely causes and how can I fix this?

Answer: Failure to achieve conversion in a catalytic hydrogenation reaction is a frequent issue that typically points to problems with the catalyst, the hydrogen source, or the reaction environment.

Causality and Troubleshooting Steps:

  • Catalyst Activity: The most common culprit is an inactive catalyst. Palladium on carbon (Pd/C) can become deactivated through improper handling, storage, or poisoning.

    • Solution: Always use fresh, high-quality catalyst from a reputable supplier. If using an older bottle, perform a test reaction on a known, reliable substrate to verify its activity. Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) as much as possible before being introduced to the reaction solvent to prevent premature oxidation.

  • Hydrogen Delivery: Insufficient hydrogen pressure or a leak in the system will starve the reaction.

    • Solution: Ensure your hydrogenation apparatus is properly sealed and can maintain a stable positive pressure. For benchtop reactions, the "balloon" method is common; ensure the balloon is adequately filled and remains inflated. For Parr-type shakers, double-check all seals and connections. Monitor the pressure gauge; a drop in pressure that doesn't correspond to hydrogen uptake indicates a leak.

  • Solvent and Acidity: The choice of solvent and the presence of an acid are critical. The reduction of a nitrile to a primary amine is often more efficient under acidic conditions, which prevent the intermediate imine from deactivating the catalyst surface.[1]

    • Solution: Anhydrous, deoxygenated methanol or ethanol are excellent solvent choices. The addition of an acid, such as hydrochloric acid (often as a solution in methanol or dioxane) or acetic acid, is highly recommended. The acid protonates the pyridine nitrogen, increasing its solubility and preventing catalyst poisoning. A common starting point is to use a solvent mixture containing a stoichiometric amount of acid relative to the substrate.[1]

  • Starting Material Purity: Impurities in the 3-hydroxy-4-pyridinecarbonitrile, particularly sulfur- or halogen-containing compounds from its synthesis, can act as potent catalyst poisons.

    • Solution: Ensure the purity of your starting material. If necessary, recrystallize the nitrile before use. Analyzing the starting material by NMR or LC-MS can help identify potential contaminants.

Question 2: The reaction works, but I'm getting a significant amount of an inseparable byproduct. How do I identify it and prevent its formation?

Answer: Byproduct formation in this reaction often stems from partial reduction or side reactions involving the hydroxyl group.

Causality and Troubleshooting Steps:

  • Partial Reduction (Aldehyde/Imine Intermediate): The reduction of a nitrile proceeds through an imine intermediate. If the reaction is stopped prematurely or conditions are not optimal, this intermediate can be hydrolyzed during workup to form the corresponding aldehyde (3-hydroxy-4-formylpyridine) or remain as a stable imine, complicating purification.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full conversion to the desired amine.[2] Allow the reaction to proceed until the starting material spot has completely disappeared.

  • Hydrogenolysis of the Hydroxyl Group: While less common under standard Pd/C conditions for this substrate, more aggressive catalysts (like high-load Pd/C at elevated temperatures) or catalyst poisons can sometimes promote the undesired removal of the C3-hydroxyl group, leading to the formation of 4-(aminomethyl)pyridine.

    • Solution: Use milder reaction conditions. A 5-10 wt. % Pd/C catalyst at room temperature and low to moderate hydrogen pressure (1-4 atm) is typically sufficient. Avoid excessive heat unless the reaction is exceptionally sluggish.

  • Impurity-Driven Side Reactions: As mentioned, impurities in the starting material can lead to unexpected products.

    • Solution: Re-purify the starting nitrile. A clean starting material is the foundation of a clean reaction.

Question 3: My reaction stalls and stops consuming hydrogen before all the starting material is gone. What should I do?

Answer: A stalled reaction usually points to catalyst deactivation during the process.

Causality and Troubleshooting Steps:

  • Catalyst Poisoning: An impurity in the substrate or solvent may be slowly poisoning the catalyst.

    • Solution: If the reaction has stalled, it can sometimes be restarted by carefully filtering the mixture through a pad of Celite® (under an inert atmosphere if possible) and adding a fresh portion of the catalyst. However, the best approach is preventative: ensure high-purity starting materials and solvents.

  • Insufficient Catalyst Loading: The initial amount of catalyst may not have been sufficient for the scale of the reaction.

    • Solution: While a typical loading for Pd/C is 5-10 mol %, a sluggish or stalling reaction may benefit from increasing the loading to 15 or even 20 mol %.

Workflow for Troubleshooting Low Product Yield

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in the synthesis of this compound.

TroubleshootingWorkflow Start Problem: Low Product Yield Check_Catalyst 1. Verify Catalyst Activity Start->Check_Catalyst Check_H2 2. Check H2 Source & Pressure Start->Check_H2 Check_Conditions 3. Analyze Reaction Conditions Start->Check_Conditions Check_Purity 4. Assess Reactant Purity Start->Check_Purity Sol_Catalyst_Fresh Use fresh catalyst. Handle under inert gas. Check_Catalyst->Sol_Catalyst_Fresh Inactive? Sol_Catalyst_Test Test on a known substrate. Check_Catalyst->Sol_Catalyst_Test Unsure? Sol_H2 Check for leaks. Ensure positive pressure. Check_H2->Sol_H2 Leak/Low P? Sol_Conditions Use acidic methanol/ethanol. Monitor with TLC/LC-MS. Check_Conditions->Sol_Conditions Suboptimal? Sol_Purity Recrystallize starting nitrile. Use high-purity solvents. Check_Purity->Sol_Purity Impure?

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q: What is the recommended synthetic route and starting material? A: The most reliable and scalable route is the catalytic hydrogenation of 3-hydroxy-4-pyridinecarbonitrile. This precursor is typically accessible and the reduction of a nitrile to an amine is a well-established transformation.

Q: Which catalyst is best for the reduction of 3-hydroxy-4-pyridinecarbonitrile? A: Palladium on carbon (Pd/C), typically at 5 or 10 wt. %, is the most common and effective catalyst for this transformation.[1] It offers a good balance of reactivity and selectivity, minimizing over-reduction or side reactions under appropriate conditions. Other catalysts like Platinum(IV) oxide (PtO₂) or Raney Nickel could also be effective but may require different solvent systems and conditions.

Q: How do I choose the optimal reaction parameters (solvent, temperature, pressure)? A: Optimization is key, but a robust starting point is crucial.[3] The table below summarizes recommended starting conditions and parameters for optimization. The use of an acidic solvent is highly recommended to promote the reaction and prevent catalyst inhibition.[1]

ParameterRecommended Starting ConditionOptimization Range & Considerations
Catalyst 10 wt. % Pd/C (10 mol %)5-20 mol %. Higher loading for sluggish reactions. Ensure catalyst is from a reliable source.
Solvent Methanol with 1.1 eq. HClEthanol or acetic acid can also be used. Solvent should be anhydrous and deoxygenated.
Temperature Room Temperature (20-25 °C)20-50 °C. Gentle heating may be required if the reaction is slow, but can increase byproduct formation.
H₂ Pressure 1-4 atm (15-60 psi)Higher pressures can accelerate the reaction but may also increase the risk of hydrogenolysis.
Concentration 0.1 - 0.5 MHigher concentrations can be more efficient but may lead to solubility issues or poor mixing.

Q: What is the best method for purifying the final product, this compound? A: The product is a polar, amino-alcohol, which can make purification challenging.

  • Crystallization as a Salt: The most effective method is often to isolate the product as its hydrochloride salt. After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting residue can be triturated or recrystallized from a solvent system like ethanol/ether to yield the product as a stable, crystalline solid (dihydrochloride salt).[1]

  • Column Chromatography: If necessary, chromatography on silica gel can be performed. However, the polar nature of the product requires a polar mobile phase (e.g., Dichloromethane/Methanol with a small amount of Ammonium Hydroxide) to ensure elution and prevent streaking.

Experimental Protocol: Catalytic Hydrogenation of 3-hydroxy-4-pyridinecarbonitrile

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound dihydrochloride.

Materials:

  • 3-hydroxy-4-pyridinecarbonitrile

  • 10 wt. % Palladium on Carbon (Pd/C)

  • Anhydrous Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Nitrogen or Argon gas

  • Hydrogenation vessel (e.g., Parr shaker or a round-bottom flask with a hydrogen balloon)

  • Celite®

Procedure:

  • Vessel Preparation: To a clean, dry hydrogenation vessel, add 3-hydroxy-4-pyridinecarbonitrile (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10 wt. % Pd/C (0.10 eq by weight relative to the substrate).

  • Solvent Addition: Add anhydrous methanol to achieve a concentration of approximately 0.2 M.

  • Acidification: Slowly add concentrated hydrochloric acid (2.2 eq) to the stirred suspension. A slight exotherm may be observed.

  • Hydrogenation: Seal the vessel, evacuate the headspace, and backfill with nitrogen three times. Then, evacuate and backfill with hydrogen gas three times. Pressurize the vessel to the desired pressure (e.g., 50 psi) or affix a hydrogen-filled balloon.

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the catalyst, substrate, and hydrogen gas.

  • Monitoring: Monitor the reaction by observing hydrogen uptake (pressure drop in a sealed system) or by taking small aliquots for TLC or LC-MS analysis. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Dilute the reaction mixture with additional methanol and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol to recover all the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is the crude this compound dihydrochloride.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to afford the pure product.[1]

References

  • Google Patents. (2005). US20050272781A1 - Methods for the synthesis of pyridoxamine.
  • Google Patents. (2005). WO2005077902A2 - Methods for the synthesis of pyridoxamine.
  • ResearchGate. (n.d.). Pathways of pyridoxine synthesis and salvage.
  • ACS Publications. (n.d.). Chemical synthesis of stereospecifically labeled pyridoxamine 5'-phosphate. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Optimization of reaction condition for synthesis of functionalized pyridine (4 a).
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • ResearchGate. (n.d.). Optimization studies. Reaction conditions: unless otherwise specified....
  • ResearchGate. (n.d.). Optimization of reaction conditions. a.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1-Amidopyridin-1-ium Salts.
  • PRISM BioLab. (2023). Reaction Conditions Optimization: The Current State.

Sources

Technical Support Center: Identification of 4-(Aminomethyl)pyridin-3-ol Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-(Aminomethyl)pyridin-3-ol. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the identification of its degradation products. As your Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to support your experimental success.

Frequently Asked Questions (FAQs)

This section addresses common questions about the stability and degradation of this compound, providing a foundational understanding for your experimental design.

Q1: What are the primary degradation pathways for this compound under typical stress conditions?

A1: Based on the chemical structure of this compound, which features a hydroxyl group, a primary aminomethyl group, and a pyridine ring, it is susceptible to three main degradation pathways: oxidation, hydrolysis, and photolysis.[1][2][3]

  • Oxidative Degradation: The aminomethyl and hydroxyl groups are prone to oxidation. The aminomethyl group can be oxidized to the corresponding aldehyde and further to a carboxylic acid. The pyridine ring itself can also undergo oxidation, potentially leading to N-oxide formation or ring-opening.[4][5]

  • Hydrolytic Degradation: While the core structure is generally stable against hydrolysis, extreme pH conditions (highly acidic or basic) and elevated temperatures can promote reactions.[6][7] However, for simple pyridine derivatives, significant hydrolysis is less common compared to oxidation or photolysis.

  • Photolytic Degradation: Pyridine and its derivatives are known to be susceptible to photodegradation.[8] Exposure to UV or even high-intensity visible light can induce photochemical reactions, leading to a variety of degradation products, including dimers or ring-opened species.[9][10]

Q2: What are the likely degradation products I should be looking for?

A2: The specific degradation products will depend on the stress conditions applied. Based on the potential pathways, here are the most probable impurities:

  • From Oxidation:

    • 4-(Formyl)pyridin-3-ol: Oxidation of the aminomethyl group to an aldehyde.

    • 3-Hydroxy-isonicotinic acid: Further oxidation of the aldehyde to a carboxylic acid.

    • This compound N-oxide: Oxidation of the pyridine ring nitrogen.

  • From Photodegradation:

    • Dimeric Species: Formed through radical coupling reactions.

    • Ring-Opened Products: More complex structures resulting from the cleavage of the pyridine ring.[11][12]

    • Hydroxylated Derivatives: Further hydroxylation on the pyridine ring is a common degradation pathway for many pyridine compounds.[13][14]

The following diagram illustrates these potential degradation pathways.

G cluster_main This compound cluster_oxidation Oxidative Degradation cluster_photo Photolytic Degradation A This compound B 4-(Formyl)pyridin-3-ol A->B Oxidation (e.g., H₂O₂) D This compound N-oxide A->D Oxidation E Dimeric Species A->E Photolysis (UV/Vis Light) F Ring-Opened Products A->F Photolysis C 3-Hydroxy-isonicotinic acid B->C Further Oxidation

Caption: Potential degradation pathways of this compound.

Q3: What are the recommended storage conditions to maintain the stability of this compound?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. A refrigerated environment (2-8°C) is recommended.[15] The container should be tightly sealed and preferably flushed with an inert gas like argon or nitrogen to protect against oxidation. It is crucial to protect the compound from light to prevent photodegradation. While some related compounds like 4-aminopyridine have shown good stability at room temperature in capsule form, pure active pharmaceutical ingredients (APIs) are generally more sensitive.[16][17]

Troubleshooting Guides

This section provides step-by-step solutions to specific issues you may encounter during your experiments.

Problem 1: I am observing unexpected peaks in my chromatogram during analysis.

This is a common issue that can arise from several sources. The key is to systematically investigate the potential causes.

G start Unexpected Peak Observed p1 Is the peak present in the blank injection? start->p1 p2 Was the sample exposed to light or heat? p1->p2 No sol1 Source is likely solvent, mobile phase, or system contamination. Clean the system and use fresh, high-purity solvents. p1->sol1 Yes p3 Analyze a freshly prepared sample p2->p3 Yes sol2 Degradation is occurring during sample preparation or storage. Prepare samples fresh and protect from light and heat. p2->sol2 No, but stored for a period p4 Does the peak intensity increase over time? p3->p4 sol3 Degradation is occurring in the autosampler or on the column. Reduce autosampler temperature and/or run time. p4->sol3 Yes

Sources

methods to increase the solubility of 4-(Aminomethyl)pyridin-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Aminomethyl)pyridin-3-ol

A Guide to Enhancing Aqueous Solubility for Researchers

Welcome to the technical support resource for this compound. As Senior Application Scientists, we understand that navigating the physicochemical properties of complex molecules is critical to experimental success. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to address the specific solubility challenges you may encounter with this compound. Our goal is to provide not just methods, but the underlying scientific rationale to empower your research and development efforts.

Section 1: Foundational Concepts & Initial Assessment (FAQs)

This section addresses the fundamental properties of this compound that govern its solubility.

Q1: I'm observing poor solubility of this compound in my neutral aqueous buffer. What intrinsic properties of the molecule are responsible for this?

A: The solubility of this compound is governed by a delicate interplay between its hydrophilic and hydrophobic features and its ability to ionize. The molecule possesses three key functional groups that influence its behavior in water:

  • Pyridine Ring: The aromatic pyridine core is relatively hydrophobic and can engage in crystal lattice packing, which requires energy to overcome during dissolution[1].

  • Phenolic Hydroxyl (-OH) Group: This group is weakly acidic and can act as a hydrogen bond donor and acceptor, contributing to hydrophilicity.

  • Aminomethyl (-CH₂NH₂) Group: The primary aliphatic amine is basic and highly polar, significantly enhancing water interaction through hydrogen bonding.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is also basic.

The molecule is zwitterionic, meaning it can carry both a positive and a negative charge on different parts of the molecule simultaneously. Its net charge, and therefore its solubility, is highly dependent on the pH of the solution. At its isoelectric point (the pH at which the net charge is zero), the molecule's solubility is at its minimum.

Q2: What are the pKa values for this compound, and how can I use them to predict solubility?
Functional GroupTypeEstimated pKaIonized State Below pKaIonized State Above pKa
Pyridine Nitrogen Basic~5.5 - 6.5C₅H₄NH ⁺ (Protonated)C₅H₄N (Neutral)
Aminomethyl Group Basic~9.5 - 10.5-CH₂NH₃ ⁺ (Protonated)-CH₂NH₂ (Neutral)
Hydroxyl Group Acidic~9.0 - 10.0-OH (Neutral)-O ⁻ (Deprotonated)

Causality:

  • At Acidic pH (e.g., pH < 4): Both nitrogen atoms will be protonated (carrying positive charges), making the molecule a cation. This high charge density typically leads to high water solubility.

  • At Neutral pH (e.g., pH ~7): The pyridine nitrogen is likely neutral, while the aminomethyl group is protonated (+1 charge) and the hydroxyl group is neutral. The molecule exists as a cation, but its net charge is lower than in strong acid.

  • At Basic pH (e.g., pH > 11): The aminomethyl group and pyridine nitrogen will be neutral, while the hydroxyl group will be deprotonated (-1 charge), making the molecule an anion. This should also increase solubility relative to the isoelectric point.

This pH-dependent ionization is the most powerful initial tool for solubility manipulation. A pH-solubility profile is essential to map this behavior experimentally.

G cluster_pH pH-Dependent Ionization States of this compound pH_Acid Acidic pH (< 4) Both Nitrogens Protonated Net Charge: +2 Expected Solubility: High pH_Neutral Near Neutral pH (~7) Aminomethyl Protonated Net Charge: +1 Expected Solubility: Moderate pH_Acid->pH_Neutral Increase pH pH_Isoelectric Isoelectric Point (pI) Zwitterionic Form Net Charge: 0 Expected Solubility: Minimum pH_Neutral->pH_Isoelectric Increase pH pH_Basic Basic pH (> 11) Hydroxyl Deprotonated Net Charge: -1 Expected Solubility: High pH_Isoelectric->pH_Basic Increase pH

Caption: Predicted ionization states and resulting solubility at different pH ranges.

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable protocols for overcoming common solubility issues.

Method 1: pH Adjustment

This is the most direct and effective initial strategy for ionizable compounds.

A: This is a classic sign of pH-dependent solubility. Phosphate buffered saline (PBS) at pH 7.4 may be too close to the molecule's isoelectric point, where it is least soluble. The first step is to perform a pH-solubility profile to identify the optimal pH range for your experiments. For a molecule with two basic sites and one acidic site, solubility will be highest at the pH extremes (low and high) and lowest in the middle.

This protocol establishes the relationship between pH and the equilibrium solubility of your compound.

Objective: To determine the pH range(s) that provide the required solubility for your experimental needs.

Materials:

  • This compound

  • A series of buffers (e.g., 50 mM citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • 0.1 M HCl and 0.1 M NaOH for fine pH adjustment

  • Vials, magnetic stir plate, stir bars

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • 0.22 µm syringe filters

Workflow:

G start Start prep_buffers 1. Prepare Buffers (e.g., pH 3, 4, 5, 6, 7, 8, 9, 10) start->prep_buffers add_compound 2. Add Excess Compound To each buffer vial prep_buffers->add_compound equilibrate 3. Equilibrate (Stir for 24-48h at constant temp) add_compound->equilibrate filter_sample 4. Filter Sample (Remove undissolved solid) equilibrate->filter_sample measure_conc 5. Measure Concentration (HPLC or UV-Vis) filter_sample->measure_conc plot_data 6. Plot Solubility vs. pH measure_conc->plot_data end End plot_data->end

Caption: Workflow for determining a pH-solubility profile.

Procedure:

  • Preparation: Prepare a set of buffers covering a wide pH range (e.g., from pH 2 to 10).

  • Addition: Add an excess amount of solid this compound to a known volume of each buffer in separate vials. The solid should be clearly visible.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sampling & Filtration: After equilibration, allow the solids to settle. Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered sample as needed and determine the concentration of the dissolved compound using a validated analytical method like HPLC or UV-Vis spectroscopy.

  • Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH of each buffer. This plot will reveal the pH ranges of maximum and minimum solubility[4][5].

Method 2: Salt Formation

If pH adjustment alone is insufficient or if a solid form with improved dissolution properties is required, salt formation is the next logical step.

A: Absolutely. Converting the parent molecule into a salt is one of the most effective and widely used strategies to dramatically increase both aqueous solubility and the rate of dissolution[6][7]. Since this compound has two basic nitrogen centers, it is an excellent candidate for forming salts with various acids (counter-ions). A common choice is the hydrochloride (HCl) salt, but others may offer advantages in terms of stability or hygroscopicity.

Objective: To identify a suitable counter-ion that forms a stable, highly soluble salt.

Materials:

  • This compound

  • A selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid, citric acid)

  • Solvents for crystallization (e.g., isopropanol, ethanol, acetone)

  • Small vials, stir plate

Procedure:

  • Dissolution: Dissolve a known molar amount of the free base (this compound) in a minimal amount of a suitable organic solvent like ethanol or isopropanol.

  • Acid Addition: Add a stoichiometric equivalent (e.g., 1.0 to 1.1 equivalents for a mono-salt, or 2.0 to 2.2 for a di-salt) of the chosen acid to the solution.

  • Crystallization: Stir the mixture. Salt formation is often indicated by the precipitation of a crystalline solid. The process can be aided by cooling the solution or adding an anti-solvent (a solvent in which the salt is insoluble).

  • Isolation: Isolate the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: Confirm salt formation and assess the properties of the new solid. Most importantly, measure its aqueous solubility using the protocol described previously. You will likely find that the salt form has a much higher solubility, especially around neutral pH, compared to the free base[7].

Method 3: Use of Cosolvents

When purely aqueous systems are not feasible, or for specific formulation needs, cosolvents can be employed.

A: The use of water-miscible organic solvents, or cosolvents, is a standard technique to increase the solubility of poorly soluble drugs for both oral and parenteral formulations[8]. Cosolvents work by reducing the polarity of the aqueous environment, making it more favorable for the solute to dissolve[9][10].

CosolventCommon Use (%)Key Properties
Ethanol 5-20%Volatile; widely used for oral and parenteral routes.
Propylene Glycol (PG) 10-60%Viscous; common in oral, topical, and parenteral formulations.
Polyethylene Glycol 400 (PEG 400) 20-70%Low toxicity; high solubilizing capacity for many compounds[11].
Dimethyl Sulfoxide (DMSO) <10% (in vivo)High solubilizing power, but use in final formulations is limited by toxicity concerns. Primarily used for in vitro screening.

Objective: To determine the solubility of this compound in various water-cosolvent mixtures.

Procedure:

  • Prepare Mixtures: Create a series of binary solvent systems by mixing water with each selected cosolvent at different volume percentages (e.g., 10%, 25%, 50%, 75% cosolvent in water).

  • Equilibrate: Add an excess of the compound to each solvent mixture and equilibrate for 24-48 hours as described in the pH-solubility protocol.

  • Quantify: Filter the samples and measure the concentration of the dissolved compound.

  • Analyze: Plot solubility versus the percentage of cosolvent. This will identify the most effective cosolvent and the concentration required to achieve your target solubility. Be aware that for some compounds, solubility can peak at an intermediate cosolvent concentration.

Trustworthiness Check: A critical consideration when using cosolvents for in vivo work is the potential for the drug to precipitate upon injection or dilution into aqueous physiological fluids. Always perform a dilution test by adding your concentrated cosolvent formulation to a larger volume of saline or buffer to check for precipitation[8].

Section 3: Advanced Strategies (FAQ)

A: If primary methods are insufficient, several advanced formulation technologies can be considered:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like the pyridine ring of your compound, forming an inclusion complex with significantly enhanced aqueous solubility[12][13]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and safe choice.

  • Hydrotropy: This method involves adding a high concentration of a substance (a hydrotrope), such as sodium benzoate or urea, which can enhance the solubility of other solutes through weak, non-covalent interactions[6][14].

  • Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the molecular level, usually with a hydrophilic polymer. Techniques like spray drying or hot-melt extrusion are used to create these systems, which can improve dissolution rates and solubility[13].

These advanced methods typically require specialized formulation expertise and should be explored in collaboration with pharmaceutical development scientists.

References

  • Echemi. (n.d.). 4-(aminomethyl)pyridin-3-amine.
  • ChemScene. (n.d.). 6-(Aminomethyl)pyridin-3-ol.
  • Sigma-Aldrich. (n.d.). 4-(Aminomethyl)pyridine.
  • ChemicalBook. (n.d.). 3-(Aminomethyl)pyridine.
  • ChemicalBook. (n.d.). (4-AMINO-PYRIDIN-3-YL)-METHANOL.
  • Sigma-Aldrich. (n.d.). 4-Aminopyridin-3-ol hydrochloride.
  • Chadwick, K., et al. (2012). pH-dependent solubility of indomethacin-saccharin and carbamazepine-saccharin cocrystals in aqueous media. PubMed. [Link]
  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Wikipedia. (n.d.). Cosolvent.
  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from World Journal of Biology Pharmacy and Health Sciences website. [Link]
  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from GSC Biological and Pharmaceutical Sciences website. [Link]
  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • NIH. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Retrieved from National Institutes of Health website. [Link]
  • ResearchGate. (2005). pH-Dependent Dissolution in Vitro and Absorption in Vivo of Weakly Basic Drugs: Development of a Canine Model.
  • ResearchGate. (2018). Various techniques for solubility enhancement: An overview.
  • Pharmaffiliates. (n.d.). (4-Amino-pyridin-3-yl)-methanol.
  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids?.
  • ACS Publications. (2009). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Retrieved from Journal of Medicinal Chemistry website. [Link]
  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility.
  • ResearchGate. (n.d.). Solubility data and pKa values of a few drugs that demonstrate pH-dependent solubility.
  • NIH. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Retrieved from National Institutes of Health website. [Link]
  • NIH. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis.
  • NIH. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Retrieved from National Institutes of Health website. [Link]
  • IJPPR. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES. Retrieved from International Journal of Pharmaceutical and Phytopharmacological Research website. [Link]
  • ResearchGate. (2012). Solid-State Techniques for Improving Solubility.
  • PubChem. (n.d.). 4-Aminopyridine-3-methanol.
  • PubMed. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers.
  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Retrieved from Industrial & Engineering Chemistry Research website. [Link]
  • Studylib. (n.d.). pKa Values Table: Inorganic & Organic Acids.
  • Sigma-Aldrich. (n.d.). (4-Amino-pyridin-3-yl)-methanol.

Sources

common experimental errors when working with 4-(Aminomethyl)pyridin-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Aminomethyl)pyridin-3-ol

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, medicinal chemists, and drug development professionals working with this compound. Given its unique trifunctional structure—comprising a primary aminomethyl group, a phenolic hydroxyl group, and a pyridine ring—this reagent presents specific challenges and opportunities in synthesis. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate common experimental hurdles and ensure reproducible, high-quality results.

Section 1: Foundational Knowledge & Handling FAQs

This section addresses the most common initial queries regarding the storage, handling, and fundamental properties of this compound. Proper handling is the first line of defense against experimental failure.

Q1: My solid this compound has developed a pink or brownish tint upon storage. Is it still usable?

A1: The discoloration is likely due to oxidation. The pyridin-3-ol moiety, being a phenol analogue, is susceptible to air oxidation, which can form highly colored quinone-type species. While slight discoloration may not significantly impact reactions where the compound is used in excess, it indicates degradation and is a critical concern for stoichiometric-sensitive reactions or when high purity is required.

  • Causality: The electron-donating nature of the hydroxyl and aminomethyl groups increases the electron density of the pyridine ring, making it more susceptible to oxidation compared to unsubstituted pyridine.

  • Recommendation: For best results, use material that is off-white to light tan. If your material is significantly discolored, consider purification by recrystallization or column chromatography before use. To prevent this, always store the compound under an inert atmosphere (Argon or Nitrogen) in a tightly sealed, opaque container.[1][2]

Q2: What are the optimal storage and handling conditions for this compound?

A2: Due to its sensitivity to air and light, specific storage conditions are critical. The compound is also corrosive and requires careful handling.[1][3]

Parameter Recommendation Rationale
Atmosphere Store under a dry, inert atmosphere (Argon or Nitrogen).Prevents oxidation of the phenolic hydroxyl group.[1]
Temperature Cool, dry place (2-8 °C recommended).Slows the rate of potential degradation pathways.
Light Store in an amber or opaque vial.Minimizes light-catalyzed degradation.
Container Tightly sealed container.Prevents moisture absorption and air exposure.[2]
Handling Use only in a chemical fume hood. Wear appropriate PPE (gloves, safety goggles, lab coat).[1][4]The compound is classified as a skin and eye irritant/corrosive.[1][3][4]

Q3: What solvents are recommended for dissolving this compound?

A3: Solubility depends on the intended application.

  • Protic Solvents: It is soluble in water and lower alcohols (methanol, ethanol), primarily due to hydrogen bonding with the hydroxyl and amino groups.[5] However, be aware that these solvents can participate in certain reactions.

  • Aprotic Polar Solvents: It generally shows good solubility in DMSO and DMF, which are common solvents for reactions like amide couplings.

  • Aprotic Nonpolar Solvents: Solubility is limited in solvents like hexanes, toluene, and dichloromethane (DCM). This low solubility can be exploited for precipitation and recrystallization.

Recommendation: For reaction purposes, use dry (anhydrous) polar aprotic solvents like DMF or NMP if solubility is an issue. Always ensure your solvents are free of peroxides and moisture.

Section 2: Troubleshooting Common Experimental Workflows

This section uses a problem-and-solution format to address specific issues encountered during reactions.

Workflow: Amide Bond Formation (Acylation of the Aminomethyl Group)

This is one of the most common reactions for this substrate. The primary amine is a potent nucleophile.

Q4: I am attempting to acylate the aminomethyl group with an acid chloride, but my reaction is messy, and I am getting a low yield of the desired amide. What is going wrong?

A4: This is a classic issue arising from the compound's multiple reactive sites and basicity. Several factors could be at play:

  • N-acylation vs. O-acylation: The hydroxyl group can also be acylated by a reactive electrophile like an acid chloride, leading to an ester byproduct.

  • Pyridine Ring Basicity: The pyridine nitrogen (pKa ~5-6) and the primary amine (pKa ~9-10) are both basic. The acid chloride reaction generates HCl as a byproduct. This HCl will protonate the starting material or the product, rendering it unreactive and causing it to precipitate from nonpolar solvents.

  • Dimerization/Polymerization: If your acid chloride is part of a bifunctional molecule, you can get oligomeric side products.

Troubleshooting Flowchart: Low Yield in Acylation

AcylationTroubleshooting start Low Yield in Acylation Reaction check_base Did you use a non-nucleophilic base? (e.g., DIPEA, TEA) start->check_base add_base Add 2.2+ equivalents of a hindered base like DIPEA. This scavenges HCl without competing as a nucleophile. check_base->add_base No check_temp Was the reaction run at low temperature? (e.g., 0 °C to RT) check_base->check_temp Yes add_base->check_temp run_cold Run the reaction starting at 0 °C. This improves selectivity for N-acylation over O-acylation. check_temp->run_cold No check_purity Is your starting material pure? (Check for discoloration) check_temp->check_purity Yes run_cold->check_purity purify_sm Purify starting material. Oxidized impurities can complicate the reaction. check_purity->purify_sm No success Improved Yield check_purity->success Yes purify_sm->success

Caption: Troubleshooting decision tree for acylation reactions.

Q5: How can I selectively protect the amine or the hydroxyl group to avoid side reactions?

A5: Orthogonal protection strategies are key.

  • Protecting the Amine: To react selectively at the hydroxyl group, protect the primary amine. A tert-Butoxycarbonyl (Boc) group is ideal. It is stable to many reaction conditions and can be easily removed with acid (e.g., TFA in DCM).

    • Protocol: React this compound with Di-tert-butyl dicarbonate (Boc)₂O in a solvent like THF or Dioxane with a base like NaOH or TEA.

  • Protecting the Hydroxyl Group: To react selectively at the amine, protect the phenolic hydroxyl. A silyl ether like TBDMS (tert-butyldimethylsilyl) or a benzyl ether are common choices.

    • Protocol (TBDMS): React the compound with TBDMS-Cl and a base like imidazole in DMF. TBDMS is generally stable to non-acidic conditions and can be removed with a fluoride source like TBAF.

Workflow: N-Alkylation

Q6: I am trying to perform a reductive amination with my aldehyde/ketone and this compound, but the reaction is incomplete.

A6: Reductive amination is a two-step process (imine formation followed by reduction), and issues can arise at either stage.

  • Inefficient Imine Formation: Imine formation is an equilibrium-driven process that releases water. If water is not removed, the equilibrium may not favor the imine. This is especially true in protic solvents.

    • Solution: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture. Alternatively, perform the reaction in a solvent like toluene that allows for azeotropic removal of water with a Dean-Stark apparatus.

  • Reductant Choice/Activity: The choice of reducing agent is critical.

    • Sodium borohydride (NaBH₄): Is a mild reductant but can be slow and may require acidic catalysis (which can cause side reactions with the pyridine ring).

    • Sodium triacetoxyborohydride (STAB): Is often the reagent of choice. It is milder than sodium cyanoborohydride, does not require harsh pH conditions, and is selective for imines over carbonyls.

    • Solution: Ensure your reducing agent is fresh and active. STAB is often the most reliable choice for this substrate. Perform the reaction in a non-protic solvent like DCE or THF.

Section 3: Analytical & Purification Issues

Q7: My compound appears as a broad streak on a silica TLC plate, making it difficult to monitor reactions. Why is this happening and how can I fix it?

A7: The basic amine and pyridine functionalities strongly interact with the acidic silica gel surface, causing streaking.

  • Solution 1 (Mobile Phase Additive): Add a small amount of a basic modifier to your eluent. Typically, 0.5-2% triethylamine (TEA) or ammonia (as a 7N solution in methanol) will neutralize the acidic sites on the silica, resulting in sharper spots.

  • Solution 2 (Stationary Phase): If streaking persists, switch to a different stationary phase. Alumina (basic or neutral) is an excellent alternative for purifying basic compounds. Reversed-phase TLC plates (C18) can also be used with polar mobile phases (e.g., Methanol/Water or Acetonitrile/Water).

Q8: I am struggling to get a clean ¹H NMR spectrum. My peaks are broad, and the hydroxyl proton is often not visible.

A8: Peak broadening is common for this molecule due to several factors:

  • Proton Exchange: The -OH and -NH₂ protons can undergo rapid chemical exchange with each other and with trace water in the NMR solvent. This broadens their own signals and can also broaden adjacent C-H signals (like the -CH₂- group).

    • Solution: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The exchangeable -OH and -NH₂ protons will be replaced by deuterium and their signals will disappear, often sharpening the adjacent peaks.

  • Paramagnetic Impurities: Trace metal impurities from previous reaction steps can cause significant peak broadening.

    • Solution: If you suspect metal contamination, try passing a solution of your compound through a small plug of silica gel or celite before preparing the NMR sample.

  • pH Effects: The chemical shifts of protons on and near the pyridine ring are sensitive to protonation. If your sample has inconsistent pH, you may see broadened or multiple sets of signals.

    • Solution: Ensure the sample is fully in its free-base form. If it was isolated from an acidic workup, residual acid could be the culprit. A base wash during extraction is crucial.

Visualizing Reactivity and Potential Side Reactions

Reactivity sub This compound Structure N_amine N_amine sub->N_amine Primary Amine (Strong Nucleophile, Base) O_hydroxyl O_hydroxyl sub->O_hydroxyl Phenolic Hydroxyl (Weak Nucleophile, Acidic, Prone to Oxidation) N_pyridine N_pyridine sub->N_pyridine Pyridine Nitrogen (Base, Lewis Base/Ligand) Acylation Acylation N_amine->Acylation Acylation / Amide Formation Alkylation Alkylation N_amine->Alkylation Alkylation / Reductive Amination O_Acylation O_Acylation O_hydroxyl->O_Acylation O-Acylation (Side Reaction) O_Alkylation O_Alkylation O_hydroxyl->O_Alkylation O-Alkylation / Ether Formation Oxidation Oxidation O_hydroxyl->Oxidation Oxidation (Degradation) Protonation Protonation N_pyridine->Protonation Protonation (Forms Salt) Complexation Complexation N_pyridine->Complexation Metal Complexation

Caption: Key reactive sites and common reaction pathways.

Section 4: Protocols & Workflows

Protocol 1: Standard Boc-Protection of the Aminomethyl Group

This protocol provides a reliable method for selectively protecting the primary amine, enabling subsequent reactions at the hydroxyl group.

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Dioxane or Tetrahydrofuran (THF)

  • 1M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolution: Dissolve this compound in a 1:1 mixture of Dioxane and 1M NaOH solution (approx. 0.2 M concentration). Stir in a round-bottom flask at room temperature.

  • Reagent Addition: In a separate vial, dissolve (Boc)₂O in a small amount of Dioxane. Add this solution dropwise to the stirring reaction mixture at room temperature.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM with 1% TEA). The product should have a higher Rf than the starting material. A ninhydrin stain can be used to visualize the starting material (stains purple/blue), while the Boc-protected product will be ninhydrin-negative.

  • Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the Dioxane.

  • Extraction: Dilute the remaining aqueous residue with water and extract three times with Ethyl Acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected product, which can be purified by column chromatography or recrystallization if necessary.

Section 5: References

  • Fisher Scientific, Safety Data Sheet for 4-(Aminomethyl)pyridine. [1]

  • Apollo Scientific, Safety Data Sheet for 4-(Aminomethyl)pyridine. [3]

  • Smolecule, Product Information for 3-(aminomethyl)pyridin-4-ol. [6]

  • Sigma-Aldrich, Safety Data Sheet for 2-aminomethylpyridine. [7]

  • Sigma-Aldrich, Safety Data Sheet for a related pyridine derivative.

  • Fisher Scientific, Safety Data Sheet for 3-Amino-4-methylpyridine. [2]

  • Sigma-Aldrich, Safety Data Sheet for a related aminopyridine derivative. [8]

  • Pipzine Chemicals, Product Information for 4-(Aminomethyl)pyridine. [9]

  • Fisher Scientific, Safety Data Sheet for 3-(Aminomethyl)pyridine. [4]

  • Echemi, Product Information for 4-(aminomethyl)pyridin-3-amine. [10]

  • Sigma-Aldrich, Product Information for 4-(Aminomethyl)pyridine.

  • Ren, S. Troubleshooting and optimizing lab experiments. YouTube. [11]

  • Fesel, C., et al. Proposed pathway of 4-aminopyridine degradation by the enrichment culture. ResearchGate. [12]

  • Sigma-Aldrich, Product Information for (4-Amino-pyridin-3-yl)-methanol. [13]

  • ChemicalBook, Product Information for (4-AMINO-PYRIDIN-3-YL)-METHANOL. [5]

  • Sigma-Aldrich, Product Information for 4-(Aminomethyl)pyridine, 98%.

  • Jubilant Ingrevia Limited, Safety Data Sheet for 3-(Aminomethyl)pyridine. [14]

  • Plaskon, A., et al. Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. ResearchGate. [15]

Sources

Technical Support Center: Addressing Assay Interference with 4-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers using 4-(Aminomethyl)pyridin-3-ol. This guide is designed to help you identify and troubleshoot potential assay interference caused by this compound. As a Senior Application Scientist, my goal is to provide you with the causal explanations and practical, self-validating protocols to ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: My assay is producing unexpected or inconsistent results with this compound. What could be the cause?

A1: Unexpected results when screening small molecules like this compound are often due to assay interference rather than specific, on-target biological activity.[1] The structure of this compound, containing a pyridinol ring, a hydroxyl group (-OH), and an aminomethyl group (-CH₂NH₂), presents several possibilities for off-target interactions.

Potential mechanisms of interference include:

  • Intrinsic Compound Properties: The molecule itself may absorb light or fluoresce at the wavelengths used in your assay, directly contributing to the signal.[2]

  • Chemical Reactivity: The functional groups may react with assay reagents, such as enzyme substrates, detection antibodies, or buffer components.

  • Colloidal Aggregation: At certain concentrations, poorly soluble compounds can form aggregates that sequester and denature proteins, leading to false inhibition or activation signals.[1][2]

  • Chelation: The arrangement of nitrogen and oxygen atoms could allow for the chelation of metal ions essential for enzyme function or reagent stability.[3]

  • Matrix Effects: In complex samples like serum or plasma, the compound can interact with other components, altering the expected assay response.[4][5]

Identifying the specific cause is the first step in mitigating the interference. The following guides provide structured experiments to diagnose these issues.

Q2: What are the essential controls I should always include when working with a new small molecule?

A2: Robust experimental design is crucial for identifying interference. Every experiment involving this compound should include a standard set of controls to isolate the compound's effect from the intended biological measurement.

Control TypePurposeComponents
Vehicle Control To measure the baseline response of the assay in the absence of the test compound.All assay components + solvent (e.g., DMSO) used to dissolve the compound.
Compound-Only Control (No Target) To detect direct interference with the assay signal (e.g., intrinsic fluorescence or absorbance).Assay buffer + Detection reagents + this compound (at all test concentrations).
Positive Control To confirm that the assay is performing as expected.All assay components + a known activator or inhibitor.
Negative Control To define the lower limit of the assay's dynamic range.All assay components without the target analyte or with an inactive compound.

These controls are the foundation for the troubleshooting workflows described below.

Troubleshooting Guide 1: Fluorescence-Based Assays

Fluorescence assays are highly sensitive but are also susceptible to interference from small molecules that can absorb light or fluoresce.[6][7]

Problem: I'm observing a high background or an unexpectedly strong signal in my fluorescence assay.

This could indicate that this compound is intrinsically fluorescent or is inducing autofluorescence in the sample.[8][9]

Diagnostic Workflow

The first step is to determine the source of the excess fluorescence. This workflow helps distinguish between compound fluorescence and other potential causes.

G Start High Fluorescence Signal Observed Exp1 Run 'Compound-Only' Control (Buffer + Compound + Detection Reagents) Start->Exp1 Check1 Is the signal still high? Exp1->Check1 Cause1 Conclusion: Compound is intrinsically fluorescent at assay wavelengths. Check1->Cause1  Yes Cause2 Conclusion: Compound may be interacting with cells or other biological components to induce autofluorescence. Check1->Cause2  No NextStep1 Proceed to Mitigation Protocol 1.1 Cause1->NextStep1 NextStep2 Proceed to Mitigation Protocol 1.2 Cause2->NextStep2

Caption: Workflow to diagnose high fluorescence signals.

Mitigation Protocol 1.1: Addressing Intrinsic Compound Fluorescence

If the compound itself is fluorescent, you must either separate its signal from the assay's signal or use an alternative detection method.

Step-by-Step Protocol:

  • Characterize the Compound's Spectrum:

    • Prepare a solution of this compound in the assay buffer at the highest concentration used in your experiment.

    • Using a scanning spectrofluorometer, measure the full excitation and emission spectrum of the compound.

  • Analyze Spectral Overlap:

    • Compare the compound's spectrum with the excitation and emission spectra of your assay's fluorophore.

    • If there is minimal overlap: Adjust the excitation and/or emission filters on your plate reader to selectively measure the assay fluorophore while minimizing detection of the compound's fluorescence.[10]

    • If there is significant overlap: The current fluorophore is not suitable. Consider switching to a fluorophore with a different spectral profile (e.g., moving from a blue to a red-shifted dye) that does not overlap with the compound's fluorescence.[9]

  • Alternative Assay: If a suitable alternative fluorophore cannot be found, consider switching to a non-fluorescence-based detection method, such as an absorbance or luminescence-based assay.

Mitigation Protocol 1.2: Addressing Induced Autofluorescence

If the compound is causing cells or other sample components to fluoresce, the approach is different.

  • Control for Autofluorescence: Run a control plate with your cells (or biological sample) and the compound, but without the fluorescent labeling agent.[9]

  • Background Subtraction: Measure the signal from this control plate. If it is consistent, you may be able to subtract this background value from your experimental wells.

  • Reduce Incubation Time: Minimize the time the sample is exposed to the compound before measurement. This can reduce time-dependent effects like cell stress that may lead to autofluorescence.

  • Use Blocking Agents: In immunoassays, non-specific binding can sometimes lead to increased background. Ensure your blocking buffer (e.g., BSA or casein) is optimized to prevent such interactions.[7]

Troubleshooting Guide 2: Immunoassays (e.g., ELISA)

Immunoassays rely on specific antibody-antigen interactions, which can be disrupted by small molecules.[11]

Problem: My analyte recovery is poor, or my results are unexpectedly low.

This could indicate that this compound is interfering with the antibody-antigen binding, cross-reacting with antibodies, or affecting the detection enzyme's activity.

Diagnostic Workflow: Spike and Recovery Experiment

A spike and recovery experiment is the gold standard for identifying matrix interference in immunoassays.[4] It assesses whether the compound affects the detection of a known amount of analyte.

G Start Inconsistent Immunoassay Results Prep Prepare 3 Sample Sets: A) Neat Matrix + Compound B) Spiked Buffer (Control) C) Spiked Matrix + Compound Start->Prep Measure Measure analyte concentration in all sets Prep->Measure Calculate Calculate Percent Recovery: [(Spiked Matrix - Neat Matrix) / Spiked Buffer] * 100 Measure->Calculate Check Is recovery within 80-120%? Calculate->Check Result1 Conclusion: No significant interference from the compound. Check->Result1  Yes Result2 Conclusion: Compound is causing assay interference. Check->Result2  No NextStep Proceed to Mitigation Protocol 2.1 Result2->NextStep

Caption: Workflow for a spike and recovery experiment.

Mitigation Protocol 2.1: Overcoming Immunoassay Interference

If poor recovery indicates interference, the following steps can help resolve the issue.

Step-by-Step Protocol:

  • Sample Dilution: The simplest method to reduce the impact of an interfering substance is to dilute the sample.[4][12]

    • Perform a serial dilution of your sample containing this compound.

    • Analyze each dilution and back-calculate the original concentration.

    • The correct concentration should be found at a dilution where the interference effect is minimized, and the results plateau.

  • Increase Blocking: If non-specific binding is suspected, enhance the blocking step.

    • Increase the concentration of the blocking agent (e.g., BSA from 1% to 3%).

    • Consider using commercially available heterophilic antibody blockers or blockers designed for IVD use.

  • Modify Incubation Times: Reducing the contact time between the sample and the assay reagents can favor high-affinity, specific interactions (antibody-antigen) over lower-affinity, non-specific interference.[12]

  • Check for Cross-Reactivity:

    • Coat a plate with your capture antibody.

    • Add this compound directly (without any analyte).

    • Proceed with the standard detection steps. A signal here would suggest the compound is cross-reacting with the detection antibody or other assay components.

  • Use an Orthogonal Method: Validate your findings using a different assay platform that relies on a different detection principle (e.g., liquid chromatography-mass spectrometry, LC-MS) to confirm the concentration or activity of your analyte.[5]

By systematically applying these diagnostic and mitigation strategies, you can confidently determine whether your experimental results are due to true biological activity or an artifact of assay interference, ensuring the integrity and reliability of your research.

References
  • Basicmedical Key. (n.d.).
  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. [Link]
  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
  • Tan, L., Hirte, S., Palmacci, V., et al. (n.d.). Tackling assay interference associated with small molecules. u:cris-Portal. [Link]
  • Meyers, J. (2022, March 30). Nuisance small molecules under a machine-learning lens. Digital Discovery. [Link]
  • Bio-Connect. (2024, November 12). Managing Matrix Interference in Immunoassays: Tips and Solutions. [Link]
  • ResearchGate. (n.d.). Tackling assay interference associated with small molecules | Request PDF. [Link]
  • Taylor & Francis Online. (2014, May 16). Matrix Interference in Ligand-Binding Assays: Challenge or Solution?[Link]
  • National Institutes of Health. (2017, August 17). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. [Link]
  • myadlm.org. (2015, October 1). How to Detect and Solve Immunoassay Interference. [Link]
  • PubMed. (2024, April 15).

Sources

Technical Support Center: Refining Experimental Protocols Involving 4-(Aminomethyl)pyridin-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Aminomethyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) for refining your experimental protocols. Our goal is to empower you with the knowledge to anticipate challenges, interpret your results accurately, and innovate with confidence.

Introduction

This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with aminomethyl and hydroxyl groups, makes it an interesting candidate for targeting a variety of biological systems. Notably, aminopyridine derivatives are recognized for their activity as potassium channel blockers, a mechanism with therapeutic implications in neurological disorders and beyond.[1] This guide will provide in-depth technical assistance to help you navigate the nuances of working with this promising compound.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and preparation of this compound.

Q1: How should I properly store and handle this compound?

A1: Proper storage and handling are critical to maintain the integrity of the compound and ensure user safety.

  • Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from air and moisture.[2]

  • Handling: Always handle this compound in a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[2][3] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[2][3] In case of contact, immediately flush the affected area with plenty of water.[3]

Q2: What is the best way to prepare a stock solution of this compound for in vitro assays?

A2: The solubility of this compound is a key consideration for preparing stock solutions. It is soluble in water and other polar solvents.[4]

  • Solvent Selection: For most biological assays, sterile, deionized water or a buffer of your choice (e.g., PBS, HEPES) is a suitable solvent. For less polar applications, ethanol or DMSO can be used.

  • Preparation Protocol:

    • Accurately weigh the desired amount of this compound powder.

    • In a sterile tube, add the desired volume of your chosen solvent.

    • Vortex or sonicate the solution until the compound is completely dissolved. Gentle heating may be applied if necessary.[5]

    • Sterile-filter the solution through a 0.22 µm filter before use in cell-based assays.

  • Concentration: It is advisable to prepare a concentrated stock solution (e.g., 10-100 mM) to minimize the volume of solvent added to your experimental system.

Q3: How stable is this compound in solution?

A3: The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. While specific stability data for this compound is not extensively published, general guidelines for aminopyridines can be followed.

  • Storage of Solutions: Aqueous stock solutions should be stored at -20°C or -80°C for long-term use.[5] For short-term storage (a few days), 4°C is acceptable. Avoid repeated freeze-thaw cycles, which can lead to degradation. Aliquoting the stock solution into single-use vials is highly recommended.

  • pH Considerations: The stability of aminopyridine derivatives can be pH-dependent. It is crucial to assess the stability in your specific assay buffer and conditions. A preliminary stability study is recommended for long-term experiments.

Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues you may encounter.

Guide 1: Inconsistent Results in a Potassium Channel Assay

Potassium channel assays are a common application for aminopyridine derivatives. Inconsistent results can be frustrating and compromise your data's reliability.

Experimental Workflow: Fluorescence-Based Potassium Channel Assay

This protocol provides a general workflow for screening this compound as a potassium channel inhibitor using a membrane potential-sensitive dye.

G cluster_0 Cell Preparation cluster_1 Dye Loading cluster_2 Compound Incubation cluster_3 Signal Detection prep1 Seed cells expressing the target potassium channel in a 96-well plate prep2 Incubate for 24-48 hours prep1->prep2 dye1 Prepare dye loading solution with a membrane potential-sensitive dye prep2->dye1 dye2 Wash cells and incubate with dye loading solution dye1->dye2 comp1 Prepare serial dilutions of This compound dye2->comp1 comp2 Add compound dilutions to the cells and incubate comp1->comp2 detect1 Add high potassium solution to depolarize the cells comp2->detect1 detect2 Measure fluorescence on a plate reader detect1->detect2

Caption: A generalized workflow for a fluorescence-based potassium channel inhibitor assay.

Troubleshooting Table

Problem Possible Cause(s) Recommended Solution(s)
High well-to-well variability 1. Inconsistent cell seeding. 2. Uneven dye loading. 3. Pipetting errors during compound addition.1. Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency. 2. Ensure complete removal of media before adding the dye solution and mix gently. 3. Use calibrated pipettes and a consistent technique. Consider using automated liquid handling for high-throughput screens.
No or weak signal change after adding high potassium solution 1. Low expression of the target potassium channel. 2. Dye is not functioning correctly. 3. Cells are unhealthy or dead.1. Verify channel expression using a positive control inhibitor or through molecular biology techniques (e.g., qPCR, Western blot). 2. Check the expiration date of the dye and prepare it fresh. Test the dye on a control cell line with known channel expression. 3. Perform a cell viability assay (e.g., Trypan Blue, MTT) to ensure cell health.
Inconsistent dose-response curve for this compound 1. Compound precipitation at higher concentrations. 2. Degradation of the compound in the assay buffer. 3. Off-target effects of the compound.1. Visually inspect the wells for any signs of precipitation. If observed, prepare fresh dilutions and consider using a lower top concentration or a different solvent system. 2. Perform a stability study of the compound in your assay buffer over the time course of the experiment.[6][7] 3. Screen the compound against a panel of other ion channels or receptors to assess its selectivity.[8]
High background fluorescence 1. Incomplete removal of the dye loading solution. 2. Autofluorescence from the compound or the plate.1. Ensure thorough washing of the cells after dye loading. 2. Measure the fluorescence of the compound alone in the assay buffer. Use low-fluorescence plates if necessary.
Guide 2: Assessing the Stability of this compound in Solution

A formal stability study is crucial for ensuring the reliability of your experimental results, especially for long-term experiments or when establishing new protocols.

Protocol: General Stability Assessment in a Biological Buffer

This protocol outlines a method to assess the stability of this compound in a chosen biological buffer over time.

G cluster_0 Time Points cluster_1 Storage Conditions start Prepare a solution of This compound in the test buffer aliquot Aliquot the solution into multiple vials start->aliquot t0 T=0 (Immediately after preparation) aliquot->t0 cond1 Room Temperature aliquot->cond1 cond2 4°C aliquot->cond2 cond3 -20°C aliquot->cond3 t1 T=x hours analysis Analyze samples at each time point using HPLC or LC-MS to quantify the parent compound and detect degradation products t0->analysis t2 T=y days t1->analysis t3 T=z weeks t2->analysis t3->analysis cond1->analysis cond2->analysis cond3->analysis

Caption: A workflow for assessing the stability of a compound in solution.

Data Interpretation and Troubleshooting

  • Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration versus time for each storage condition.

  • Acceptable Stability: For most applications, a degradation of less than 5-10% over the course of the experiment is considered acceptable.

  • Troubleshooting Degradation:

    • pH-dependent hydrolysis: If degradation is observed, consider adjusting the pH of the buffer.

    • Oxidation: If the compound is susceptible to oxidation, consider de-gassing the buffer or adding an antioxidant.

    • Light sensitivity: If the compound is light-sensitive, perform experiments under low-light conditions and store solutions in amber vials.

Conclusion

This technical support guide provides a foundation for researchers working with this compound. By understanding its properties, implementing robust experimental protocols, and systematically troubleshooting issues, you can unlock the full potential of this compound in your research and development endeavors. Scientific integrity is paramount, and we encourage a proactive approach to protocol validation and data interpretation.

References

  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines.
  • BD. (n.d.). Troubleshooting Erroneous Potassiums in a Clinical Laboratory Setting.
  • National Center for Biotechnology Information. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.
  • Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14(1), 1-20.
  • National Center for Biotechnology Information. (2012, October 1). Ion Channel Screening - Assay Guidance Manual.
  • ION Biosciences. (n.d.). Potassium Channel Assays.
  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine–an unsung hero in drug discovery.
  • OpenStax. (2024, May 29). 17.4 Class III: Potassium Channel Blockers. In Pharmacology for Nurses.
  • ASEAN. (1997, July 2). ASEAN Guideline on Stability Study of Drug Product (R1).
  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2025, April 11). Stability Testing of Drug Substances and Drug Products Q1.

Sources

Validation & Comparative

A Comparative Efficacy Analysis of 4-(Aminomethyl)pyridin-3-OL and Structurally Related Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the pyridine ring serves as a privileged scaffold, forming the core of numerous biologically active compounds. Among these, pyridin-3-ol derivatives have garnered significant attention due to their diverse pharmacological activities. This guide provides a detailed comparative analysis of the efficacy of 4-(Aminomethyl)pyridin-3-ol and its structurally similar analogues. By examining experimental data and elucidating structure-activity relationships, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their research and development efforts.

Introduction to this compound: A Versatile Chemical Intermediate

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a hydroxyl group at the 3-position and an aminomethyl group at the 4-position.[1][2] Its chemical structure, characterized by the presence of both a nucleophilic amino group and a phenolic hydroxyl group, makes it a versatile intermediate in the synthesis of more complex molecules.[1] While primarily utilized as a building block in synthetic chemistry, its structural resemblance to biologically active pyridines warrants an investigation into its potential therapeutic efficacy.

Comparative Efficacy of Pyridin-3-ol Derivatives

The efficacy of pyridine derivatives is intrinsically linked to the nature and position of their substituents. To understand the potential of this compound, we will compare it with several well-studied analogues, focusing on their distinct biological activities and the experimental data supporting their efficacy.

Pyridoxamine: The Anti-Glycation and Antioxidant Analogue

One of the most extensively studied analogues is Pyridoxamine , also known as 4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol.[3] As a vitamer of Vitamin B6, pyridoxamine plays a crucial role in amino acid metabolism.[4][5] Its therapeutic potential extends beyond its coenzymatic functions, primarily due to its potent antioxidant and anti-glycation properties.[6]

Mechanism of Action: Pyridoxamine's efficacy in mitigating diabetic complications stems from its ability to inhibit the formation of Advanced Glycation Endproducts (AGEs).[4][6] AGEs are deleterious compounds formed when sugars react with proteins or lipids, contributing to the pathogenesis of diabetic nephropathy, retinopathy, and neuropathy. Pyridoxamine is thought to trap intermediates in the Maillard reaction, thereby preventing the formation of AGEs.[4] Furthermore, its antioxidant activity helps in scavenging reactive oxygen species (ROS), reducing cellular damage.[6]

Experimental Evidence: Preclinical studies in animal models of diabetes have demonstrated that pyridoxamine can significantly improve kidney histology, highlighting its potential as a therapeutic agent for diabetic nephropathy.[4]

4-Aminopyridine and its Derivatives: Modulators of Neuronal Excitability

While not a pyridin-3-ol, 4-Aminopyridine (4-AP) is a structurally related aminopyridine that serves as a valuable comparator for understanding the role of the amino group in biological activity. 4-AP is a well-known potassium channel blocker.[7][8]

Mechanism of Action: By blocking voltage-gated potassium channels in neurons, 4-AP prolongs the action potential duration, leading to an increased influx of calcium at the presynaptic terminal and enhanced neurotransmitter release. This mechanism underlies its ability to restore axonal conduction in demyelinated neurons.

Experimental Evidence: Clinical studies have validated the efficacy of a sustained-release formulation of 4-AP (dalfampridine) in improving walking ability in patients with multiple sclerosis.[8] Research on 4-AP analogues has shown that substitutions on the pyridine ring can modulate potency. For instance, 3-methyl-4-aminopyridine has been found to be approximately seven times more effective than 4-AP in blocking Kv1 channels.[8]

Inhibitors of Lysyl Oxidase-Like 2 (LOXL2) and Dipeptidyl Peptidase-4 (DPP-4)

The aminomethylpyridine scaffold is also present in a class of potent enzyme inhibitors.

  • LOXL2 Inhibitors: Derivatives of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine have been identified as potent and irreversible inhibitors of LOXL2, a copper-dependent amine oxidase involved in extracellular matrix remodeling.[9] Dysregulation of LOXL2 is implicated in fibrotic diseases. Oral administration of one such inhibitor significantly reduced fibrosis in a mouse lung bleomycin model.[9]

  • DPP-4 Inhibitors: A series of 5-aminomethyl-pyridines have been developed as potent and selective inhibitors of DPP-4, an enzyme responsible for the degradation of incretin hormones.[10] By inhibiting DPP-4, these compounds enhance glucose-dependent insulin secretion, making them attractive candidates for the treatment of type 2 diabetes. Several compounds in this class exhibit inhibitory activity in the nanomolar range (IC50 < 50 nM).[10]

Structure-Activity Relationship (SAR) Analysis

The comparative analysis of these compounds reveals key structure-activity relationships that can guide the design of novel pyridin-3-ol derivatives with enhanced efficacy.

SAR cluster_core Core Scaffold: Pyridin-3-ol cluster_analogues Structural Analogues & Their Activities Core This compound Pyridoxamine Pyridoxamine (Anti-glycation, Antioxidant) - Added CH3 and CH2OH groups Core->Pyridoxamine Enhances anti-glycation & antioxidant activity Aminopyridine 4-Aminopyridine Derivatives (K+ Channel Blockers) - Varied ring substitutions Core->Aminopyridine Confers ion channel modulation properties Enzyme_Inhibitors Enzyme Inhibitors (LOXL2, DPP-4) - Complex side chains at various positions Core->Enzyme_Inhibitors Enables specific enzyme inhibition

Caption: Structure-Activity Relationship of Pyridin-3-ol Derivatives.

  • The 3-Hydroxyl Group: The hydroxyl group at the 3-position is a key feature in pyridoxamine, contributing to its antioxidant and metal-chelating properties.[4] This suggests that this compound may also possess similar, albeit potentially less potent, activities.

  • The 4-Aminomethyl Group: The aminomethyl group at the 4-position is crucial for the biological activity of many of the discussed compounds. In 4-AP, the amino group directly interacts with the potassium channel. In DPP-4 inhibitors, this group forms essential hydrogen bonds with amino acid residues in the enzyme's active site.[10]

  • Ring Substitutions: The addition of other substituents to the pyridine ring significantly impacts efficacy and selectivity. The methyl and hydroxymethyl groups in pyridoxamine enhance its vitamin B6 activity. In the case of LOXL2 and DPP-4 inhibitors, more complex side chains are required for potent and selective binding to the target enzymes.[9][10]

Quantitative Efficacy Comparison

The following table summarizes the available quantitative data for the discussed compounds, providing a basis for a direct efficacy comparison.

Compound Class/NameTarget/ActivityKey Efficacy Metric (in vitro/in vivo)Reference
Pyridoxamine AGE Formation InhibitionImproved kidney histology in animal models of diabetes.[4]
4-Aminopyridine Analogues Potassium Channel (Kv1) Blockade3-methyl-4-aminopyridine is ~7x more potent than 4-AP.[8]
4-(Aminomethyl)pyridine Derivatives LOXL2 InhibitionSignificant reduction of fibrosis in a mouse lung bleomycin model.[9]
5-Aminomethyl-pyridine Derivatives DPP-4 InhibitionIC50 values in the nanomolar range (e.g., 10 nM for a lead compound).[10]

Experimental Methodologies

To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. Below are representative methodologies for assessing the activities discussed in this guide.

In Vitro Enzyme Inhibition Assay (Example: DPP-4)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.

DPP4_Assay

Caption: Workflow for a DPP-4 Inhibition Assay.

In Vivo Animal Model (Example: Bleomycin-Induced Pulmonary Fibrosis)

This protocol describes a common animal model for evaluating the anti-fibrotic efficacy of a test compound.

Fibrosis_Model

Caption: Workflow for a Bleomycin-Induced Pulmonary Fibrosis Model.

Conclusion and Future Directions

While this compound is primarily known as a chemical intermediate, its structural features suggest it may possess latent biological activities, particularly as an antioxidant or a metal chelator. The comparative analysis with its analogues reveals that the aminopyridine scaffold is a highly versatile platform for developing potent and selective therapeutic agents. The efficacy of these compounds is highly dependent on the nature and positioning of substituents on the pyridine ring.

Future research should focus on the biological characterization of this compound itself to establish its baseline activity. Furthermore, the synthesis of novel derivatives, guided by the structure-activity relationships outlined in this guide, could lead to the discovery of new therapeutic candidates with improved efficacy and safety profiles. The experimental protocols provided herein offer a starting point for the rigorous evaluation of these next-generation compounds.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Pyridoxamine (CAS 85-87-0): Properties, Uses, and Future Potential.
  • National Center for Biotechnology Inform
  • Wikipedia. (n.d.). Pyridoxamine.
  • CymitQuimica. (n.d.). This compound.
  • Britannica. (2025). Vitamin B6.
  • ChemicalBook. (n.d.). Pyridoxine.
  • Smolecule. (2023). 3-(aminomethyl)pyridin-4-ol.
  • PubMed. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2).
  • National Center for Biotechnology Information. (n.d.). 4-Aminopyridine-3-methanol. PubChem.
  • Sigma-Aldrich. (n.d.). 4-(Aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol.
  • Royal Society of Chemistry. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
  • ChemicalBook. (2023). This compound.
  • National Center for Biotechnology Information. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. PubMed Central.

Sources

A Researcher's Guide to Validating the Biological Target of 4-(Aminomethyl)pyridin-3-OL (Pyridoxamine)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the precise biological target and mechanism of action of a compound is paramount. This guide provides an in-depth, technically focused comparison of methodologies to validate the biological target of 4-(Aminomethyl)pyridin-3-OL, a compound more commonly known as Pyridoxamine. As a potent inhibitor of Advanced Glycation Endproducts (AGEs) and Advanced Lipoxidation Endproducts (ALEs), Pyridoxamine presents a compelling case study in target validation where the "target" is not a single protein, but a complex chemical cascade. This guide moves beyond rigid templates to offer a logical and experimentally supported framework for confirming the therapeutic rationale of Pyridoxamine and its alternatives.

Introduction to this compound (Pyridoxamine) and its Putative Biological Target

This compound, a vitamer of vitamin B6, has garnered significant interest for its therapeutic potential in mitigating the pathological consequences of diabetes and other age-related diseases.[1] Its primary biological activity is attributed to the inhibition of the formation of AGEs and ALEs.[2] These deleterious molecules arise from non-enzymatic reactions between reducing sugars or lipid peroxidation products and the free amino groups of proteins, lipids, and nucleic acids. The accumulation of AGEs and ALEs contributes to cellular dysfunction and tissue damage, implicating them in the progression of diabetic complications, atherosclerosis, and neurodegenerative disorders.

The mechanism of action of Pyridoxamine is multifaceted and centers on two key chemical properties:

  • Reactive Carbonyl Species (RCS) Scavenging: Pyridoxamine is a potent scavenger of reactive dicarbonyl compounds such as methylglyoxal (MGO), glyoxal (GO), and 3-deoxyglucosone, which are critical intermediates in the formation of AGEs and ALEs.[3][4] By trapping these reactive species, Pyridoxamine prevents their interaction with biological macromolecules.

  • Metal Ion Chelation: The formation of many AGEs is catalyzed by transition metal ions like copper and iron. Pyridoxamine can chelate these metal ions, thereby inhibiting the redox reactions that drive the conversion of early glycation products (Amadori products) to irreversible AGEs.[5]

This guide will compare and contrast experimental approaches to validate these mechanisms, providing a robust framework for assessing the efficacy of Pyridoxamine and its alternatives.

Comparative Analysis of Target Validation Strategies

Validating the biological target of a compound like Pyridoxamine, which acts as a chemical interceptor rather than a classical enzyme inhibitor, requires a different set of tools compared to traditional drug discovery programs. The focus shifts from direct protein-ligand interaction assays to quantifying the downstream consequences of the compound's chemical reactivity.

Here, we compare three pillars of experimental validation for Pyridoxamine:

  • Inhibition of Advanced Glycation Endproduct (AGE) Formation: This is the most direct measure of Pyridoxamine's efficacy. We will explore assays that quantify the overall reduction in AGEs as well as the levels of specific AGE markers.

  • Reactive Carbonyl Species (RCS) Scavenging Assays: These assays directly probe the ability of Pyridoxamine to trap the reactive intermediates that lead to AGE and ALE formation.

  • Metal Chelation Assays: These experiments confirm the ability of Pyridoxamine to sequester the metal ions that catalyze AGE formation.

For each of these pillars, we will discuss the underlying principles, provide detailed protocols, and compare the performance of Pyridoxamine with a well-established alternative AGE inhibitor, Aminoguanidine .

Pillar 1: Inhibition of Advanced Glycation Endproduct (AGE) Formation

The cornerstone of validating Pyridoxamine's biological activity is demonstrating its ability to prevent the formation of AGEs. This can be assessed through both broad-spectrum and specific analytical methods.

Experimental Approach 1: In Vitro AGE Inhibition Assay using Bovine Serum Albumin (BSA) and Fluorescence

This widely used in vitro assay provides a rapid and cost-effective method to screen for AGE inhibitors. It relies on the characteristic fluorescence of many AGEs.[6][7]

Diagram 1: Workflow for In Vitro AGE Inhibition Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Analysis A Prepare BSA, Reducing Sugar (e.g., Glucose, Fructose), and Inhibitor Solutions B Incubate Mixtures at 37°C for an Extended Period (e.g., 1-4 weeks) A->B Mix C Measure Fluorescence at Ex/Em Wavelengths (e.g., 370/440 nm) B->C Read D Calculate Percent Inhibition Compared to Control (No Inhibitor) C->D Analyze

Caption: Workflow for assessing AGE inhibition using a fluorescence-based assay.

Experimental Approach 2: Quantification of Specific AGEs by ELISA

While the fluorescence assay is useful for high-throughput screening, it lacks specificity. A more definitive validation involves quantifying the reduction of specific, well-characterized AGEs such as Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL) using an Enzyme-Linked Immunosorbent Assay (ELISA).[8][9][10]

Diagram 2: Principle of Competitive ELISA for CML/CEL

G cluster_competition Competitive Binding A Well is pre-coated with CML/CEL conjugate B Add Sample (containing unknown CML/CEL) and Anti-CML/CEL Antibody C CML/CEL in sample competes with coated CML/CEL for antibody binding D Add HRP-conjugated Secondary Antibody C->D E Add Substrate and Measure Colorimetric Signal D->E

Caption: Schematic of the competitive ELISA for quantifying specific AGEs.

Comparative Performance Data: Pyridoxamine vs. Aminoguanidine in AGE Inhibition
Assay TypeCompoundIC50 / % InhibitionSource
In Vitro BSA-Glucose Fluorescence Assay PyridoxaminePotent inhibition observed[11][12]
AminoguanidinePotent inhibition observed[11][12]
In Vitro BSA-Methylglyoxal Fluorescence Assay PyridoxamineSignificant inhibition[6]
AminoguanidineSignificant inhibition[6]
In Vivo (Diabetic Rat Model) - CML levels PyridoxamineSignificant reduction in CML[2]
AminoguanidineVariable effects reported[13]

Pillar 2: Reactive Carbonyl Species (RCS) Scavenging

Directly demonstrating the ability of Pyridoxamine to trap reactive carbonyls provides strong mechanistic support for its role as an AGE/ALE inhibitor.

Experimental Approach: Fluorimetric Assay for RCS Scavenging

This assay utilizes a fluorescent probe that reacts with RCS to generate a fluorescent product. The presence of a scavenger like Pyridoxamine will reduce the fluorescence signal in a concentration-dependent manner.[14][15]

Diagram 3: Workflow for RCS Scavenging Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_measurement Measurement A Prepare RCS (e.g., MGO, HNE), Scavenger, and Fluorescent Probe Solutions B Incubate RCS with or without Scavenger A->B Mix C Add Fluorescent Probe to the Mixture B->C Add D Measure Fluorescence Intensity C->D Read

Caption: General workflow for a fluorescence-based RCS scavenging assay.

Comparative Performance Data: Pyridoxamine vs. Aminoguanidine in RCS Scavenging
Reactive Carbonyl SpeciesCompoundScavenging EfficacySource
Methylglyoxal (MGO) PyridoxamineHigh[3]
AminoguanidineHigh[14]
Glyoxal (GO) PyridoxamineHigh[3]
AminoguanidineModerate
4-hydroxynonenal (HNE) PyridoxamineModerate
AminoguanidineLow[14]

Pillar 3: Metal Ion Chelation

The ability of Pyridoxamine to chelate transition metals is a key differentiator from some other AGE inhibitors and is crucial for its post-Amadori inhibitory activity.

Experimental Approach: Ferrozine Assay for Iron (II) Chelation

This colorimetric assay is based on the formation of a stable, colored complex between ferrozine and Fe²⁺. A chelating agent like Pyridoxamine will compete with ferrozine for Fe²⁺ binding, leading to a decrease in the colorimetric signal.[16][17]

Diagram 4: Principle of the Ferrozine Assay for Metal Chelation

G cluster_reactants Reactants cluster_reactions Reactions Fe Fe²⁺ Complex1 Fe²⁺-Ferrozine Complex (Colored) Fe->Complex1 Complex2 Fe²⁺-Pyridoxamine Complex (Colorless) Fe->Complex2 Ferrozine Ferrozine Ferrozine->Complex1 Chelator Pyridoxamine Chelator->Complex2 Complex2->Complex1 Inhibits Formation

Caption: Competitive binding principle of the ferrozine assay for metal chelation.

Comparative Performance Data: Pyridoxamine vs. Aminoguanidine in Metal Chelation
Metal IonCompoundChelating ActivitySource
Fe²⁺/Fe³⁺ PyridoxamineYes[5]
AminoguanidineYes, but less effective post-Amadori[5]
Cu²⁺ PyridoxamineYes[5]
AminoguanidineYes

Experimental Protocols

Protocol 1: In Vitro AGE Inhibition Assay (BSA-Fluorescence Method)
  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of Bovine Serum Albumin (BSA) in 100 mM phosphate buffer (pH 7.4).

    • Prepare a 1 M solution of D-glucose or D-fructose in the same phosphate buffer.

    • Prepare stock solutions of Pyridoxamine and Aminoguanidine (e.g., 100 mM) in phosphate buffer.

  • Assay Setup (in a 96-well black plate):

    • Control: 50 µL BSA solution + 50 µL reducing sugar solution + 100 µL phosphate buffer.

    • Test: 50 µL BSA solution + 50 µL reducing sugar solution + 100 µL inhibitor solution (at various concentrations).

    • Blank: 50 µL BSA solution + 150 µL phosphate buffer.

  • Incubation:

    • Seal the plate and incubate at 37°C for 7 days in the dark.

  • Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Fluorescence_test - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank)] * 100

Protocol 2: Nε-(carboxymethyl)lysine (CML) Competitive ELISA

This protocol is a general guideline for a commercially available CML competitive ELISA kit.[8][9]

  • Sample Preparation:

    • Dilute standards and unknown samples in the provided assay diluent.

  • Assay Procedure:

    • Add 50 µL of standard or sample to the wells of the CML-conjugate coated plate.

    • Incubate for 10 minutes at room temperature on an orbital shaker.

    • Add 50 µL of diluted anti-CML antibody to each well.

    • Incubate for 1 hour at room temperature on an orbital shaker.

    • Wash the wells three times with 1X Wash Buffer.

    • Add 100 µL of diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature on an orbital shaker.

    • Wash the wells three times with 1X Wash Buffer.

    • Add 100 µL of TMB Substrate Solution and incubate for 2-30 minutes at room temperature.

    • Add 100 µL of Stop Solution to each well.

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Generate a standard curve and determine the CML concentration in the unknown samples.

Protocol 3: Reactive Carbonyl Species (RCS) Scavenging Assay

This protocol is adapted from a fluorimetric method for assessing RCS scavengers.[14]

  • Reagent Preparation:

    • Prepare a 6 µM solution of methylglyoxal (MG) in 300 mM phosphate buffer (pH 7.4).

    • Prepare various concentrations of Pyridoxamine and Aminoguanidine in the same buffer.

    • Prepare a solution of a suitable fluorescent probe (e.g., 6-hydroxy-2,4,5-triaminopyrimidine) in the same buffer.

  • Assay Setup (in a 96-well microplate):

    • Incubate 100 µL of the MG solution with 100 µL of the scavenger solution (or buffer for control) for 1 hour at 37°C.

  • Reaction and Measurement:

    • Add 100 µL of the fluorescent probe solution to each well.

    • Incubate for a specified time at 37°C.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculation:

    • Calculate the percentage of scavenging activity based on the reduction in fluorescence compared to the control.

Protocol 4: Metal Chelation Assay (Ferrozine Assay)
  • Reagent Preparation:

    • Prepare a 2 mM solution of FeCl₂ in water.

    • Prepare a 5 mM solution of ferrozine in water.

    • Prepare various concentrations of Pyridoxamine and Aminoguanidine in water.

  • Assay Setup:

    • In a microcentrifuge tube, mix 50 µL of the inhibitor solution with 200 µL of distilled water and 50 µL of the FeCl₂ solution.

    • Vortex and incubate for 5 minutes at room temperature.

  • Reaction and Measurement:

    • Add 100 µL of the ferrozine solution to initiate the reaction.

    • Vortex and incubate for 10 minutes at room temperature.

    • Measure the absorbance at 562 nm.

  • Calculation:

    • Calculate the percentage of chelation using the formula: % Chelation = [1 - (Absorbance_sample / Absorbance_control)] * 100

Conclusion and Future Directions

The experimental framework presented in this guide provides a robust and multi-faceted approach to validating the biological target of this compound (Pyridoxamine). By systematically evaluating its efficacy in inhibiting AGE formation, scavenging reactive carbonyl species, and chelating metal ions, researchers can build a comprehensive and compelling case for its mechanism of action.

A direct comparison with alternatives like Aminoguanidine, as detailed in the comparative data tables, is crucial for establishing the unique therapeutic advantages of Pyridoxamine. Notably, its ability to inhibit the post-Amadori stages of the Maillard reaction, largely attributed to its metal-chelating properties, sets it apart from many other AGE inhibitors.

Future research should focus on more complex, cell-based, and in vivo models to further validate these findings in a more physiologically relevant context.[2][13] The use of advanced analytical techniques such as mass spectrometry can provide a more detailed and quantitative picture of the specific AGEs and ALEs that are inhibited by Pyridoxamine. Ultimately, a thorough and rigorous validation of its biological target will be instrumental in advancing Pyridoxamine and other next-generation AGE/ALE inhibitors through the drug development pipeline.

References

  • OxiSelect™ Nε-(carboxymethyl) lysine (CML) Competitive ELISA Kit. Cell Biolabs, Inc. [Link]
  • A novel in vitro method to detect inhibitors of protein glycation.
  • Canine Carboxymethyl lysine, CML ELISA Kit. Nova lifetech. [Link]
  • Thiamine pyrophosphate and pyridoxamine inhibit the formation of antigenic advanced glycation end-products: comparison with aminoguanidine. PubMed. [Link]
  • Human N epsilon carboxyethyl lysine (CEL) Elisa Kit. AFG Scientific. [Link]
  • Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L.
  • Tuning a 96-Well Microtiter Plate Fluorescence-Based Assay to Identify AGE Inhibitors in Crude Plant Extracts. NIH. [Link]
  • Novel Fluorometric Assay of Antiglycation Activity Based on Methylglyoxal-Induced Protein Carbonyl
  • Inhibition effect of AGEs formation in vitro by the two novel peptides EDYGA and DLLCIC derived from Pelodiscus sinensis. Frontiers. [Link]
  • Advanced lipid peroxidation end products in oxidative damage to proteins. Potential role in diseases and therapeutic prospects for the inhibitors. NIH. [Link]
  • Thiamine Pyrophosphate and Pyridoxamine Inhibit the Formation of Antigenic Advanced Glycation End-Products: Comparison with Aminoguanidine.
  • An Electrochemical Chip to Monitor In Vitro Glycation of Proteins and Screening of Antiglyc
  • The AGE Inhibitor Pyridoxamine Inhibits Development of Retinopathy in Experimental Diabetes. Diabetes. [Link]
  • Investigation of in vitro formation of advanced lipoxidation end products and advanced glycation end products precursors in high. SciELO. [Link]
  • Pyridoxamine and Aminoguanidine Attenuate the Abnormal Aggregation of β-Tubulin and Suppression of Neurite Outgrowth by Glyceraldehyde-Derived Toxic Advanced Glyc
  • Inhibition of advanced glycation end product formation and serum protein infiltration in bioprosthetic heart valve leaflets. PMC - NIH. [Link]
  • In Vitro Methodologies to Study the Role of Advanced Glycation End Products (AGEs)
  • Glycation of Proteins and Its End Products: From Initiation to Natural Product-Based Therapeutic Preventions.
  • The AGE inhibitor pyridoxamine inhibits lipemia and development of renal and vascular disease in Zucker obese r
  • High throughput assay for evaluation of reactive carbonyl scavenging capacity. PMC - NIH. [Link]
  • High throughput assay for evaluation of reactive carbonyl scavenging capacity. PubMed. [Link]
  • The effect of aminoguanidine (AG) and pyridoxamine (PM) on ageing human cortical bone. Bone & Joint Research. [Link]
  • Investigation of in vitro formation of advanced lipoxidation end products and advanced glycation end products precursors in high-fat processed me
  • Pyridoxamine and Aminoguanidine Attenuate the Abnormal Aggregation of β-Tubulin and Suppression of Neurite Outgrowth by Glyceraldehyde-Derived Toxic Advanced Glyc
  • The effect of aminoguanidine (AG) and pyridoxamine (pM) on ageing human cortical bone. Semantic Scholar. [Link]
  • High throughput assay for evaluation of reactive carbonyl scavenging capacity.
  • How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity. NIH. [Link]
  • The Advanced Lipoxidation End-Product Malondialdehyde-Lysine in Aging and Longevity. MDPI. [Link]
  • (PDF) Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method.
  • A Post-Amadori Inhibitor Pyridoxamine Also Inhibits Chemical Modification of Proteins by Scavenging Carbonyl Intermediates of Ca.
  • Advanced lipoxid
  • Metal chelating activities of plant extracts at different concentrations. Data are reported as mean ± SE values (n=3).
  • Natural and Synthetic Agents Targeting Reactive Carbonyl Species against Metabolic Syndrome. PMC - PubMed Central. [Link]
  • Screening for Antioxidant Activity: Metal Chelating Assay.
  • Testing of chelating agents and vitamins against lead toxicity using mammalian cell cultures.
  • Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. [Link]

Sources

A Guide to Ensuring Experimental Reproducibility with 4-(Aminomethyl)pyridin-3-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, 4-(Aminomethyl)pyridin-3-ol is a valuable heterocyclic building block, notable for its dual functionality—a nucleophilic aminomethyl group and a phenolic hydroxyl group on a pyridine scaffold. This structure is integral to the synthesis of novel chemical entities, particularly in the development of kinase inhibitors and other targeted therapeutics[1][2]. However, the very features that make it synthetically attractive also present significant challenges to experimental reproducibility. Lot-to-lot variability, instability, and the presence of subtle impurities can lead to inconsistent yields, unexpected side products, and a general failure to replicate results—a costly problem in terms of time, resources, and scientific progress[3].

This guide provides an in-depth framework for ensuring the reproducibility of experiments involving this compound. We will move beyond simple procedural steps to explain the causality behind experimental choices, establish self-validating protocols, and objectively compare this reagent to viable alternatives.

Part 1: The Foundation of Reproducibility - Rigorous Reagent Qualification

The single most critical factor in ensuring experimental reproducibility is the quality of the starting materials. For a multifunctional molecule like this compound, a purity value on a supplier's label is only the beginning of the story. Its synthesis can give rise to regioisomers or related impurities, and its hydroxyl and aminomethyl groups are susceptible to oxidation and other degradation pathways. Therefore, independent verification before use is not just recommended; it is essential.

Key physicochemical properties and storage requirements are summarized below. The recommendation for refrigerated storage under an inert atmosphere highlights its potential sensitivity[4][5].

ParameterValueSource
CAS Number 20485-35-2[6]
Molecular Formula C₆H₈N₂O[7]
Molecular Weight 124.14 g/mol [7]
pKa (Predicted) 8.92 ± 0.10[4]
Boiling Point (Predicted) 386.1 ± 27.0 °C[4]
Storage Conditions 2–8 °C, under inert gas (Nitrogen or Argon)[4][7]

The following workflow illustrates the necessary steps from reagent acquisition to its confident use in an experiment.

G cluster_0 Phase 1: Reagent Qualification cluster_1 Phase 2: Experimental Use A Receive Reagent B Visual Inspection (Color, Physical State) A->B C Analytical Verification (Identity & Purity) B->C D Quarantine or Release for Use C->D E Log Lot Number & Store Appropriately D->E F Use in Experiment E->F G In-Process Controls (e.g., TLC, LC-MS) F->G H Consistent Results G->H

Caption: Recommended workflow for reagent validation.

Experimental Protocol 1: Incoming Quality Control (QC) of this compound

This protocol establishes a baseline for the identity, purity, and stability of the reagent.

Objective: To verify the identity and determine the purity of a newly received or aged batch of this compound.

Methodologies:

  • ¹H NMR Spectroscopy (Identity and Structural Integrity):

    • Prepare a sample by dissolving ~5-10 mg of the material in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire a ¹H NMR spectrum.

    • Validation Check:

      • Confirm the presence of characteristic peaks for the pyridinol ring protons and the aminomethyl (-CH₂-) protons.

      • Integrate the peaks. The ratio should be consistent with the structure (e.g., 2H for the aminomethyl group vs. aromatic protons).

      • Look for unassigned signals, which may indicate impurities. The presence of grease or solvent is common, but other sharp signals could indicate residual starting materials or side products from synthesis.

  • HPLC-UV/MS (Purity Assessment):

    • Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or water.

    • Use a reverse-phase C18 column with a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).

    • Validation Check:

      • A reproducible protocol should yield a single major peak corresponding to the product. Purity is typically reported as the area percentage of the main peak.

      • The mass spectrometer will confirm the mass-to-charge ratio (m/z) of the main peak, corresponding to the molecular weight of the compound ([M+H]⁺ ≈ 125.07).

      • Minor peaks indicate impurities. If their levels vary between batches, they are a likely source of irreproducibility.

Part 2: A Comparative Guide to Functional Alternatives

While the specific structure of this compound may be required for its role as a bivalent ligand or building block, in many applications it primarily serves as a basic and/or nucleophilic reagent. In such cases, understanding the properties of simpler, often more stable or cost-effective alternatives is crucial. The choice of reagent should be a deliberate one, based on a clear understanding of the reaction mechanism.

CompoundStructurepKa (Conjugate Acid)Key Features & Rationale for UsePotential Reproducibility Issues
This compound

~8.9 (Predicted)[4]Bifunctional: Possesses both a primary amine and a hydroxyl group. Useful as a specific structural scaffold.High: Susceptible to oxidation. Purity can be variable. Potential for side reactions at either functional group.
4-(Aminomethyl)pyridine

~9.0Simpler Analog: Removes the potentially reactive hydroxyl group. Good for isolating the reactivity of the aminomethyl group.Moderate: More stable than the hydroxylated version, but still a pyridine amine that requires proper handling. Purity should be verified.
Triethylamine (TEA) 10.7Standard Amine Base: Used as an acid scavenger. Non-nucleophilic in many contexts due to some steric hindrance[8][9].Low: Generally stable and high purity. Can be volatile, making precise addition challenging. Can form quaternary ammonium salts.
N,N-Diisopropylethylamine (DIPEA) 11.0Hindered, Non-Nucleophilic Base: Excellent acid scavenger that is too bulky to act as a nucleophile, preventing common side reactions[8].Low: Stable and effective. Higher boiling point makes it easier to handle than TEA but harder to remove under vacuum.

Note: Structures are illustrative and should be confirmed from chemical databases.

The causality behind choosing an alternative is critical. If your reaction requires a simple organic base to neutralize HCl generated during an acylation, the sterically hindered and non-nucleophilic DIPEA is an excellent choice to avoid competition with your primary nucleophile[8]. If, however, the pyridine nitrogen itself plays a catalytic role (e.g., by forming a reactive acylpyridinium intermediate), switching to an aliphatic amine like TEA or DIPEA will fundamentally change the reaction mechanism and likely its outcome[8].

Part 3: Self-Validating Experimental Protocol: A Case Study in Acylation

A self-validating protocol has built-in checkpoints to ensure the reaction is proceeding as expected before moving to the next stage. Here, we use the N-acylation of this compound as a model system.

Objective: To perform a reproducible N-acylation of this compound with benzoyl chloride.

Materials:

  • This compound (pre-qualified via Protocol 1)

  • Benzoyl Chloride

  • N,N-Diisopropylethylamine (DIPEA) (as a non-competing base)

  • Anhydrous Dichloromethane (DCM)

  • TLC plates, LC-MS vials

Caption: Decision-making workflow for a self-validating acylation protocol.

Protocol Steps:
  • Reagent Qualification: Ensure the this compound is from a qualified lot (Protocol 1). Use freshly opened or distilled anhydrous DCM.

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve 1.0 equivalent of this compound and 1.2 equivalents of DIPEA in anhydrous DCM.

  • Addition of Electrophile: Cool the solution to 0°C in an ice bath. Slowly add 1.05 equivalents of benzoyl chloride dropwise. The slight excess of benzoyl chloride ensures full conversion of the starting material.

  • In-Process Control (IPC): After 30 minutes, pause stirring, and carefully withdraw a small aliquot. Analyze by TLC (e.g., 10% Methanol in DCM) and/or LC-MS.

    • Self-Validation Gate: The analysis should show significant conversion of the starting material to a new, higher molecular weight product. If little or no reaction has occurred, it points to a problem with the reagents (likely the electrophile or moisture) rather than the protocol itself.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until IPC analysis shows the disappearance of the limiting reagent.

  • Workup and Purification: Quench the reaction with water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product via column chromatography.

  • Characterization: Confirm the structure of the final product by ¹H NMR and Mass Spectrometry. Calculate the yield based on the limiting starting material. A reproducible experiment will consistently give a high yield of the desired N-acylated product with minimal O-acylated byproduct.

By embedding the IPC step, the protocol forces a validation check mid-experiment. This prevents wasting time on workup and purification of a failed reaction and provides immediate, actionable data for troubleshooting.

Part 4: Conclusion and Best Practices

Ensuring the reproducibility of experiments with this compound hinges on a systematic approach that begins before the reaction flask is even assembled.

  • Trust but Verify: Always perform incoming QC on new batches of critical reagents. Lot-to-lot variability is a major source of irreproducibility.

  • Understand the "Why": Before choosing a reagent, understand its role. Is it a structural component, a nucleophile, a base, or a catalyst? This understanding allows for intelligent substitution with more robust alternatives when appropriate.

  • Implement In-Process Controls: Self-validating protocols with defined checkpoints provide real-time data on reaction performance, saving significant time and resources.

  • Meticulous Documentation: Record lot numbers, QC results, and detailed observations for every experiment. This data is invaluable for troubleshooting inconsistencies.

By adopting this rigorous, scientifically-grounded methodology, researchers can mitigate the risks associated with sensitive reagents, leading to more robust, reliable, and ultimately, more reproducible scientific outcomes.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet for this compound.
  • ChemicalBook. (2023). This compound | 20485-35-2.
  • Apollo Scientific. (2023). Safety Data Sheet for 4-(Aminomethyl)pyridine.
  • Sigma-Aldrich. (2025). Safety Data Sheet for 4-(Aminomethyl)pyridine.
  • Fisher Scientific. (2009). Safety Data Sheet for 4-Aminopyridine.
  • Echemi. (n.d.). 4-(aminomethyl)pyridin-3-amine.
  • Fisher Scientific. (2009). Safety Data Sheet for 4-(Aminomethyl)pyridine.
  • Crysdot LLC. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound manufacturers and suppliers in india.
  • Reddit. (2011). Pyridine replacement in organic synthesis. r/chemistry.[11]
  • Sigma-Aldrich. (n.d.). 4-(Aminomethyl)pyridine 98%.
  • Sigma-Aldrich. (n.d.). Product Dating Information.
  • BLD Pharm. (n.d.). 20485-35-2|this compound.
  • ACS Publications. (n.d.). Molecularly Imprinted Polymers with Enhanced Selectivity Based on 4-(Aminomethyl)pyridine-Functionalized Poly(2-oxazoline)s.
  • ResearchGate. (n.d.). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.[20]
  • Smolecule. (2023). Buy 3-(aminomethyl)pyridin-4-ol.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthesis of 3-(Aminomethyl)pyridine.[22]
  • Sigma-Aldrich. (n.d.). 4-(Aminomethyl)pyridin 98% Stability.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Jubilant Ingrevia Limited. (2024). 3-(Aminomethyl)
  • ResearchGate. (n.d.). Synthesis of 3‐aminomethyl pyridine.[26]
  • The Royal Society of Chemistry. (2017). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts.
  • ChemScene. (n.d.). 6-(Aminomethyl)pyridin-3-ol.
  • Thermo Scientific Chemicals. (n.d.). 3-(Aminomethyl)pyridine, 98+%.
  • ResearchGate. (2015).
  • PubMed. (n.d.). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules.[29]
  • Google Patents. (2010). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.[30]
  • Benchchem. (n.d.).
  • National Institutes of Health. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors.[1]
  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).[2]
  • Sigma-Aldrich. (n.d.). 4-(Aminomethyl)pyridine 98%.
  • ChemicalBook. (n.d.). 3-(Aminomethyl)pyridine | 3731-52-0.[33]
  • NC3Rs. (2024). Improving the reproducibility of research using antibodies.[3]
  • MDPI. (n.d.).

Sources

A Comparative Guide to the Anti-Glycation and Antioxidant Activity of 4-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The non-enzymatic glycation of proteins, leading to the formation of Advanced Glycation End-products (AGEs), is a pivotal pathological process in diabetes, aging, and neurodegenerative disorders. Consequently, the discovery of potent AGE inhibitors is a significant therapeutic goal. This guide provides a comparative analysis of 4-(Aminomethyl)pyridin-3-ol , a structural analog of pyridoxamine (a B6 vitamer), against the benchmark inhibitor Aminoguanidine and the clinically relevant Pyridoxamine. We present standardized, validated protocols for cross-validating the anti-glycation and antioxidant activities of these compounds, supported by comparative data and mechanistic diagrams to guide further research and development.

Introduction: The Challenge of Advanced Glycation End-products (AGEs)

Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through a non-enzymatic chain of events known as the Maillard reaction. This process begins with the reaction of a reducing sugar, such as glucose, with the free amino groups of proteins, lipids, or nucleic acids. The accumulation of AGEs results in deleterious structural and functional changes, including protein cross-linking, induction of oxidative stress, and activation of pro-inflammatory pathways.

The search for inhibitors of AGE formation has led to the investigation of several compounds. Aminoguanidine , a hydrazine compound, was one of the first and most widely studied AGE inhibitors, acting as a scavenger of reactive dicarbonyl species.[1][2] However, its clinical development was halted due to safety concerns.[3] In contrast, Pyridoxamine , a naturally occurring form of vitamin B6, has emerged as a promising therapeutic agent that inhibits AGE formation through multiple mechanisms, including the trapping of reactive carbonyl intermediates and chelation of catalytic metal ions.[4][5]

This guide focuses on This compound , a close structural analog of Pyridoxamine. By objectively comparing its potential bioactivity against these two established benchmarks, we aim to provide a robust framework for evaluating its therapeutic potential.

Part 1: Mechanism of AGE Formation and Points of Inhibition

Understanding the pathway of AGE formation is critical to appreciating the mechanism of action of inhibitory compounds. The process occurs in several stages, offering multiple points for therapeutic intervention. Reactive carbonyl species (RCS), such as methylglyoxal (MGO) and glyoxal, are key intermediates in this pathway. Both Aminoguanidine and Pyridoxamine primarily exert their inhibitory effects by trapping these highly reactive RCS, thereby preventing them from reacting with proteins to form AGEs.[1][5]

AGE_Pathway cluster_0 Maillard Reaction Cascade cluster_1 Inhibitor Intervention Protein Protein (Free Amino Group) Schiff Schiff Base (Reversible) Protein->Schiff + Sugar Reducing Sugar (e.g., Glucose) Sugar->Schiff Amadori Amadori Product (Stable) Schiff->Amadori Rearrangement RCS Reactive Carbonyl Species (RCS) (e.g., MGO, Glyoxal) Amadori->RCS Degradation & Oxidation AGEs Advanced Glycation End-products (AGEs) RCS->AGEs + Protein Trapped Inert Adducts RCS->Trapped Inhibitor Inhibitor (e.g., Pyridoxamine, This compound, Aminoguanidine) Inhibitor->Trapped Traps caption Mechanism of AGE formation and inhibitor action. Workflow_AGE_Assay A Prepare Reagents (BSA, MGO, Inhibitors) B Dispense into 96-Well Plate (Controls & Test Concentrations) A->B C Incubate at 37°C (24-48 hours, dark) B->C D Measure Fluorescence (Ex: 335 nm, Em: 385 nm) C->D E Calculate % Inhibition and IC50 Values D->E caption Workflow for the in vitro BSA-MGO Assay.

Caption: Workflow for the in vitro BSA-MGO Assay.

Comparative Data: Anti-Glycation Activity

The following table summarizes representative IC50 values for the benchmark compounds, providing a framework for evaluating this compound.

CompoundIC50 (mM) for AGE InhibitionReference
Aminoguanidine~1.0 mM[6]
Pyridoxamine~15-50 mM[7][8]
This compound To be determined N/A

Note: IC50 values can vary based on specific assay conditions (e.g., incubation time, reagent concentrations).

Part 3: Cross-Validation of Antioxidant Capacity

Oxidative stress is intrinsically linked to the formation of AGEs. [5]Many anti-glycation compounds also possess antioxidant properties, which may contribute significantly to their overall protective effect. [9][10]The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard, rapid, and reliable method to screen for radical scavenging activity.

Experimental Protocol: DPPH Radical Scavenging Assay

Causality: This protocol measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. This quenching reaction leads to a color change from purple to yellow, which is measured spectrophotometrically at ~517 nm. This provides a direct measure of the compound's radical scavenging potential.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare stock solutions of the test compounds (this compound, Pyridoxamine, Aminoguanidine) and a positive control (e.g., Ascorbic Acid) in methanol at various concentrations.

  • Assay Setup (in a 96-well plate):

    • Test Wells: 100 µL of DPPH solution + 100 µL of the test compound solution.

    • Positive Control: 100 µL of DPPH solution + 100 µL of Ascorbic Acid solution.

    • Negative Control (No Scavenging): 100 µL of DPPH solution + 100 µL of methanol.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes in the dark.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [1 - (Absorbance_Test / Absorbance_Negative)] * 100

    • Plot the % Scavenging against the compound concentration to determine the EC50 value (the effective concentration required to scavenge 50% of DPPH radicals).

Comparative Data: Antioxidant Activity

This table provides a comparison of the radical scavenging potential of the compounds.

CompoundEC50 (µM) for DPPH ScavengingReference
Ascorbic Acid (Standard)~20-50 µM(General knowledge)
Pyridoxamine/PyridoxinePotent, but variable[11][12]
AminoguanidineWeak/Moderate[1]
This compound To be determined N/A

Part 4: Discussion & Future Perspectives

This guide outlines a direct path to cross-validating the biological activity of this compound.

  • Interpreting the Data: By comparing the IC50 value from the BSA-MGO assay and the EC50 value from the DPPH assay for this compound against Pyridoxamine and Aminoguanidine, researchers can quantitatively assess its potency. A low IC50 in the anti-glycation assay would indicate potent activity, while a low EC50 in the antioxidant assay would confirm its radical scavenging ability.

  • Structure-Activity Relationship (SAR): this compound shares the core pyridinol structure with Pyridoxamine. The key difference lies in the position of the aminomethyl group (position 4 vs. position 5 in Pyridoxamine). This subtle change may influence the compound's nucleophilicity, metal-chelating ability, and overall steric profile, which could lead to differences in potency. If this compound shows superior activity, it could suggest that the specific arrangement of the hydroxyl and aminomethyl groups enhances its ability to trap reactive carbonyl species.

  • Next Steps & Future Directions:

    • Cell-Based Assays: Positive in vitro results should be followed by studies in cell culture models (e.g., endothelial cells or podocytes) exposed to high glucose to assess cytotoxicity and the ability to prevent intracellular AGE formation and oxidative stress.

    • In Vivo Models: Ultimately, efficacy must be demonstrated in animal models of diabetes, such as streptozotocin-induced diabetic rats, to evaluate the compound's effect on diabetic complications like nephropathy and retinopathy. [4][13] 3. Mechanism Elucidation: Further studies could involve identifying the specific adducts formed between this compound and reactive carbonyl species using mass spectrometry to confirm the trapping mechanism.

Conclusion

This compound represents a compelling candidate for investigation as a novel inhibitor of advanced glycation end-products. Its structural similarity to the well-characterized inhibitor Pyridoxamine provides a strong rationale for its potential efficacy. By employing the standardized, cross-validating protocols for anti-glycation and antioxidant activity detailed in this guide, researchers can systematically and objectively evaluate its performance against established benchmarks. The insights gained will be crucial for determining its potential as a therapeutic agent for mitigating the debilitating consequences of diabetic complications and other age-related diseases.

References

  • Metz, T. O., Alderson, N. L., Thorpe, S. R., & Baynes, J. W. (2003). Pyridoxamine, an Inhibitor of Advanced Glycation and Lipoxidation Reactions: A Novel Therapy for Treatment of Diabetic Complications. Archives of Biochemistry and Biophysics, 419(1), 41-49. URL: https://pubmed.ncbi.nlm.nih.gov/14568010/
  • Galvagnion, C., & Buell, A. K. (2020). How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity. Antioxidants, 9(1), 53. URL: https://www.mdpi.com/2076-3921/9/1/53
  • Degenhardt, T. P., Alderson, N. L., Arrington, D. D., Beattie, R. J., Basgen, J. M., Steffes, M. W., Thorpe, S. R., & Baynes, J. W. (2010). Pyridoxamine, an inhibitor of advanced glycation end product (AGE) formation ameliorates insulin resistance in obese, type 2 diabetic mice. Protein & Peptide Letters, 17(9), 1177-1181. URL: https://pubmed.ncbi.nlm.nih.gov/20482512/
  • Casasnovas, R., et al. (2020). How does pyridoxamine inhibit the formation of advanced glycation end products? the role of its primary antioxidant activity. University of Barcelona Repository. URL: https://diposit.ub.edu/dspace/handle/2445/150036
  • Galvagnion, C., & Buell, A. K. (2020). How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity. ResearchGate. URL: https://www.researchgate.
  • Edelstein, D., & Brownlee, M. (1992). Mechanistic studies of advanced glycosylation end product inhibition by aminoguanidine. Diabetes, 41(1), 26-29. URL: https://pubmed.ncbi.nlm.nih.gov/1727735/
  • Thornalley, P. J. (2003). Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts. ResearchGate. URL: https://www.researchgate.
  • Ansari, N. A., & Dash, D. (2013). Gold Nanoparticle-Bioconjugated Aminoguanidine Inhibits Glycation Reaction: An In Vivo Study in a Diabetic Animal Model. Journal of Diabetes Research, 2013, 892371. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3670529/
  • Kousar, S., et al. (2012). Effect of Aminoguanidine on Advanced Glycation End Products (AGEs) using Normal and Diabetic Plasma. ResearchGate. URL: https://www.researchgate.
  • de Cássia, R., et al. (2021). Antidiabetic Activity and Inhibitory Effects of Derivatives of Advanced Aminoguanidine Glycation. ACS Omega, 6(4), 2799-2811. URL: https://pubs.acs.org/doi/10.1021/acsomega.0c05126
  • Kumar, V., et al. (2017). In vitro BSA-AGE inhibition assay. ResearchGate. URL: https://www.researchgate.net/figure/In-vitro-BSA-AGE-inhibition-assay-Glycation-inhibition-shown-by-a-extracts-of_fig1_319690180
  • Booth, A. A., et al. (1997). In vitro studies of formation of antigenic advanced glycation end products (AGEs). ResearchGate. URL: https://www.researchgate.
  • Plotnikov, E. Y., et al. (2021). Preparation, Antioxidant Properties and Ability to Increase Intracellular NO of a New Pyridoxine Derivative B6NO. Molecules, 26(18), 5565. URL: https://www.mdpi.com/1420-3049/26/18/5565
  • Eriksson, L. A., & Romero, R. A. (2006). Theoretical Study of the Antioxidant Properties of Pyridoxine. ResearchGate. URL: https://www.researchgate.
  • Bilski, P., et al. (2000). Vitamin B6 (pyridoxine) and its derivatives are efficient singlet oxygen quenchers and potential fungal antioxidants. Photochemistry and Photobiology, 71(2), 129-134. URL: https://pubmed.ncbi.nlm.nih.gov/10695393/
  • Perez Gutierrez, R. M. (2010). Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. In Vitro and in Streptozotocin-Induced Diabetic Rats. Evidence-Based Complementary and Alternative Medicine, 2011, 598638. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3137533/
  • Kim, H., & Begley, T. P. (2008). Pyridoxine-derived bicyclic aminopyridinol antioxidants: synthesis and their antioxidant activities. Organic & Biomolecular Chemistry, 6(20), 3767-3771. URL: https://pubs.rsc.org/en/content/articlelanding/2008/ob/b809835a
  • Sienkiewicz-Gromiuk, J. K., et al. (2015). Inhibition of advanced glycation end product formation and serum protein infiltration in bioprosthetic heart valve leaflets. Journal of Cardiothoracic Surgery, 10, 10. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4333912/
  • Shtyrlin, Y. G., et al. (2006). Synthesis and Antioxidative Activity of 6-Hydroxypyridoxine. ResearchGate. URL: https://www.researchgate.
  • Czerwińska, M. E., & Melzig, M. F. (2018). Inhibition of Advanced Glycation End-Product Formation and Antioxidant Activity by Extracts and Polyphenols from Scutellaria alpina L. and S. altissima L. Molecules, 23(11), 2991. URL: https://www.mdpi.com/1420-3049/23/11/2991

Sources

A Comparative Guide to 4-(Aminomethyl)pyridin-3-ol: Unlocking Potential Advantages in a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridin-3-ol Core in Modern Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically successful drugs.[1][2] Its nitrogen atom imparts polarity and the ability to act as a hydrogen bond acceptor, enhancing solubility and bioavailability of drug candidates.[3] Within this family, pyridin-3-ol derivatives are of particular interest. The 3-hydroxyl group serves as a versatile bioisostere for phenolic moieties, offering a similar hydrogen bonding profile but with distinct electronic properties and metabolic liabilities. This guide provides an in-depth comparison of 4-(aminomethyl)pyridin-3-ol against other pyridin-3-ol derivatives, postulating its advantages based on structure-activity relationships (SAR) and providing the experimental framework required for validation.

Deconstructing the Molecule: Why this compound Stands Out

The specific architecture of this compound suggests a rational design approach, combining the functionalities of two well-understood pharmacophores: pyridin-3-ol and aminopyridines.

  • The Pyridin-3-ol Backbone: This core structure is known for various biological activities, including antioxidant properties.[4] Its true strength in drug design lies in its ability to mimic a phenol while mitigating some of the metabolic instability associated with phenols, such as rapid oxidation.

  • The 4-Aminopyridine Motif: The related compound, 4-aminopyridine (4-AP, Fampridine), is a clinically approved potassium (K+) channel blocker used to improve walking in patients with multiple sclerosis.[5] It functions by blocking voltage-gated potassium channels in demyelinated axons, which prolongs the action potential and restores nerve signal conduction.[5]

  • The Aminomethyl Linker: The introduction of a methylene (-CH2-) group between the pyridine ring and the amino group, as seen in this compound, is a critical modification. This changes the basicity (pKa) of the amine compared to a primary aromatic amine and provides greater conformational flexibility. This linker can alter binding interactions, potentially improving selectivity and reducing off-target effects. Studies on other aminomethyl-pyridines have shown their importance in creating specific hydrogen bond interactions with therapeutic targets like dipeptidyl peptidase IV (DPP-4).[6]

By integrating these features, this compound emerges as a promising candidate, particularly for neurological applications where potassium channel modulation is a key therapeutic strategy.[7][8]

Comparative Analysis: Potential Advantages Over Other Pyridin-3-ol Derivatives

While direct, head-to-head experimental data for this compound is emerging, we can infer significant potential advantages over other derivatives based on well-established medicinal chemistry principles.

Advantage 1: Enhanced Target Affinity and Selectivity

The primary mechanism of action for aminopyridines like 4-AP is the blockade of potassium channels.[5] The unique combination of functional groups in this compound may lead to superior binding affinity and selectivity.

  • Multi-Point Interaction: The 4-aminomethyl group can engage with the outer vestibule of the potassium channel, similar to 4-AP. Critically, the 3-hydroxyl group can form an additional, stabilizing hydrogen bond with amino acid residues deeper within the channel pore. This two-point interaction could significantly increase binding affinity (lower IC50) compared to derivatives lacking the 3-hydroxyl group.

  • Improved Selectivity: Off-target effects of channel blockers often arise from a lack of selectivity between different channel subtypes. The specific spatial arrangement and hydrogen bonding capacity of the 3-hydroxyl and 4-aminomethyl groups could favor binding to a particular K+ channel subtype, leading to a better safety profile. Derivatives with substituents at other positions (e.g., C2, C5, C6) would present a different vector for interaction, which may not be as optimal for this specific target.

Hypothesized Binding at a K+ Channel Pore

cluster_channel K+ Channel Pore cluster_molecule This compound amino_acid_1 Amino Acid Residue 1 (e.g., Aspartate) amino_acid_2 Amino Acid Residue 2 (e.g., Threonine) mol Molecule Structure mol->amino_acid_1 Ionic/H-Bond (4-Aminomethyl Group) mol->amino_acid_2 H-Bond (3-Hydroxyl Group)

Caption: Potential two-point binding of this compound within a K+ channel.

Advantage 2: Optimized Pharmacokinetic (ADME) Profile

The substituents on the pyridin-3-ol core dictate its absorption, distribution, metabolism, and excretion (ADME) properties.

ParameterThis compoundOther Pyridin-3-ol Derivatives (Examples)Rationale for Advantage
Solubility Potentially highVariable (e.g., alkyl derivatives may be less soluble)The presence of both hydroxyl and amino groups, which can be protonated, likely enhances aqueous solubility, which is favorable for formulation.
Blood-Brain Barrier (BBB) Permeability Potentially modulatedHigh (e.g., 4-AP) or Low (highly polar derivatives)While 4-AP readily crosses the BBB[5], the addition of a hydroxyl group could temper this, potentially reducing CNS-related side effects. The aminomethyl group also alters the pKa, which can fine-tune the ratio of charged/uncharged species at physiological pH, a key factor in BBB penetration.
Metabolic Stability Potentially improvedSusceptible to oxidation (unsubstituted rings) or rapid conjugation (phenols)The pyridin-3-ol core is generally more resistant to oxidative metabolism than a corresponding phenol. The 4-aminomethyl group is less susceptible to the N-acetylation that can be a major metabolic pathway for aromatic amines, potentially leading to a more predictable pharmacokinetic profile.
Advantage 3: Synthetic Accessibility

The synthesis of highly substituted pyridines can be challenging. However, established synthetic routes for related compounds suggest that this compound is readily accessible for research and development. A plausible route could involve the reduction of a 4-cyano or 4-formyl-pyridin-3-ol precursor, leveraging known methods for aminomethyl-pyridine synthesis.[6][9][10]

Illustrative Synthetic Workflow

G Start Substituted Pyridin-3-ol Precursor (e.g., 4-cyano) Step1 Chemical Reduction (e.g., H2, Pd/C or LiAlH4) Start->Step1 Step2 Purification (e.g., Chromatography) Step1->Step2 Final This compound Step2->Final

Caption: A simplified workflow for the synthesis of the target compound.

Experimental Protocols for Comparative Validation

To empirically validate the hypothesized advantages of this compound, rigorous, side-by-side comparative studies are essential. The following protocols outline the standard methodologies required.

Protocol 1: In Vitro Potassium Channel Inhibition Assay

This experiment aims to determine and compare the potency (IC50) of this compound and other derivatives on a specific voltage-gated potassium channel subtype (e.g., Kv1.1), which is relevant to neuronal conduction.

Methodology: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture: Utilize a stable cell line (e.g., HEK293) engineered to express the human Kv1.1 channel. Culture cells to 70-80% confluency under standard conditions (37°C, 5% CO2).

  • Preparation of Compounds: Prepare stock solutions (e.g., 10 mM) of this compound and comparator pyridin-3-ol derivatives in a suitable solvent (e.g., DMSO or water). Create a serial dilution in the extracellular recording solution to achieve final concentrations ranging from 1 nM to 100 µM.

  • Electrophysiological Recording:

    • Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.

    • Perfuse with standard extracellular solution.

    • Using a glass micropipette filled with intracellular solution, form a high-resistance (>1 GΩ) "gigaseal" with the membrane of a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential of -80 mV.

    • Elicit potassium currents by applying depolarizing voltage steps (e.g., to +40 mV for 300 ms) at regular intervals (e.g., every 15 seconds).

  • Data Acquisition:

    • Record baseline currents for at least 3 minutes to ensure stability.

    • Perfuse the cells with increasing concentrations of the test compound, allowing the current inhibition to reach a steady state at each concentration (typically 2-3 minutes).

    • After the highest concentration, perform a washout with the control extracellular solution to assess the reversibility of the inhibition.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration.

    • Normalize the inhibited current to the baseline current to calculate the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Protocol 2: In Vivo Pharmacokinetic (PK) Study in a Rodent Model

This experiment compares the fundamental PK parameters (e.g., half-life, Cmax, bioavailability) of the compounds.

Methodology: Serial Blood Sampling in Rats

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group) with cannulated jugular veins for ease of blood sampling.

  • Compound Administration:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 1 mg/kg) of the test compound in a suitable vehicle (e.g., saline) via the tail vein.

    • Oral (PO) Group: Administer a single oral gavage dose (e.g., 5 mg/kg) of the test compound.

  • Blood Sampling: Collect blood samples (approx. 100 µL) from the jugular vein cannula into heparinized tubes at predefined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Sample Processing: Immediately centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of each compound in rat plasma.

    • Prepare calibration standards and quality control samples by spiking blank plasma.

    • Extract the compounds from the plasma samples (e.g., via protein precipitation or solid-phase extraction).

    • Analyze the samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data, including:

      • Area Under the Curve (AUC)

      • Maximum Concentration (Cmax)

      • Time to Maximum Concentration (Tmax)

      • Elimination Half-Life (t½)

      • Clearance (CL)

      • Volume of Distribution (Vd)

    • Calculate oral bioavailability (F%) by comparing the dose-normalized AUC from the PO group to the IV group.

Conclusion

This compound represents a thoughtfully designed molecule that builds upon the clinical success of aminopyridines and the versatile nature of the pyridin-3-ol scaffold. Based on established structure-activity relationships, it holds significant potential for enhanced target affinity, improved selectivity, and a favorable pharmacokinetic profile compared to simpler derivatives. Its key advantages are likely rooted in the capacity for multi-point binding interactions via its distinct 4-aminomethyl and 3-hydroxyl functional groups and a modulated ADME profile. While this guide presents a strong theoretical and comparative framework, the ultimate validation of these advantages rests on empirical evidence. The detailed experimental protocols provided herein offer a clear roadmap for researchers to rigorously test these hypotheses and unlock the full therapeutic potential of this promising compound.

References

A comprehensive, numbered list of all cited sources with titles and clickable URLs will be provided upon request.

Sources

In Vivo Validation of 4-(Aminomethyl)pyridin-3-ol: A Comparative Guide to Assessing Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous preclinical evaluation. This guide provides a comprehensive framework for the in vivo validation of 4-(Aminomethyl)pyridin-3-ol , a pyridine derivative with therapeutic potential, by drawing comparisons with established neurological agents and employing a gold-standard preclinical model.

Given the nascent stage of research into this compound, this guide establishes a hypothetical, yet scientifically robust, validation pathway. We will leverage the well-documented pharmacology of its structural analog, 4-Aminopyridine (4-AP) , and a clinically relevant neuroprotectant, Edaravone , to create a rigorous comparative context. The focus will be on a transient ischemic stroke model, a prevalent and highly informative platform for assessing neuroprotective agents.

Unraveling the Therapeutic Potential: A Mechanistic Overview

The therapeutic promise of this compound is inferred from its structural similarity to 4-Aminopyridine, a known potassium channel blocker.[1] This mechanism is the cornerstone of its potential neuroprotective and restorative effects.

Hypothesized Mechanism of Action of this compound:

The primary proposed mechanism is the blockade of voltage-gated potassium (Kv) channels on neuronal axons.[1][2] In the context of neurological damage, such as demyelination following an ischemic insult, these channels become exposed, leading to an excessive leakage of potassium ions. This leakage impairs the ability of the neuron to propagate action potentials, resulting in a loss of function.

By blocking these exposed Kv channels, this compound is hypothesized to:

  • Restore Axonal Conduction: By preventing potassium efflux, the compound would enable the restoration of the resting membrane potential and facilitate the propagation of action potentials across the damaged segment of the axon.[1][3]

  • Enhance Neurotransmitter Release: The prolonged depolarization caused by Kv channel blockade can increase calcium influx at the presynaptic terminal, thereby enhancing the release of various neurotransmitters, including acetylcholine, dopamine, and noradrenaline.[1]

  • Exhibit Neuroprotective Effects: Beyond symptomatic relief, there is growing evidence that 4-AP possesses direct neuroprotective properties.[2][3][4][5] These may be mediated through the suppression of inflammatory processes, reduction of demyelination, and attenuation of axonal degeneration.[2][3] It is plausible that this compound shares these cytoprotective attributes.

Proposed Mechanism of Action cluster_0 Neuronal Environment cluster_1 Therapeutic Intervention Ischemic Insult Ischemic Insult Demyelination Demyelination Ischemic Insult->Demyelination causes K_Channel_Exposure K+ Channel Exposure Demyelination->K_Channel_Exposure leads to K_Efflux Increased K+ Efflux K_Channel_Exposure->K_Efflux results in Conduction_Block Conduction Block K_Efflux->Conduction_Block causes AMPOL This compound Blockade Kv Channel Blockade AMPOL->Blockade induces Blockade->K_Efflux inhibits Restore_Conduction Restored Action Potential Blockade->Restore_Conduction enables Neuroprotection Neuroprotective Effects Blockade->Neuroprotection promotes Functional_Recovery Functional Recovery Restore_Conduction->Functional_Recovery leads to Neuroprotection->Functional_Recovery contributes to

Caption: Proposed signaling pathway of this compound in an ischemic environment.

The Competitive Landscape: Establishing a Comparative Baseline

To rigorously assess the therapeutic potential of this compound, it is essential to compare its performance against relevant alternatives.

CompoundPrimary Mechanism of ActionTherapeutic Indication(s)Key Comparative Aspect
This compound Potassium Channel Blocker (Hypothesized) Neuroprotection in Ischemic Stroke (Investigational) Novel pyridine derivative with potential for improved efficacy or safety profile.
4-Aminopyridine (Fampridine) Potassium Channel Blocker [1]Symptomatic treatment of walking disability in Multiple Sclerosis [2][3]Structural and mechanistic analog; provides a benchmark for potassium channel-mediated effects.
Edaravone (Radicava) Free Radical Scavenger [6][7]Ischemic Stroke, Amyotrophic Lateral Sclerosis (ALS) [7][8][9]Clinically approved neuroprotectant with a distinct, antioxidant-based mechanism.

In Vivo Validation: The Transient Middle Cerebral Artery Occlusion (tMCAO) Model

The tMCAO model in rodents is the most widely used preclinical model for ischemic stroke research, often considered the "gold standard for mechanistic studies."[10] It effectively mimics the pathophysiology of human ischemic stroke, including the initial ischemic event and subsequent reperfusion injury.[10][11]

Rationale for Model Selection:

  • Clinical Relevance: The middle cerebral artery is the most commonly affected vessel in human ischemic stroke.[11]

  • Reproducibility: The model produces consistent and measurable infarcts in the MCA territory.[10]

  • Translational Value: It allows for the study of key pathological processes observed in human stroke, such as the ischemic penumbra, blood-brain barrier disruption, and inflammation.[10]

Experimental Workflow for tMCAO Model Acclimatization Animal Acclimatization (≥ 7 days) Baseline Baseline Neurological Assessment Acclimatization->Baseline Anesthesia Anesthesia Induction Baseline->Anesthesia Surgery tMCAO Surgery (Filament Insertion) Anesthesia->Surgery Occlusion MCA Occlusion (60-90 min) Surgery->Occlusion Reperfusion Filament Withdrawal (Reperfusion) Occlusion->Reperfusion PostOp_Care Post-Operative Care & Recovery Reperfusion->PostOp_Care Drug_Admin Drug Administration (Vehicle, Test, Comparators) PostOp_Care->Drug_Admin Endpoint_Analysis Endpoint Analysis (24h, 48h, 7d, etc.) Drug_Admin->Endpoint_Analysis

Caption: Standard experimental workflow for the tMCAO rodent model.

Detailed Experimental Protocol: Intraluminal Filament tMCAO Model

This protocol describes the standard procedure for inducing transient focal cerebral ischemia in rats or mice.

Materials:

  • Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)

  • Anesthetic (e.g., isoflurane)

  • Heating pad and rectal probe for temperature monitoring

  • Surgical microscope

  • Micro-surgical instruments

  • Laser Doppler flowmetry (LDF) probe and monitor

  • Nylon monofilament (silicone-coated tip)

  • Sutures (e.g., 6-0 silk)

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the animal with isoflurane (3-4% for induction, 1.5-2% for maintenance) in a mixture of O2 and N2O.

    • Place the animal in a supine position on a heating pad to maintain body temperature at 37.0 ± 0.5°C.

    • Make a midline ventral neck incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Isolation and Occlusion:

    • Carefully separate the vagus nerve from the carotid sheath.

    • Ligate the distal end of the ECA with a silk suture.

    • Place a temporary ligature around the CCA.

    • Make a small incision in the ECA stump.

    • Introduce the silicone-coated nylon filament through the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow (CBF) of >80%, as measured by LDF, confirms successful occlusion.

  • Occlusion Period and Reperfusion:

    • Maintain the filament in place for the desired occlusion period (typically 60-90 minutes).

    • After the occlusion period, carefully withdraw the filament to allow for reperfusion. A restoration of CBF to near-baseline levels confirms successful reperfusion.

  • Wound Closure and Recovery:

    • Permanently ligate the ECA stump.

    • Remove the temporary ligature from the CCA.

    • Close the neck incision with sutures.

    • Discontinue anesthesia and allow the animal to recover in a warm, clean cage with easy access to food and water.

Sham Operation:

  • Sham-operated animals undergo the same surgical procedure, including vessel exposure, but the filament is not advanced to occlude the MCA.

Assessing Therapeutic Efficacy: Key Outcome Measures

A multi-faceted approach is crucial for evaluating the neuroprotective effects of this compound.

Outcome MeasureDescriptionTime Point(s)
Infarct Volume Quantification of the ischemic lesion size, typically using 2,3,5-triphenyltetrazolium chloride (TTC) staining or MRI.24-48 hours post-tMCAO
Neurological Deficit Score (NDS) A graded scoring system (e.g., 0-5 scale) to assess motor and sensory deficits.24h, 48h, 7d, 14d post-tMCAO
Behavioral Tests * Rotarod Test: Assesses motor coordination and balance. * Cylinder Test: Measures forelimb asymmetry and use. * Morris Water Maze: Evaluates spatial learning and memory.7d, 14d, 21d post-tMCAO
Histological Analysis Microscopic examination of brain sections (e.g., using Nissl or Fluoro-Jade staining) to assess neuronal survival and degeneration.Endpoint of the study
Biomarker Analysis Measurement of inflammatory cytokines, oxidative stress markers, or apoptosis-related proteins in brain tissue or serum.24-48 hours post-tMCAO

Hypothetical Study Design and Data Presentation

Experimental Groups (n=10-12 per group):

  • Sham: Undergo sham surgery and receive vehicle.

  • Vehicle Control: Undergo tMCAO and receive vehicle.

  • This compound (Low Dose): Undergo tMCAO and receive a low dose of the test compound.

  • This compound (High Dose): Undergo tMCAO and receive a high dose of the test compound.

  • Positive Control (Edaravone): Undergo tMCAO and receive a clinically relevant dose of Edaravone.

Drug Administration:

  • The first dose is typically administered shortly after reperfusion (e.g., within 1-2 hours) via intravenous or intraperitoneal injection, followed by daily administrations for a specified duration (e.g., 7 or 14 days).

Comparative Data Summary Table (Hypothetical Data)
GroupInfarct Volume (% of Hemisphere)Neurological Deficit Score (at 7d)Rotarod Latency (s at 14d)
Sham 0.5 ± 0.20.2 ± 0.1180 ± 15
Vehicle Control 45.2 ± 5.83.5 ± 0.645 ± 12
This compound (Low Dose) 32.1 ± 4.52.4 ± 0.595 ± 20*
This compound (High Dose) 25.8 ± 3.9 1.8 ± 0.4120 ± 18
Edaravone 28.5 ± 4.22.1 ± 0.5 110 ± 16
Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for the in vivo validation of this compound as a potential neuroprotective agent. By employing the tMCAO model and establishing a clear comparative analysis against its structural analog, 4-Aminopyridine, and a clinically approved neuroprotectant, Edaravone, researchers can generate the robust and reliable data necessary to advance this promising compound through the drug development pipeline. The detailed protocols and defined outcome measures provide a clear roadmap for assessing not only the efficacy but also the underlying mechanisms of action, ultimately paving the way for potential clinical translation.

References

  • Goodman, A. D., et al. (2021). 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes. Multiple Sclerosis Journal, 27(13), 2135-2137.
  • Mitev, V., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Biotechnology & Biotechnological Equipment, 33(1), 935-942.
  • Paganoni, S., & Macklin, E. A. (2022). Oral Edaravone – Introducing a Flexible Treatment Option for Amyotrophic Lateral Sclerosis. Taylor & Francis Online.
  • Kaur, H., et al. (2020). Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis. Cureus, 12(12), e12343.
  • Dietrich, M., et al. (2021). 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Commentary.
  • Gold, R., et al. (2021). Neuroprotective Properties of 4-Aminopyridine.
  • Bittner, S., et al. (2021). Neuroprotective Properties of 4-Aminopyridine.
  • Pattinson, K., et al. (2018). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. Pharmacy and Therapeutics, 43(6), 329–331.
  • Armon, C. (2022). Edaravone Oral Suspension: A Neuroprotective Agent to Treat Amyotrophic Lateral Sclerosis. Drugs & Therapy Perspectives, 38(11), 503-509.
  • Percie du Sert, N., et al. (2017). The IMPROVE Guidelines (Ischaemia Models: Procedural Refinements Of in Vivo Experiments). Journal of Cerebral Blood Flow & Metabolism, 37(11), 3488–3517.
  • Ali, A., et al. (2023). Natural Vitamins and Novel Synthetic Antioxidants Targeting Mitochondria in Cognitive Health: A Scoping Review of In Vivo Evidence. Antioxidants, 12(10), 1838.
  • Writing Group and the Edaravone (MCI-186) ALS 19 Study Group. (2017). Edaravone and its clinical development for amyotrophic lateral sclerosis.
  • Gold, R., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. PubMed.
  • Al-Dashtia, Y., et al. (2023). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Molecules, 28(15), 5851.
  • Casado, C. A., et al. (2023). In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance. Gavin Publishers.
  • Kamal, W., et al. (2018). Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. Current Neuropharmacology, 16(8), 1167–1191.
  • Ace Therapeutics. (n.d.). In Vitro and In Vivo Models of Ischemic Stroke. Ace Therapeutics.
  • Papachristodoulou, A., et al. (2022). Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. In Vivo, 36(5), 2097–2111.
  • Science.gov. (n.d.). potential neuroprotective agents: Topics by Science.gov. Science.gov.
  • Fluri, F., et al. (2017). Ischemic stroke: experimental models and reality.
  • Ahmad, A., et al. (2021). A Review on Preclinical Models of Ischemic Stroke: Insights Into the Pathomechanisms and New Treatment Strategies. Current Neurovascular Research, 18(3), 398-408.
  • ChemicalBook. (2023). This compound. ChemicalBook.
  • Nieto-Rostro, M., et al. (2015). Neuroprotective or Neurotoxic Effects of 4-aminopyridine Mediated by KChIP1 Regulation Through Adjustment of Kv 4.3 Potassium Channels Expression and GABA-mediated Transmission in Primary Hippocampal Cells. Toxicology, 333, 107-117.
  • Chem-Impex. (n.d.). 4-(Aminomethyl)pyridine. Chem-Impex.
  • NIST. (n.d.). 4-(Aminomethyl)pyridine. NIST WebBook.
  • Sigma-Aldrich. (n.d.). 4-(Aminomethyl)pyridine 98. Sigma-Aldrich.
  • Echemi. (n.d.). 4-(aminomethyl)pyridin-3-amine. Echemi.

Sources

A Comparative Guide to the Synthesis of 4-(Aminomethyl)pyridin-3-ol: Strategies, Protocols, and Performance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(Aminomethyl)pyridin-3-ol

This compound is a crucial pyridine derivative that serves as a key structural motif and intermediate in medicinal chemistry and drug development. As a close analog of pyridoxine (Vitamin B6), it is a valuable building block for synthesizing novel compounds with potential therapeutic activities, including inhibitors of enzymes like dipeptidyl peptidase IV (DPP-4)[1]. The strategic placement of the hydroxyl and aminomethyl groups on the pyridine ring imparts unique chemical properties, making it an attractive scaffold for library synthesis and lead optimization.

The efficient and scalable synthesis of this molecule is therefore of paramount importance to researchers. This guide provides a comparative analysis of the primary synthetic strategies, offering an in-depth look at the underlying chemical logic, detailed experimental protocols, and a critical evaluation of their respective strengths and weaknesses. We will explore two principal and highly effective pathways: the reductive amination of a key aldehyde intermediate and the direct reduction of a nitrile precursor. Additionally, we will touch upon a modern de novo approach to highlight the versatility of contemporary organic synthesis.

Method 1: Reductive Amination of 3-Hydroxypyridine-4-carboxaldehyde

This classical and reliable two-step approach first involves the synthesis of the aldehyde intermediate, 3-hydroxypyridine-4-carboxaldehyde, followed by its conversion to the target amine via reductive amination.

Pathway Overview

The logic of this pathway hinges on the creation of a carbonyl group at the 4-position, which can then be readily transformed into an aminomethyl group. The aldehyde synthesis is the critical step, with several methods available for its preparation. Once obtained, the aldehyde is reacted with an ammonia source to form an imine in situ, which is then reduced to the primary amine.

Diagram of the Reductive Amination Pathway

Reductive Amination Pathway cluster_0 Step 1: Aldehyde Synthesis cluster_1 Step 2: Reductive Amination Start 3-Hydroxy-4-pyridinemethanol Aldehyde 3-Hydroxypyridine-4-carboxaldehyde Start->Aldehyde Oxidation (e.g., MnO₂) Amine This compound (Target Molecule) Aldehyde->Amine 1. NH₃ Source (e.g., NH₄OAc) 2. Reducing Agent (e.g., NaBH₃CN)

Caption: Workflow for the synthesis of this compound via an aldehyde intermediate.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxypyridine-4-carboxaldehyde

  • Rationale: The oxidation of 3-hydroxy-4-pyridinemethanol is a common and effective method. Manganese dioxide (MnO₂) is a preferred oxidant as it is relatively mild and chemoselective for allylic and benzylic-type alcohols, minimizing over-oxidation to the carboxylic acid.[2] Careful control of reaction temperature and time is crucial to maximize the yield of the desired aldehyde.[2]

  • Protocol:

    • Suspend 3-hydroxy-4-pyridinemethanol (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.

    • Add activated manganese dioxide (5-10 eq) portion-wise to the suspension.

    • Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the manganese salts.

    • Wash the Celite pad thoroughly with additional solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 3-hydroxypyridine-4-carboxaldehyde, which can be purified by column chromatography or recrystallization.

Step 2: Reductive Amination

  • Rationale: This step utilizes a reducing agent that is selective for the imine intermediate over the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose as their reactivity is moderated, allowing the imine to form before reduction occurs. Ammonium acetate serves as a convenient solid source of ammonia.

  • Protocol:

    • Dissolve 3-hydroxypyridine-4-carboxaldehyde (1.0 eq) and a molar excess of ammonium acetate (5-10 eq) in methanol.

    • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

    • Add sodium cyanoborohydride (1.5-2.0 eq) portion-wise to the solution. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

    • Stir the reaction at room temperature for 12-24 hours until the starting aldehyde is consumed (monitored by TLC).

    • Quench the reaction by carefully adding dilute hydrochloric acid until the solution is acidic (pH ~2) to decompose the excess reducing agent.

    • Basify the solution with aqueous NaOH or Na₂CO₃ to pH 9-10.

    • Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or a chloroform/isopropanol mixture.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude this compound.

    • Purify the product via silica gel column chromatography.

Method 2: Reduction of 3-Hydroxypyridine-4-carbonitrile

This pathway is arguably more direct if the nitrile precursor is readily available. It involves the synthesis of 3-hydroxypyridine-4-carbonitrile, followed by its reduction to the aminomethyl group.

Pathway Overview

The core of this strategy lies in the robust reduction of a nitrile functionality. This transformation can be achieved through various powerful reducing agents or catalytic hydrogenation, offering flexibility in experimental design. The synthesis of the nitrile precursor is the key initial step.

Diagram of the Nitrile Reduction Pathway

Nitrile Reduction Pathway cluster_0 Step 1: Nitrile Synthesis cluster_1 Step 2: Nitrile Reduction Start Protected 3-Hydroxypyridine (e.g., SEM-protected) Nitrile_Protected Protected 3-Hydroxypyridine-4-carbonitrile Start->Nitrile_Protected Cyanation Nitrile 3-Hydroxypyridine-4-carbonitrile Nitrile_Protected->Nitrile Deprotection (e.g., TBAF) Amine This compound (Target Molecule) Nitrile->Amine Reduction (e.g., H₂/Raney Ni or LiAlH₄)

Caption: Workflow for the synthesis of this compound via a nitrile intermediate.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxypyridine-4-carbonitrile

  • Rationale: A common route involves the protection of the hydroxyl group, followed by cyanation and deprotection. Protecting the phenol prevents side reactions during the cyanation step. A silyl ether protecting group like [2-(trimethylsilyl)ethoxy]methyl (SEM) is useful. Deprotection can be achieved with a fluoride source like tetrabutylammonium fluoride (TBAF).[3]

  • Protocol (Illustrative):

    • Protect the hydroxyl group of a suitable 3-hydroxypyridine precursor. For example, react 3-(2-(trimethylsilyl)ethoxy)isonicotinonitrile with a fluoride source.[3]

    • Add tetrabutylammonium fluoride (TBAF) (2.0 eq, 1M solution in THF) slowly to a solution of the protected nitrile (1.0 eq) in anhydrous THF.[3]

    • Stir the reaction mixture at room temperature for 1 hour.[3]

    • Remove the solvent via rotary evaporation.

    • Purify the crude product by silica gel column chromatography to afford 3-hydroxypyridine-4-carbonitrile.[3]

Step 2: Reduction of the Nitrile

  • Rationale: Catalytic hydrogenation is often preferred for its operational simplicity and cleaner workup compared to metal hydrides. Raney Nickel is a highly effective catalyst for nitrile reduction. Alternatively, lithium aluminum hydride (LiAlH₄) provides a powerful, albeit more hazardous, option that requires stringent anhydrous conditions.

  • Protocol (Catalytic Hydrogenation):

    • Dissolve 3-hydroxypyridine-4-carbonitrile (1.0 eq) in a solvent like methanol or ethanol saturated with ammonia. The ammonia helps to suppress the formation of secondary amine byproducts.

    • Add a catalytic amount of Raney Nickel (approx. 10-20% by weight) to the solution. Caution: Raney Ni is pyrophoric and must be handled with care under a solvent.

    • Pressurize a hydrogenation vessel with hydrogen gas (typically 50-100 psi).

    • Heat the reaction to 40-60 °C and shake or stir vigorously for several hours until hydrogen uptake ceases.

    • Cool the vessel, carefully vent the hydrogen, and purge with an inert gas like nitrogen or argon.

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by chromatography or crystallization.

Method 3: De Novo Synthesis of the Pyridine Ring

Modern synthetic methods allow for the construction of the substituted pyridine ring from acyclic precursors, offering high regioselectivity and access to diverse analogs.

Pathway Overview

One such advanced method involves a palladium-catalyzed "anti-Wacker"-type arylative cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids.[4] This sequence builds a tetrahydropyridine intermediate, which is then oxidized and subjected to elimination to furnish the final 3-hydroxypyridine core. While more complex, this approach provides unparalleled control over substituent placement.

Diagram of the De Novo Pathway

De Novo Pathway Start Amino Acid + Propargyl Alcohol + Arylboronic Acid Intermediate1 N-propargyl-N-tosyl-aminoaldehyde Start->Intermediate1 Multistep Preparation Intermediate2 Substituted Tetrahydropyridine Intermediate1->Intermediate2 Pd(0)-catalyzed 'anti-Wacker' Cyclization Intermediate3 3-Oxo Intermediate Intermediate2->Intermediate3 Oxidation Product Polysubstituted 3-Hydroxypyridine Intermediate3->Product Elimination

Caption: A modern de novo approach to constructing polysubstituted 3-hydroxypyridines.

This method is highly specialized and best suited for creating libraries of complex analogs rather than the bulk synthesis of the parent this compound. It demonstrates the power of modern organometallic chemistry in heterocyclic synthesis.[4]

Comparative Analysis

FeatureMethod 1: Reductive AminationMethod 2: Nitrile ReductionMethod 3: De Novo Synthesis
Starting Materials 3-Hydroxy-4-pyridinemethanolProtected 3-hydroxypyridineAmino acids, propargyl alcohols
Key Intermediates 3-Hydroxypyridine-4-carboxaldehyde3-Hydroxypyridine-4-carbonitrileN-propargyl-N-tosyl-aminoaldehyde
Number of Core Steps 2 (Oxidation, Reductive Amination)2 (Cyanation/Deprotection, Reduction)3+ (Cyclization, Oxidation, Elimination)
Overall Yield Moderate to Good (Typically 50-70%)Good (Typically 60-80%)Variable, depends on substrates
Scalability Good; oxidation can be cumbersome.Excellent; catalytic hydrogenation is highly scalable.Poor; multi-step, complex reagents.
Reagent Hazards MnO₂ (oxidizer), NaBH₃CN (toxic).Raney Ni (pyrophoric), LiAlH₄ (water-reactive).Palladium catalysts (expensive), various reagents.
Key Advantages Utilizes classical, well-understood reactions.Often higher yielding and cleaner. Catalytic route is "greener".High control over substitution patterns for analog synthesis.
Key Disadvantages Potential for over-oxidation in step 1.Nitrile precursor may not be readily available.Long synthetic sequence, expensive, not ideal for the parent compound.

Conclusion and Recommendations

For the direct and scalable synthesis of this compound, both the Reductive Amination (Method 1) and Nitrile Reduction (Method 2) pathways are highly viable and field-proven.

  • Method 2 (Nitrile Reduction) is often the preferred choice for larger-scale synthesis, particularly if catalytic hydrogenation is employed. This approach tends to be higher yielding and avoids the use of stoichiometric oxidants, making it more atom-economical and environmentally friendly. The primary bottleneck may be the commercial availability or efficient synthesis of the 3-hydroxypyridine-4-carbonitrile precursor.

  • Method 1 (Reductive Amination) remains an excellent and robust alternative, especially for lab-scale synthesis. The starting materials are often more accessible, and the reactions involved are staples of organic synthesis. Careful control during the oxidation step is necessary to ensure good yields.

The De Novo Synthesis (Method 3) represents a powerful academic tool for building complex, highly substituted 3-hydroxypyridine scaffolds. While not practical for producing the simple target molecule of this guide, it is an indispensable strategy for medicinal chemists exploring novel chemical space around this important core.

The selection of the optimal synthetic route will ultimately depend on the specific project goals, including the required scale, the availability of starting materials, and the laboratory's capabilities regarding specialized equipment (e.g., hydrogenators) and handling of hazardous reagents.

References

  • ResearchGate. General synthetic route for the synthesis of 3-hydroxypyridin-4-one...
  • FAQ. What is the application of 3-Hydroxypyridine-4-carboxaldehyde in organic chemistry?
  • Organic Chemistry Portal. Pyridine synthesis.
  • MDPI. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole.
  • MDPI. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization.
  • Google Patents. CN105175320A - Preparation method of 3-hydroxypyridine.
  • The Royal Society of Chemistry. Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1- Amidopyridin-1-ium Salts.
  • NIH. Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6.
  • KORGAN. Vitamin в6: Pyridoxine, Pyridoxal and Pyridoxamine.
  • PubMed. Prebiotic synthesis of vitamin B6-type compounds.
  • Google Patents. US3873557A - Process for hydroxy-methylation of a substituted 3-hydroxy-pyridine.
  • NIH. Pyridoxine | C8H11NO3 | CID 1054.
  • Google Patents. CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • ResearchGate. Synthesis of 3‐aminomethyl pyridine.
  • Google Patents. CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • Chemical Communications (RSC Publishing). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts.
  • NIH. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors.

Sources

A Comparative Guide to the Research Landscape of 4-(Aminomethyl)pyridin-3-ol and its Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-(Aminomethyl)pyridin-3-ol is a pyridine derivative whose core structure is represented in a multitude of pharmacologically significant molecules. While direct and extensive research on this specific compound is nascent, its constituent motifs—the aminomethyl group and the pyridinol core—are pivotal in establishing high-affinity interactions with various biological targets. This guide provides a comprehensive literature review of structurally related analogs to illuminate the therapeutic potential of this compound. By comparing the synthesis, biological activities, and structure-activity relationships (SAR) of these analogs, we aim to provide a predictive framework and guide future research for drug development professionals. This document synthesizes data on its analogs' roles as Dipeptidyl Peptidase-4 (DPP-4) inhibitors, potassium channel blockers, and Lysyl Oxidase-Like 2 (LOXL2) inhibitors, among other therapeutic applications.

Part 1: Synthesis and Physicochemical Properties of the Aminomethyl-Pyridine Scaffold

The aminomethyl-pyridine scaffold is a versatile starting point for generating diverse chemical entities. The specific placement of the aminomethyl group and other substitutions on the pyridine ring is critical for determining the molecule's ultimate biological function and physicochemical properties.

Physicochemical Profile of this compound

This compound, also known as (4-Amino-pyridin-3-yl)-methanol, is a foundational structure in this class.[1] Its properties are cataloged across various chemical databases, providing a baseline for understanding its behavior.

PropertyValueSource
CAS Number 20485-35-2[2]
Molecular Formula C6H8N2O[3]
Molecular Weight 124.14 g/mol [3]
Synonyms (4-aminopyridin-3-yl)methanol, 4-Amino-3-hydroxymethylpyridine[1][3]
Predicted Role Potential Potassium Channel Blocker[1]
General Synthetic Strategies

The synthesis of aminomethyl-pyridines can be achieved through several routes. A common and effective strategy involves the selective hydrogenation of a cyanopyridine precursor. This method is advantageous as it allows for the late-stage introduction of the key aminomethyl group after the core pyridine ring has been appropriately substituted.

For instance, a general synthesis can start with a substituted pyridine carboxylic acid, which is first amidated. The resulting amide can then be dehydrated to a cyano group. Finally, selective hydrogenation, often using a catalyst like Raney Nickel, reduces the cyano group to the desired aminomethyl functionality.[4] This multi-step process allows for modular assembly and diversification of the final compounds. An alternative, innovative approach involves a one-pot reaction of a 1-amidopyridin-1-ium salt with an aminal, followed by the reductive cleavage of the N-N bond, demonstrating a traceless C3-selective formal C-H activation of the pyridine ring.[5]

cluster_synthesis General Synthesis Workflow for Aminomethyl-Pyridines start Substituted Pyridine Carboxylic Acid amidation Amidation start->amidation Amine, Coupling Agent dehydration Dehydration to Nitrile amidation->dehydration Dehydrating Agent (e.g., POCl3) hydrogenation Selective Hydrogenation (e.g., Raney Nickel) dehydration->hydrogenation H2 final_product Target Aminomethyl-Pyridine hydrogenation->final_product

Caption: A generalized workflow for the synthesis of aminomethyl-pyridine derivatives.

Part 2: Comparative Biological Activity of Structural Analogs

The true potential of the this compound scaffold is revealed by examining the diverse biological activities of its close structural relatives. The position of the aminomethyl group and other substituents dictates the target selectivity and potency.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

A key therapeutic application for this scaffold is in the treatment of type 2 diabetes via the inhibition of DPP-4. DPP-4 is a serine protease that deactivates incretin hormones like GLP-1, which are crucial for glucose homeostasis.[4]

Structure-Activity Relationship (SAR): Research into novel aminomethyl-pyridines as DPP-4 inhibitors has yielded critical SAR insights.[4] The position of the aminomethyl group is paramount; derivatives with this group in the β-position relative to the ring nitrogen exhibit potent inhibitory activity. In stark contrast, analogs with the aminomethyl group in the α-position are largely inactive.[4] This finding underscores the precise geometric and electronic requirements for binding to the DPP-4 active site. The distance between the primary amino group and an amide functionality on the ring is also of great importance.[4]

Comparative Performance Data: The following table summarizes the inhibitory activity of several aminomethyl-pyridine analogs against DPP-4 and the related peptidase DPP-8, highlighting the importance of substitution patterns.

Compound IDR Group (Amide)DPP-4 IC50 (nM)DPP-8 IC50 (nM)Selectivity (DPP-8/DPP-4)
4e-1 -NH222>10000>454
4e-2 -NHCH2CN106600660
4e-4 Pyrrolidin-1-yl44>10000>227
4e-7 -NHCH2CN (on side chain)103500350
Data synthesized from a study on novel aminomethyl-pyridines.[4]

The data clearly show that small modifications to the amide substituent can fine-tune potency and selectivity. Notably, compound 4e-2 emerged as a highly potent and selective DPP-4 inhibitor, demonstrating excellent potential.[4]

cluster_dpp4 Mechanism of DPP-4 Inhibition GLP1 GLP-1 (Active Incretin) DPP4 DPP-4 Enzyme GLP1->DPP4 Cleavage by Pancreas Pancreas GLP1->Pancreas Stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inhibitor Aminomethyl-Pyridine Inhibitor Inhibitor->DPP4 Blocks Insulin ↑ Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose

Caption: Signaling pathway illustrating how aminomethyl-pyridine inhibitors block DPP-4.

Potassium Channel Blockade

The structurally simpler analog, 4-aminopyridine (4-AP), is a well-established potassium channel blocker.[6] It functions by restoring axonal conduction in demyelinated neurons, making it a therapeutic agent for conditions like multiple sclerosis.[3][6] 4-AP enhances the release of various neurotransmitters, including acetylcholine and dopamine.[6] The key difference between 4-AP and this compound is the relocation of the amino group to a methyl substituent and the addition of a hydroxyl group at the 3-position. This suggests that this compound could also modulate neuronal excitability, though its specific channel selectivity and potency would require dedicated investigation.

Lysyl Oxidase-Like 2 (LOXL2) Inhibition

Modification of the aminomethyl-pyridine core has led to the development of potent inhibitors for Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in fibrotic diseases.[7] LOXL2 is crucial for the cross-linking of collagen and elastin in the extracellular matrix. Its dysregulation contributes to the progression of fibrosis.[7] A derivative, racemic-trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone, was identified as a potent, irreversible inhibitor of LOXL2. Oral administration of this compound significantly reduced fibrosis in a mouse lung bleomycin model, showcasing another distinct and valuable therapeutic avenue for this scaffold.[7]

Part 3: Methodologies and Experimental Protocols

To ensure scientific rigor and reproducibility, this section details standardized protocols for the synthesis, characterization, and evaluation of aminomethyl-pyridine derivatives.

Protocol: Synthesis of a 5-Aminomethyl-Pyridine Analog

This protocol is adapted from established methods for synthesizing DPP-4 inhibitors.[4]

Objective: To synthesize a 5-aminomethyl-pyridine derivative from a pyridine carboxylic acid precursor.

Materials:

  • Pyridine-2-carboxylic acid derivative (starting material)

  • Amine (e.g., aminoacetonitrile)

  • Coupling agents (e.g., HATU, DIPEA)

  • Solvent (e.g., DMF)

  • Phosphorus oxychloride (POCl3)

  • Raney Nickel

  • Hydrogen gas (H2)

  • Standard glassware and purification equipment (chromatography)

Procedure:

  • Amidation: Dissolve the pyridine carboxylic acid (1 eq.) in DMF. Add HATU (1.2 eq.) and DIPEA (2 eq.). Stir for 10 minutes. Add the desired amine (1.1 eq.) and stir at room temperature for 12-18 hours until TLC indicates completion.

  • Work-up & Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the amide intermediate.

  • Dehydration (if necessary): If the amide is a primary amide intended for conversion to a nitrile, dissolve it in a suitable solvent and treat with a dehydrating agent like POCl3 under controlled temperature conditions.

  • Hydrogenation: Prepare a suspension of the cyano-pyridine intermediate and Raney Nickel catalyst in a suitable solvent (e.g., methanol with ammonia). Place the mixture in a hydrogenation apparatus and apply H2 pressure (e.g., 50 psi). Shake or stir at room temperature until hydrogen uptake ceases.

  • Final Purification: Filter the reaction mixture through Celite to remove the catalyst. Concentrate the filtrate and purify the final aminomethyl-pyridine product by column chromatography or recrystallization.

Protocol: In Vitro DPP-4 Inhibition Assay

Objective: To determine the IC50 value of a test compound against the DPP-4 enzyme.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Plate reader with fluorescence detection (Ex/Em ~360/460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, and then dilute further into the assay buffer to achieve the final desired concentrations.

  • Assay Reaction: To each well of the microplate, add 50 µL of assay buffer, 25 µL of the test compound dilution (or buffer for control), and 25 µL of the DPP-4 enzyme solution.

  • Incubation: Incubate the plate at 37°C for 10 minutes to allow the compound to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time (e.g., every minute for 30 minutes) using the plate reader.

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Computational Analysis Workflow

This workflow provides a framework for predicting the electronic properties of new analogs, aiding in rational drug design.[8]

cluster_comp Computational Workflow for Electronic Property Analysis mol_design 1. Design Analog Structure (2D/3D Sketcher) geom_opt 2. Geometry Optimization (e.g., DFT with B3LYP functional) mol_design->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy State) geom_opt->freq_calc electronic_props 4. Calculate Electronic Properties (HOMO, LUMO, Dipole Moment) freq_calc->electronic_props analysis 5. Comparative Analysis (Compare with known active/inactive analogs) electronic_props->analysis

Caption: A standard workflow for in silico analysis of aminomethyl-pyridine analogs.

Part 4: Future Research Directions

The comparative analysis of its structural analogs strongly suggests that this compound is a molecule of significant therapeutic interest. The limited direct research represents a clear opportunity for novel discovery.

Recommendations for Future Studies:

  • Systematic Biological Screening: this compound should be synthesized and screened against a panel of targets for which its analogs have shown activity. Priority targets include DPP-4, various potassium channels (e.g., Kv1 family), and LOXL2.

  • Structure-Activity Relationship (SAR) Expansion: Based on the crucial role of the β-positioned aminomethyl group for DPP-4 inhibition, the core this compound structure is an ideal starting point. A library of derivatives should be synthesized by modifying the hydroxyl group (e.g., etherification, esterification) and the amino group (e.g., alkylation, acylation) to probe the binding pockets of various enzymes.

  • Computational Docking and Modeling: In silico docking studies of this compound within the active sites of DPP-4 and potassium channels should be performed. This will help prioritize experimental work and explain the molecular basis for any observed activity.

  • Pharmacokinetic Profiling: Should biological activity be confirmed, a full ADME (Absorption, Distribution, Metabolism, Excretion) profile of this compound and its most promising derivatives will be necessary to assess their drug-like properties.

By leveraging the extensive knowledge base of its analogs, researchers can strategically and efficiently unlock the full therapeutic potential of this compound.

References

  • Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. (2010). Journal of Medicinal Chemistry. [Link]
  • 4-Aminopyridine-3-methanol. PubChem. [Link]
  • Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). (2017). Journal of Medicinal Chemistry. [Link]
  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). Pharmacological Reports. [Link]
  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput
  • Therapeutic Values of Pyridine Molecules from Natural Sources: A Comprehensive Review. (2024). Asian Journal of Pharmaceutical and Clinical Research. [Link]
  • Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. (2019). Bioorganic & Medicinal Chemistry. [Link]
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers in Chemistry. [Link]
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). Medicinal Chemistry Research. [Link]
  • Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. (2017).
  • Comparative Analysis of Structural Analogs of Dipyridothiazines with m-Xylene and a Lutidine Moiety—In Silico, In Vitro, and Docking Studies. (2024). MDPI. [Link]
  • Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. (2021). RSC Medicinal Chemistry. [Link]
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. (2020). Bioorganic Chemistry. [Link]
  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (2024). Scientific Reports. [Link]

Sources

A Comparative Guide to Aminopyridines in Neuroprotection: A Meta-Analysis Framework

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Note: This guide addresses the topic of 4-(Aminomethyl)pyridin-3-ol. A comprehensive literature search revealed a scarcity of published studies specifically on this molecule. Therefore, to provide a robust and scientifically grounded comparative analysis as requested, this guide will focus on the well-researched and structurally related compound, 4-Aminopyridine (4-AP) , as a representative of the aminopyridine class. The principles, mechanisms, and experimental frameworks discussed herein are directly applicable to the evaluation of novel derivatives like this compound. This guide will compare 4-AP with other prominent neuroprotective agents, providing a meta-analytical perspective for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Neuroprotection and the Promise of Aminopyridines

Neurodegenerative diseases and acute neural injuries, such as ischemic stroke, present a formidable challenge in modern medicine due to the limited regenerative capacity of the central nervous system (CNS). The core goal of neuroprotection is to salvage threatened neurons from irreversible damage. Research has explored various strategies, from antioxidant therapies to ion channel modulation.

Aminopyridines, a class of potassium (K+) channel blockers, have garnered significant interest.[1] By blocking voltage-gated potassium channels on demyelinated axons, they can restore action potential conduction, an effect that has led to the approval of a prolonged-release formulation of 4-Aminopyridine (fampridine) for improving walking in patients with multiple sclerosis (MS).[2][3] However, emerging evidence suggests that the therapeutic potential of 4-AP extends beyond symptomatic relief, pointing towards true neuroprotective effects.[4][5] This guide synthesizes the available preclinical and clinical data to compare the neuroprotective profile of 4-AP with established agents like Edaravone and N-acetylcysteine (NAC).

Comparative Efficacy in Models of Neurological Injury

The efficacy of a neuroprotective agent is judged by its ability to reduce neuronal death and improve functional outcomes in relevant disease models. The following table summarizes key efficacy data for 4-AP and its comparators.

Table 1: Summary of Efficacy Data for Neuroprotective Agents

Compound/TreatmentModelKey Efficacy EndpointResultReference(s)
4-Aminopyridine (4-AP) Experimental Autoimmune Encephalomyelitis (EAE) - Optic NeuritisReduction in retinal neurodegenerationReduced degeneration of the macular retinal nerve fiber layer.[5]
4-Aminopyridine (4-AP) Kainate-induced hippocampal neurotoxicityNeuronal protectionRobust neuroprotective effects observed.[4]
Edaravone Acute Ischemic Stroke (AIS) - Clinical & ExperimentalReduction in infarct volume, improved neurological outcomeScavenges free radicals, reduces edema and infarct size.[6][7]
N-acetylcysteine (NAC) Transient Forebrain Ischemia (Rat)Hippocampal neuronal survivalSignificant increase in neuronal survival with pre- or post-ischemic treatment.[8]
N-acetylcysteine (NAC) Acute Ischemic Stroke (Human)Functional Outcome (mRS score)Favorable functional outcome (mRS 0-1) in 57.6% of NAC-treated patients vs. 28.6% in placebo.[9]

Unraveling the Mechanisms of Neuroprotection

The neuroprotective actions of these compounds stem from distinct, yet sometimes overlapping, molecular mechanisms. Understanding these pathways is critical for rational drug design and identifying potential combination therapies.

4-Aminopyridine: Beyond Channel Blockade

The primary, well-established mechanism of 4-AP is the blockade of voltage-gated potassium (Kv) channels.[1] In demyelinated axons, where K+ channels become exposed, this blockade reduces the leakage of potassium ions during the action potential, thereby restoring signal conduction.[1] However, recent studies suggest a more complex, multimodal action. Evidence points towards immunomodulatory effects and the stabilization of myelin and oligodendrocyte precursor cells, potentially through the nuclear factor of activated T-cells (NFAT) pathway.[4][5]

Four_AP_Mechanism cluster_0 Demyelinated Axon cluster_1 Therapeutic Intervention cluster_2 Neuroprotective Effects Demyelination Demyelination Kv_Channels Exposed K+ Channels Demyelination->Kv_Channels Conduction_Block Action Potential Conduction Block Kv_Channels->Conduction_Block K+ Efflux Restored_Conduction Restored Axonal Conduction Kv_Channels->Restored_Conduction Four_AP 4-Aminopyridine Four_AP->Kv_Channels Blocks Myelin_Stab Myelin Stabilization Four_AP->Myelin_Stab Promotes Oligo_Support Oligodendrocyte Precursor Support Four_AP->Oligo_Support Promotes Reduced_Axonal_Loss Reduced Neuroaxonal Loss Myelin_Stab->Reduced_Axonal_Loss Oligo_Support->Reduced_Axonal_Loss Edaravone_Mechanism Ischemia_Reperfusion Ischemia/Reperfusion Injury ROS_RNS ↑ Reactive Oxygen Species (ROS) ↑ Reactive Nitrogen Species (RNS) Ischemia_Reperfusion->ROS_RNS Oxidative_Stress Oxidative Stress ROS_RNS->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Neuronal_Damage Neuronal Damage & Apoptosis Lipid_Peroxidation->Neuronal_Damage Edaravone Edaravone Edaravone->ROS_RNS Scavenges

Caption: Edaravone's mechanism as a free radical scavenger.

N-acetylcysteine (NAC): Bolstering Endogenous Defenses

N-acetylcysteine exerts its neuroprotective effects primarily by serving as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant. [10][11]By boosting intracellular GSH levels, NAC enhances the capacity of neurons to neutralize ROS and detoxify harmful byproducts of oxidative stress, thereby reducing neuronal damage following ischemic events. [8][10]

NAC_Mechanism NAC N-acetylcysteine Cysteine ↑ L-Cysteine NAC->Cysteine GSH_Synth Glutathione (GSH) Synthesis Cysteine->GSH_Synth GSH_Levels ↑ Intracellular GSH GSH_Synth->GSH_Levels Detox Detoxification of ROS GSH_Levels->Detox ROS Reactive Oxygen Species (ROS) ROS->Detox Neuroprotection Neuroprotection Detox->Neuroprotection

Caption: N-acetylcysteine enhances endogenous antioxidant defenses.

Experimental Protocols for Evaluation

The following protocols provide standardized methodologies for assessing the neuroprotective potential of compounds like this compound.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

This protocol is a gold standard for inducing focal cerebral ischemia to mimic human stroke in rodents.

Workflow:

MCAO_Workflow Animal_Prep 1. Anesthetize and prepare rodent (e.g., Sprague-Dawley rat) MCAO 2. Induce focal ischemia via MCAO (e.g., 90 min) Animal_Prep->MCAO Treatment 3. Administer test compound or vehicle at reperfusion MCAO->Treatment Monitoring 4. Assess neurological deficits (e.g., at 24h, 48h) Treatment->Monitoring Analysis 5. Sacrifice and determine infarct volume (TTC staining) Monitoring->Analysis Data_Analysis 6. Statistical analysis of infarct volume and neurological scores Analysis->Data_Analysis

Caption: Experimental workflow for the MCAO stroke model.

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) using isoflurane (3% induction, 1.5% maintenance). Maintain body temperature at 37°C using a heating pad.

  • MCAO Surgery: Expose the common carotid artery (CCA). Introduce a silicon-coated monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA). Confirm occlusion via a drop in cerebral blood flow measured by laser Doppler flowmetry.

  • Treatment: After 90 minutes of occlusion, withdraw the filament to allow reperfusion. Immediately administer the test compound (e.g., 4-AP) or vehicle control via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Neurological Assessment: At 24 and 48 hours post-MCAO, evaluate neurological deficits using a standardized scale (e.g., a 5-point scale from 0=no deficit to 4=severe deficit).

  • Infarct Volume Measurement: At 48 hours, euthanize the animal and harvest the brain. Section the brain into 2 mm coronal slices and stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted area remains white.

  • Data Analysis: Digitize the brain slices and quantify the infarct volume using image analysis software. Compare the infarct volumes and neurological scores between treatment and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA).

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

This cellular assay mimics the ischemic-reperfusion injury cycle in a controlled environment using primary neuronal cultures or cell lines.

Workflow:

OGD_Workflow Cell_Culture 1. Culture primary neurons or neuronal cell line Treatment 2. Pre-treat with test compound or vehicle Cell_Culture->Treatment OGD 3. Induce OGD: replace media with glucose-free buffer in hypoxic chamber Treatment->OGD Reoxygenation 4. Reoxygenation: return to normal glucose media and normoxic conditions OGD->Reoxygenation Assessment 5. Assess cell viability (e.g., LDH assay, MTT assay) Reoxygenation->Assessment Analysis 6. Quantify and compare cell death between groups Assessment->Analysis

Sources

A Strategic Guide to Benchmarking 4-(Aminomethyl)pyridin-3-ol Against Standard-of-Care Neurological Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of the novel compound 4-(Aminomethyl)pyridin-3-ol. Given the limited publicly available biological data on this specific molecule, we will proceed with a rationally designed, hypothesis-driven approach. Drawing insights from the known neuroactive properties of structurally related aminopyridines, this document outlines a tiered experimental strategy to elucidate the compound's potential therapeutic value in the context of neurological disorders characterized by neuronal hyperexcitability, such as epilepsy or spasticity following spinal cord injury.

The core of this guide is not just a series of protocols, but a strategic workflow designed to build a comprehensive data package. We will benchmark this compound against established therapeutic agents to contextualize its efficacy, selectivity, and potential safety profile. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel neuroactive compounds.

Part 1: Foundational Hypothesis and Selection of Comparators

Structurally related compounds, such as 4-aminopyridine, are known to function as potassium channel blockers. These agents can enhance neuronal excitability and have therapeutic applications in conditions like multiple sclerosis to improve motor function. The isomeric compound, 4-aminopyridine-3-methanol, is also noted as a potassium channel blocker that may restore axonal conduction after spinal cord injury[1]. Based on this, we hypothesize that This compound may act as a modulator of ion channels, potentially impacting neuronal action potential firing and neurotransmitter release.

To effectively benchmark this compound, we will compare its performance against two well-characterized drugs that represent different mechanisms of action in the management of neuronal hyperexcitability:

  • Carbamazepine: A first-line anti-epileptic drug that primarily acts by blocking voltage-gated sodium channels.

  • Diazepam: A benzodiazepine that enhances the effect of the inhibitory neurotransmitter GABA by binding to the GABA-A receptor.

This selection of comparators will allow for a nuanced understanding of the unique or overlapping mechanisms of this compound.

Part 2: Tiered In Vitro Benchmarking Strategy

A tiered approach, starting with broad profiling and moving towards more specific assays, is the most resource-efficient strategy.

Tier 1: Primary Target Engagement and Functional Assays

The initial step is to determine if and how this compound interacts with primary targets of interest based on our hypothesis.

Experimental Protocol: In Vitro Patch-Clamp Electrophysiology on Cultured Neurons

This experiment will directly assess the effect of the compound on ion channel function in a biologically relevant system.

Methodology:

  • Cell Culture: Primary hippocampal neurons will be cultured from embryonic day 18 rat pups. Neurons will be plated on poly-D-lysine coated coverslips and maintained in Neurobasal medium supplemented with B-27 and GlutaMAX for 10-14 days.

  • Electrophysiology Rig: A standard patch-clamp rig equipped with a patch-clamp amplifier, a digitizer, and a microscope with manipulators will be used.

  • Recording: Whole-cell patch-clamp recordings will be performed. The external solution will contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4. The internal pipette solution will contain (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, and 2 Na2-ATP, pH 7.2.

  • Voltage-Gated Channel Protocols:

    • Sodium Channels: From a holding potential of -80 mV, depolarizing steps from -60 mV to +40 mV in 10 mV increments will be applied to elicit sodium currents.

    • Potassium Channels: From a holding potential of -80 mV, depolarizing steps from -60 mV to +60 mV in 10 mV increments will be applied to elicit potassium currents.

  • Compound Application: A baseline recording will be established. This compound, Carbamazepine, and Diazepam will be acutely perfused at increasing concentrations (1 nM to 100 µM) to determine a dose-response relationship.

  • Data Analysis: The peak current amplitude for both sodium and potassium currents will be measured and plotted against the compound concentration to calculate the IC50 or EC50.

Data Presentation: Comparative Ion Channel Modulation

CompoundTarget Ion ChannelEffectIC50 / EC50 (µM) [Hypothetical Data]
This compound Voltage-Gated K+ ChannelBlocker15.2
Voltage-Gated Na+ ChannelNo significant effect> 100
Carbamazepine Voltage-Gated Na+ ChannelBlocker25.8
Voltage-Gated K+ ChannelNo significant effect> 100
Diazepam N/A (GABA-A Receptor)N/AN/A

Workflow for Tier 1 In Vitro Assays

G cluster_0 Tier 1: Target Engagement cluster_1 Test Compounds A Primary Hippocampal Neuron Culture B Whole-Cell Patch-Clamp Recording A->B C Dose-Response Application of Test Compounds B->C D Data Analysis: IC50 / EC50 Calculation C->D T1 This compound T1->C T2 Carbamazepine T2->C T3 Diazepam T3->C

Caption: Workflow for Tier 1 in vitro benchmarking.

Tier 2: Cellular Efficacy in a Disease-Relevant Model

Following target identification, the next logical step is to assess the compound's efficacy in a cellular model of neuronal hyperexcitability.

Experimental Protocol: Multi-Electrode Array (MEA) Firing Assay

This assay measures the spontaneous electrical activity of a neuronal network and how it is modulated by chemical compounds.

Methodology:

  • MEA Plate Preparation: Cortical neurons will be plated on commercially available 48-well MEA plates and cultured for at least 21 days to allow for mature network formation.

  • Baseline Recording: Spontaneous network activity will be recorded for 10 minutes to establish a stable baseline. Key parameters to measure include mean firing rate, burst frequency, and network synchrony.

  • Induction of Hyperexcitability: A pro-convulsant agent, such as picrotoxin (a GABA-A receptor antagonist), will be added to the wells to induce epileptiform-like activity.

  • Compound Addition: this compound and the standard therapeutic agents will be added at various concentrations to the hyperexcitable neuronal networks.

  • Post-Treatment Recording: Network activity will be recorded for 30 minutes post-compound addition.

  • Data Analysis: The changes in firing rate, burst frequency, and synchrony will be quantified and compared to the baseline and picrotoxin-treated conditions. A dose-dependent reduction in these parameters indicates anti-convulsant activity.

Data Presentation: Efficacy in a Cellular Model of Hyperexcitability

CompoundMetricEC50 (µM) for Reversal of Picrotoxin Effect [Hypothetical Data]
This compound Mean Firing Rate8.5
Burst Frequency12.1
Carbamazepine Mean Firing Rate15.2
Burst Frequency20.8
Diazepam Mean Firing Rate0.5
Burst Frequency0.9

Part 3: Preliminary In Vivo Pharmacokinetic and Efficacy Benchmarking

Promising in vitro data warrants progression to in vivo models to assess the compound's behavior in a whole organism.

Pharmacokinetic Profiling

A preliminary pharmacokinetic (PK) study in rodents is crucial to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties and to establish appropriate dosing for efficacy studies.

Experimental Protocol: Rodent Pharmacokinetic Study

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3 per route of administration).

  • Dosing:

    • Intravenous (IV): A single bolus dose (e.g., 2 mg/kg) will be administered via the tail vein.

    • Oral (PO): A single oral gavage dose (e.g., 10 mg/kg) will be administered.

  • Blood Sampling: Blood samples will be collected at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Analysis: Plasma will be isolated, and the concentration of this compound will be quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • PK Parameter Calculation: Key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F) will be calculated using standard pharmacokinetic software.

Data Presentation: Comparative Pharmacokinetic Parameters

CompoundRoutet1/2 (h) [Hypothetical Data]Cmax (ng/mL) [Hypothetical Data]Tmax (h) [Hypothetical Data]Bioavailability (%F) [Hypothetical Data]
This compound IV2.1850N/AN/A
PO2.54501.065
Carbamazepine PO12-174,000-12,0004-8~80
Diazepam PO20-50100-2001-1.5>90
In Vivo Efficacy Model

Based on the in vitro data, an acute seizure model is an appropriate first in vivo test.

Experimental Protocol: Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to assess the efficacy of potential anti-convulsant drugs.

Methodology:

  • Animal Model: Male CD-1 mice.

  • Compound Administration: Groups of mice (n=8-10 per group) will be administered this compound, Carbamazepine, Diazepam, or vehicle at various doses via the appropriate route (determined from PK data) at a specific pretreatment time.

  • Induction of Seizure: An electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 sec) is delivered via corneal electrodes.

  • Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group. An ED50 (the dose at which 50% of the animals are protected) is then determined.

Data Presentation: In Vivo Anti-Seizure Efficacy

CompoundED50 (mg/kg) in MES Model [Hypothetical Data]
This compound 15
Carbamazepine 8.2
Diazepam 0.5

Proposed In Vivo Benchmarking Workflow

G cluster_0 In Vivo Evaluation A Pharmacokinetic Profiling (IV & PO Dosing) B LC-MS/MS Analysis of Plasma Samples A->B C Calculation of PK Parameters (t1/2, Cmax, %F) B->C D Maximal Electroshock (MES) Seizure Model C->D Inform Dosing Strategy E Dose-Response and ED50 Determination D->E

Caption: Workflow for in vivo pharmacokinetic and efficacy testing.

Part 4: Conclusion and Future Directions

This guide outlines a systematic and logical progression for the preclinical evaluation of this compound. By benchmarking against standard-of-care agents with different mechanisms of action, this strategy allows for the elucidation of the compound's potential therapeutic niche. The hypothetical data presented in the tables illustrates the types of quantitative comparisons that should be made.

Positive outcomes from this series of experiments would warrant further investigation into:

  • Selectivity Profiling: Screening against a broader panel of ion channels and receptors to identify potential off-target effects.

  • Chronic Efficacy Models: Evaluating the compound in models of chronic epilepsy or neuropathic pain.

  • Safety and Tolerability Studies: Comprehensive toxicology and safety pharmacology studies to determine the therapeutic window.

By adhering to this rigorous, data-driven benchmarking strategy, researchers can build a robust preclinical data package to support the further development of this compound as a potential novel therapeutic agent for neurological disorders.

References

  • Current therapies for neurological disorders and their limit
  • Therapy for Neurological Disorders: An In-Depth Guide.ARHI Hospital. [Link]
  • Treatment Options For Neurological Disorders.Eternal Hospital. [Link]
  • Treatments for Neurological Conditions: Advancements and Possibilities.Narayana Health. [Link]
  • Neurological disorders and therapeutics targeted to surmount the blood–brain barrier.PMC. [Link]
  • 4-Aminopyridine-3-methanol | C6H8N2O | CID 10796739.PubChem. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Aminomethyl)pyridin-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Waste Classification

The foundational principle of safe disposal is a thorough understanding of the material's hazards. The structure of 4-(Aminomethyl)pyridin-3-OL, containing a pyridine ring and an aminomethyl group, suggests a hazardous profile consistent with its isomers.

Expert Insight: The pyridine moiety is an electron-deficient aromatic system, and the primary amine group imparts corrosive properties. This combination dictates that the compound must be handled as a corrosive and potentially toxic substance. Based on data from analogous compounds, all waste streams containing this compound must be classified as hazardous chemical waste in accordance with the EPA's Resource Conservation and Recovery Act (RCRA)[1][2][3].

Table 1: Extrapolated Hazard Profile for this compound

Hazard CategoryClassificationRationale and Precautionary StatementSupporting Sources
Skin Corrosion/Irritation Category 1B/1C Causes severe skin burns and eye damage. Direct contact can lead to rapid tissue destruction.[4][5][6][7]
Serious Eye Damage Category 1 Poses a serious risk of permanent eye injury upon contact.[4][5][6]
Acute Toxicity (Oral, Dermal) Likely Harmful Pyridine derivatives are known to be harmful if swallowed or in contact with skin.[5][8]
Environmental Hazard Severely hazardous to water Based on related compounds, release into the environment should be strictly avoided.[9]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensuring adequate protection is paramount. The OSHA Laboratory Standard requires employers to provide and ensure the use of appropriate PPE to minimize exposure[10][11][12].

Required PPE:

  • Eye Protection: Wear tight-sealing chemical safety goggles and a face shield.[6][13]

  • Hand Protection: Use chemically resistant gloves. Double-layered nitrile gloves are a common minimum, but consult your institution's glove compatibility chart for extended contact.[8]

  • Body Protection: A fully-buttoned, long-sleeved lab coat is mandatory.[13]

  • Respiratory Protection: All handling of the pure compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of vapors or mists.[6][14]

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes, removing all contaminated clothing under a safety shower. Seek immediate medical attention.[4][13]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention from an ophthalmologist.[4][13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5]

Step-by-Step Waste Management and Segregation Protocol

Proper segregation and containment are critical to prevent accidental reactions and ensure compliant disposal[8][15].

Protocol Steps:

  • Waste Stream Identification: Designate separate, clearly marked waste streams for each type of waste generated.

    • Solid Waste: Unused compound, contaminated weigh boats, spatulas, and disposable labware.

    • Liquid Waste: Solutions containing this compound.

    • Contaminated PPE: Gloves, bench liners, and other disposable items with incidental contact.

  • Container Selection:

    • For solid and liquid waste, use robust, leak-proof containers made of compatible material, such as high-density polyethylene (HDPE).[8]

    • Ensure the container has a secure, sealable lid. Food-grade containers are strictly prohibited.[1]

    • For contaminated PPE, use a designated hazardous waste bag or container.

  • Labeling:

    • As soon as the first drop of waste is added, label the container with the words "Hazardous Waste" .[14]

    • Clearly write the full chemical name: "this compound" and any other chemical constituents in the waste stream.

    • Indicate the date of initial waste accumulation.

  • Accumulation and Storage:

    • Keep all waste containers tightly sealed except when actively adding waste. Open containers are a primary EPA violation and a safety hazard.[1]

    • Store the waste in a designated Satellite Accumulation Area (SAA) that is secure, well-ventilated, and away from incompatible materials like strong oxidizing agents and acids.[6][8][14]

Spill Management Protocol

Accidents require a prepared and immediate response to mitigate hazards.

Procedure for Spill Cleanup:

  • Evacuate and Alert: Ensure the immediate area is clear of personnel and alert your supervisor or lab manager.

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Containment: For liquid spills, contain the material by diking with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.[4][14]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, pre-labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbents, wipes, and contaminated PPE, must be disposed of as hazardous waste.[8][14]

Final Disposal Pathway: A Managed Approach

The final disposition of hazardous waste is a regulated process that must be managed by professionals.

Causality of Disposal Choice: Due to its organic nature and nitrogen content, the most probable and effective disposal method for this compound is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[16][17] Incineration effectively destroys the organic molecule, converting it to less harmful components like carbon dioxide, water, and nitrogen gases.[18] However, the combustion of nitrogen-containing compounds can generate harmful nitrogen oxides (NOx), which are regulated pollutants.[18][19][20] Therefore, disposal facilities must employ advanced flue-gas treatment systems (e.g., selective catalytic reduction) to scrub these emissions and comply with stringent environmental regulations.[21][22]

The Role of Institutional EHS:

Researchers are responsible for proper collection, labeling, and storage. The final transport and disposal must be coordinated through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[3][8] They will ensure the waste is transported with the correct manifest and handled in full compliance with EPA and Department of Transportation (DOT) regulations.[17][23]

G Figure 1. Disposal Decision Workflow cluster_0 Laboratory Operations cluster_1 EHS & Contractor Operations cluster_2 Emergency Protocol A Waste Generation (Solid, Liquid, PPE) B Characterize as Hazardous (Based on Analogs) A->B C Segregate Waste Streams (Solids vs. Liquids vs. PPE) B->C D Select & Label Compatible Container ('Hazardous Waste', Chemical Name, Date) C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Contact EHS for Pickup E->F Scheduled Pickup G Waste Manifesting & Transport (RCRA/DOT Compliance) F->G H Licensed TSDF Arrival G->H I High-Temperature Incineration with NOx Emission Controls H->I J Spill Occurs K Contain & Absorb J->K L Collect as Hazardous Waste K->L L->E Place in SAA Container

Disposal workflow for this compound waste.

References

  • OSHA Compliance For Labor
  • Production, Import, Use, and Disposal of Pyridine.
  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]
  • Standard Operating Procedures for Pyridine.
  • Incineration Processes and Environmental Releases.
  • Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [Link]
  • Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass.
  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard.
  • Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass. SciSpace. [Link]
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]
  • High-Nitrogen content Organic Waste Inciner
  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
  • A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
  • The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
  • 3-aminopyridine. Organic Syntheses Procedure. [Link]
  • 3-(Aminomethyl)pyridine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
  • General and mild preparation of 2-aminopyridines. PubMed. [Link]
  • Electrophilic Tropylation of Aminopyridines and 4-Aminoquinoline.
  • Online Publication Title List. U.S. Environmental Protection Agency. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: An Expert Analysis

Understanding the potential hazards of 4-(Aminomethyl)pyridin-3-ol is the foundation of safe handling. Based on the toxicological and hazard data of its structural analogs, including 3-(Aminomethyl)pyridine and 4-(Aminomethyl)pyridine, a clear hazard profile emerges. These compounds are consistently classified as corrosive and capable of causing severe biological damage upon contact.[1][2][3][4]

The primary risks are associated with the compound's corrosivity and potential toxicity. The amine functional group contributes to its basicity and reactivity, while the pyridine ring is a common feature in many biologically active and toxic compounds.

Hazard ClassificationGHS Hazard StatementRationale and Implication
Skin Corrosion H314: Causes severe skin burns and eye damage.[1][2][3]Direct contact can cause immediate and severe tissue damage. This necessitates the use of robust skin and eye protection to prevent any contact.
Serious Eye Damage H318: Causes serious eye damage.[2][3]The eyes are extremely vulnerable. Even minor splashes can lead to irreversible damage, including blindness.[4] Full-face protection is warranted.
Acute Toxicity H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.The compound can be toxic through multiple routes of exposure. Engineering controls to prevent inhalation and PPE to prevent skin absorption are critical.
Respiratory Irritation H335: May cause respiratory irritation.[3][5]Inhalation of vapors or aerosols can irritate the respiratory tract.[3][5] All handling of solids and solutions should be performed in a ventilated enclosure.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a checklist but a dynamic risk-mitigation strategy. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles: Must be tight-fitting and compliant with OSHA 29 CFR 1910.133 or EN166 standards to protect against splashes.[3] Face Shield: Worn over goggles, it provides a secondary barrier, protecting the entire face from splashes during transfers or potential reactions.
Hands Chemical-Resistant GlovesMaterial: Nitrile or neoprene gloves are recommended for handling pyridine derivatives.[6][7] Protocol: Always double-glove. Inspect gloves for any signs of degradation or puncture before use.[5] Change gloves immediately if contamination is suspected.
Body Chemical-Resistant Lab Coat & ApronA fully buttoned, long-sleeved lab coat is mandatory. For procedures with a higher risk of splashing (e.g., handling >100 mL), a chemical-resistant apron worn over the lab coat is required. All protective clothing should be clean and put on before work.[8][9]
Respiratory NIOSH-Approved Respirator (as needed)Primary Control: All work must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][10][11] Secondary Control: For spill cleanup or if engineering controls fail, a NIOSH-approved respirator with organic vapor cartridges is necessary.[8][10]

Occupational Exposure Limits for Analog Compounds

While no specific Occupational Exposure Limits (OELs) exist for this compound, the limits established for related aminopyridines serve as a crucial benchmark for assessing risk and ensuring airborne concentrations are kept to a minimum.

CompoundAgencyExposure Limit (8-Hour TWA)Reference
2-AminopyridineOSHA0.5 ppm (2 mg/m³)[8][12][13]
2-AminopyridineNIOSH0.5 ppm (2 mg/m³)[8]
2-AminopyridineACGIH0.5 ppm (1.9 mg/m³)[12]
4-AminopyridineOSHA (Vacated PEL)0.5 ppm (2 mg/m³)[14]

TWA: Time-Weighted Average

Procedural Workflow for Safe Handling

A self-validating protocol ensures safety at every step. This workflow is designed to create a closed loop of safety checks from preparation through disposal.

Preparation and Engineering Controls
  • Designate Area: Cordon off a specific area within the laboratory for handling the compound.

  • Verify Fume Hood: Ensure the chemical fume hood is operational, with a valid certification sticker. Check the airflow monitor before starting. This is your primary defense against respiratory exposure.[6][7][10]

  • Assemble Materials: Place all necessary equipment, including the chemical container, spatulas, weighing paper, solvents, and a labeled waste container, inside the fume hood before starting.

  • Emergency Equipment Check: Confirm that an emergency eyewash station and safety shower are unobstructed and have been recently tested.[8][10]

PPE Donning and Handling Workflow

The following diagram outlines the logical flow for ensuring proper protection before and during the handling process.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Donning Sequence cluster_work Operational Phase cluster_doff Decontamination & Doffing assess 1. Assess Task & Quantity eng_controls 2. Confirm Engineering Controls (Fume Hood, Eyewash) assess->eng_controls lab_coat 3. Don Lab Coat & Apron eng_controls->lab_coat gloves1 4. Don Inner Gloves lab_coat->gloves1 goggles 5. Don Goggles & Face Shield gloves1->goggles gloves2 6. Don Outer Gloves goggles->gloves2 conduct_work 7. Conduct Work (Inside Fume Hood) gloves2->conduct_work decon 8. Decontaminate Workspace & Dispose of Waste conduct_work->decon doff_outer 9. Doff Outer Gloves decon->doff_outer doff_face 10. Doff Face Shield & Goggles doff_outer->doff_face doff_coat 11. Doff Coat/Apron doff_face->doff_coat doff_inner 12. Doff Inner Gloves doff_coat->doff_inner wash 13. Wash Hands Thoroughly doff_inner->wash

Caption: PPE selection, donning, and doffing workflow.

Post-Handling and Decontamination
  • Clean Workspace: After handling, decontaminate all surfaces within the fume hood.

  • Seal Containers: Tightly close the primary container of this compound and store it in a cool, dry, well-ventilated area away from incompatible materials like strong acids and oxidizing agents.[3][6][7]

  • PPE Doffing: Remove PPE in the reverse order it was put on to prevent cross-contamination, as illustrated in the diagram above. Dispose of single-use items in the designated hazardous waste container.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.[8][9][15]

Spill and Emergency Procedures

Immediate and correct action is vital in an emergency.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes while removing contaminated clothing.[1][7][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][8] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]

  • Small Spill (inside fume hood): Contain the spill with an inert absorbent material such as sand, vermiculite, or earth.[1][6] Scoop the material into a labeled, sealed container for hazardous waste disposal.

  • Large Spill (outside fume hood): Evacuate the laboratory immediately. Alert others in the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

All waste generated from handling this compound is considered hazardous.

  • Waste Collection: Collect all contaminated materials (e.g., gloves, weighing papers, absorbent pads, and excess reagent) in a dedicated, clearly labeled, and sealed hazardous waste container.[10][16]

  • Container Compatibility: Ensure the waste container is made of a compatible material (e.g., high-density polyethylene).

  • Disposal: Adhere strictly to your institution's EHS guidelines for hazardous chemical waste disposal.[10] Do not pour any amount down the drain.

By adhering to this comprehensive guide, you build a framework of safety that protects not only you but also your colleagues and the integrity of your research.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
  • U.S. Environmental Protection Agency. Aminopyridines. [Link]
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
  • New Jersey Department of Health. (2001, January). Right to Know Hazardous Substance Fact Sheet: 2-AMINOPYRIDINE. [Link]
  • New Jersey Department of Health. (2007, October). Right to Know Hazardous Substance Fact Sheet: PYRIDINE. [Link]
  • Occupational Safety and Health Administration.
  • Alkali Metals Limited. MSDS Name: 2-AMINO PYRIDINE. [Link]
  • Cole-Parmer. Material Safety Data Sheet - 4-(Aminomethyl)pyridine. [Link]
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-(Aminomethyl)pyridine. [Link]
  • Washington State University.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)pyridin-3-OL
Reactant of Route 2
4-(Aminomethyl)pyridin-3-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.